4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Description
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Properties
IUPAC Name |
4-(2-fluoro-4-nitrophenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3.ClH/c12-10-7-8(14(15)16)1-2-11(10)17-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNGUCUIIZZAEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=C2)[N+](=O)[O-])F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661752 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189653-33-5 | |
| Record name | 4-(2-Fluoro-4-nitrophenoxy)piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride: A Key Intermediate in Central Nervous System Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Piperidine Scaffolds
The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its conformational flexibility and basic nitrogen atom allow for favorable interactions with a multitude of biological targets. The strategic incorporation of fluorine atoms into this privileged structure can significantly modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity and small size can alter pKa, improve metabolic stability, and enhance binding affinity to target proteins. This makes fluorinated piperidines, such as 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, highly valuable building blocks in the design of novel therapeutics, particularly for challenging targets within the central nervous system (CNS).[1]
This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, a compound of significant interest for researchers engaged in the development of next-generation CNS-acting agents.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug discovery and development. These parameters influence its solubility, permeability, and ultimately, its pharmacokinetic profile.
| Property | Value | Source |
| CAS Number | 1189653-33-5 | [2] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [2] |
| Molecular Weight | 276.69 g/mol | [2] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not available in searched literature | |
| Boiling Point | Not available in searched literature | |
| Solubility | Soluble in water and polar organic solvents (predicted for hydrochloride salt) | General knowledge |
| pKa | Not available in searched literature |
Synthesis and Mechanistic Considerations
The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is a cornerstone of medicinal chemistry for the formation of aryl ether linkages.
The general synthetic pathway involves the reaction of a protected 4-hydroxypiperidine with an activated fluoroaromatic compound, followed by deprotection and salt formation. The presence of a strongly electron-withdrawing nitro group on the aromatic ring is critical for activating the fluorine atom towards nucleophilic attack by the hydroxyl group of piperidine.
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the reaction to 70-80 °C and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-Boc protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine (1.0 eq) in a minimal amount of dichloromethane.
-
Add a solution of hydrochloric acid in 1,4-dioxane (4 M, 5-10 eq) and stir the reaction at room temperature.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A suite of spectroscopic and chromatographic techniques should be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton at the 4-position of the piperidine ring, and the methylene protons of the piperidine ring. The coupling patterns and chemical shifts of the aromatic protons will be indicative of the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbon attached to the fluorine will exhibit a characteristic large coupling constant (¹JC-F). The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nitro group and the fluorine atom.[5][6][7][8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
N-H stretch: A broad absorption in the region of 3200-3400 cm⁻¹ for the secondary amine hydrochloride.
-
C-H stretch: Absorptions around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.
-
Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.
-
NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O-C stretch: An absorption in the 1200-1250 cm⁻¹ region for the aryl ether linkage.
-
C-F stretch: A strong absorption in the 1100-1200 cm⁻¹ region.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound and for reaction monitoring. A reversed-phase HPLC method would be suitable for this compound.
Hypothetical HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Applications in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of CNS disorders. The strategic placement of the fluoro and nitro groups provides handles for further chemical transformations.
Precursor for CNS-Active Compounds
The nitro group can be readily reduced to an amine, which can then be further functionalized through various reactions such as amidation, sulfonylation, or reductive amination. This allows for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
Caption: Role as a key intermediate in generating diverse drug candidates.
The resulting aniline derivatives are precursors to compounds that have been investigated for their activity as dopamine D4 receptor antagonists.[3][4] The D4 receptor is implicated in the pathophysiology of disorders such as schizophrenia and Parkinson's disease-related dyskinesias.[3]
Safety and Handling
A comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the known hazards of related compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
-
Toxicity: The toxicological properties of this compound have not been thoroughly investigated. It should be handled as a potentially hazardous substance.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel compounds with potential applications in CNS drug discovery. Its synthesis, based on well-established SNAr chemistry, allows for the strategic introduction of a fluorinated phenoxy piperidine scaffold. While detailed experimental and biological data for this specific compound are not widely published, its structural motifs are present in compounds with known biological activity, particularly as modulators of dopamine receptors. As the quest for novel and effective treatments for CNS disorders continues, the utility of such strategically functionalized intermediates is likely to grow, making a thorough understanding of their properties and synthesis crucial for the medicinal chemistry community.
References
- 1. scientificupdate.com [scientificupdate.com]
- 2. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 3. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
"4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" CAS number 1189653-33-5
An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS: 1189653-33-5)
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
This compound is a heterocyclic compound featuring a piperidine ring linked via an ether bridge to a substituted aromatic system.[1][2] Piperidine and its derivatives are foundational scaffolds in drug discovery, present in a multitude of approved pharmaceuticals.[3][4] They are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, often serving as central nervous system (CNS) modulators, antihistamines, and anti-cancer agents.[3]
The specific arrangement of functionalities in this molecule—the piperidine core, the electron-withdrawing nitro group, and the metabolically robust fluoro group—makes it a particularly valuable intermediate for constructing complex molecular architectures and for use in fragment-based drug design.[5][6] The nitro group provides a versatile chemical handle for further modification, such as reduction to an amine, which opens pathways to a vast array of derivatives.[7] This guide provides a comprehensive overview of its synthesis, properties, applications, and handling, grounded in established chemical principles.
Compound Profile and Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is essential for planning reactions, ensuring appropriate storage, and for analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 1189653-33-5 | [1][2][8] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [1][2] |
| Molecular Weight | 276.69 g/mol | [1][2] |
| MDL Number | MFCD08448693 | [2][9] |
| Appearance | Typically a solid | [10] |
| Storage | Inert atmosphere, room temperature, dry, sealed place | [1][2] |
Note: Experimental data such as melting point and boiling point are not consistently reported by commercial suppliers and should be determined empirically.
Synthesis and Mechanistic Rationale
The synthesis of this compound is most efficiently achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway is favored due to the activation of the aromatic ring by the strongly electron-withdrawing nitro group, which stabilizes the negative charge of the intermediate Meisenheimer complex. The fluorine atom at the ortho position further enhances this activation.
Proposed Synthetic Workflow
The logical synthesis involves the coupling of a protected 4-hydroxypiperidine with an activated fluoronitrobenzene, followed by deprotection and salt formation.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
Materials:
-
N-Boc-4-hydroxypiperidine
-
1,2-Difluoro-4-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (4M solution in 1,4-dioxane)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-hydroxypiperidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF. Cool the solution to 0 °C in an ice bath.
-
Causality: A strong base is required to deprotonate the secondary alcohol of the piperidine, forming a potent nucleophile. Sodium hydride is an effective, non-reversible base for this purpose. Add NaH (1.2 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until gas evolution ceases.
-
Causality: 1,2-Difluoro-4-nitrobenzene is the electrophile. The fluorine at the 2-position is highly activated towards substitution by the para-nitro group. Dissolve 1,2-difluoro-4-nitrobenzene (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and carefully quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and dilute with EtOAc. Wash sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, using a hexane/EtOAc gradient) to yield the protected intermediate.
Step 2: Synthesis of this compound
-
Dissolve the purified N-Boc protected intermediate (1.0 eq) in a minimal amount of a suitable organic solvent like ethyl acetate or methanol.
-
Causality: The tert-butyloxycarbonyl (Boc) group is a standard amine protecting group that is stable to the basic conditions of the SₙAr reaction but readily cleaved under acidic conditions. Add an excess of 4M HCl in dioxane (e.g., 5-10 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring for the disappearance of the starting material by TLC/LC-MS.
-
The hydrochloride salt product will often precipitate from the solution. If not, concentrate the solvent under reduced pressure.
-
The resulting solid can be triturated with diethyl ether, filtered, and washed with additional ether to remove non-polar impurities.
-
Dry the final product under vacuum to yield this compound.
Role in Drug Discovery: A Scaffold of Strategic Importance
The utility of this compound stems from the synergistic contribution of its three key structural motifs. Understanding these contributions is critical for leveraging this building block in a drug design campaign.
Caption: Key structural motifs and their functional roles.
-
The Piperidine Core: As a saturated heterocycle, it provides a rigid, three-dimensional scaffold that can position substituents in precise vectors for optimal target engagement. Its basic nitrogen is often crucial for forming salt bridges with acidic residues in protein binding pockets and can be tuned to achieve desired pKa and solubility profiles.[4]
-
The 2-Fluoro Substituent: Fluorine is a bioisostere of hydrogen but with profoundly different electronic properties. Its incorporation can block sites of metabolic attack (e.g., P450-mediated aromatic hydroxylation), thereby increasing a drug candidate's half-life. Its high electronegativity also modulates the acidity of nearby protons and the basicity of the piperidine nitrogen.[5]
-
The 4-Nitro Substituent: This powerful electron-withdrawing group serves two main purposes. First, it can act as a hydrogen bond acceptor in a ligand-receptor interaction. Second, and more importantly from a synthetic standpoint, it is a versatile precursor to an aniline moiety via reduction. This resulting amino group can then be used in a wide array of subsequent reactions, such as amide bond formation, sulfonylation, or reductive amination, to build out a library of analogues for structure-activity relationship (SAR) studies.[7]
Analytical Characterization and Quality Control
To ensure the identity and purity of synthesized this compound, a suite of standard analytical techniques is required. Commercial suppliers often provide certificates of analysis including NMR, HPLC, or LC-MS data.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the aromatic protons (with coupling patterns influenced by the fluoro and nitro groups), the piperidine ring protons (typically in the aliphatic region), and a broad signal for the N-H proton of the hydrochloride salt. Integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: Will confirm the number of unique carbon environments. Signals for the aromatic carbons will be split due to C-F coupling.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse for confirming molecular weight and assessing purity. The mass spectrum should show a prominent peak corresponding to the molecular ion of the free base ([M+H]⁺ at m/z 257.09). The LC chromatogram provides a purity profile.
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis, typically with UV detection (the nitrophenyl group provides a strong chromophore). A standard method using a C18 column with a water/acetonitrile mobile phase gradient is generally effective.[11]
Safety, Handling, and Storage
While a specific, comprehensive safety data sheet (SDS) for this exact compound is not publicly available in the search results, guidelines can be established based on related chemical structures, such as other halogenated and nitrated aromatic compounds and piperidine hydrochlorides.[12][13][14] The user must always consult the SDS provided by the supplier before handling this chemical.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use impervious gloves (e.g., nitrile).
-
Body Protection: Wear a standard laboratory coat. Flame-retardant and antistatic clothing is recommended if handling large quantities.
-
-
Handling:
-
Storage:
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and consult a physician.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.[13]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.[13]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
References
- 1. 1189653-33-5|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-(3-Fluoro-4-nitrophenyl)piperidine () for sale [vulcanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]
- 8. 2abiotech.net [2abiotech.net]
- 9. manchesterorganics.com [manchesterorganics.com]
- 10. chemimpex.com [chemimpex.com]
- 11. Sensitive determination of 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, in a rat biological sample by HPLC with fluorescence detection after pre-column derivatization using 4-fluoro-7-nitro-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. angenechemical.com [angenechemical.com]
- 14. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, a versatile building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its physicochemical properties, synthesis, analytical characterization, potential applications, and safety considerations.
Core Physicochemical Properties
This compound is a substituted piperidine derivative with significant potential in the synthesis of novel compounds. Its chemical structure, incorporating a fluorinated and nitrated phenyl ring linked to a piperidine moiety via an ether bond, confers unique reactivity and biological activity.
A summary of its key physicochemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [1][2] |
| Molecular Weight | 276.69 g/mol | [1][2] |
| CAS Number | 1189653-33-5 | [1][2] |
| Appearance | White to off-white solid (typical for similar compounds) | General knowledge |
| Purity | Commercially available at ≥95% | [1] |
| Storage Conditions | Store in a dry, sealed container under an inert atmosphere at room temperature. | [2][3] |
Synthesis and Reaction Mechanisms
The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution (SNAAr) reaction. This common and effective method is widely used for the formation of aryl ethers.
General Synthesis Pathway
The synthesis involves the reaction of a suitably protected 4-hydroxypiperidine with 1,2-difluoro-4-nitrobenzene or 2-fluoro-1-chloro-5-nitrobenzene. The presence of the electron-withdrawing nitro group in the para position and a halogen in the ortho position activates the aromatic ring for nucleophilic attack by the hydroxyl group of piperidine. The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity. Subsequent deprotection and salt formation with hydrochloric acid yield the final product.
Caption: General synthesis workflow for this compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol based on general principles of similar reactions. Optimization of reaction conditions, including temperature, reaction time, and purification methods, may be necessary.
Step 1: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine
-
To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,2-difluoro-4-nitrobenzene (1.1 eq) in DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine.
Step 2: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine (1.0 eq) in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain this compound.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine and phenyl protons. The protons on the piperidine ring will appear as multiplets in the aliphatic region. The aromatic protons will be in the downfield region, with their splitting patterns influenced by the fluorine and nitro substituents.
-
¹³C NMR: The carbon NMR will show distinct peaks for the carbons of the piperidine ring and the aromatic ring. The carbon attached to the fluorine will exhibit a characteristic large coupling constant.
-
¹⁹F NMR: The fluorine NMR will display a single resonance, providing confirmation of the fluorine atom's presence.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for purity analysis. A C18 column is typically suitable, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation. Detection is commonly performed using a UV detector at a wavelength where the nitroaromatic chromophore absorbs, typically around 254 nm.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique, and the mass spectrum will show the molecular ion peak corresponding to the free base of the compound.
Applications in Drug Discovery and Materials Science
Piperidine derivatives are prevalent in pharmaceuticals, and this compound serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules.
Medicinal Chemistry
-
Central Nervous System (CNS) Agents: The structural similarity of this compound to precursors of drugs for psychiatric and neurological disorders makes it a key building block in the development of novel antidepressants, anxiolytics, and other CNS-active agents.[3]
-
Antimicrobial and Anticancer Research: The presence of the fluoro and nitro groups can enhance binding affinity to biological targets.[4] Derivatives are being investigated for their potential to influence cellular mechanisms relevant to antimicrobial and anticancer activity.[4]
-
Enzyme Inhibition: This compound and its derivatives are studied for their potential to inhibit certain enzymes.[3]
Agrochemicals and Materials Science
-
Crop Protection: It can be used as an intermediate in the synthesis of new crop protection agents.
-
Polymers and Coatings: The unique electronic properties conferred by the fluoro and nitro groups make it a candidate for incorporation into polymers and coatings to achieve specific functionalities.
Caption: Key application areas of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Hazard Identification: This compound is known to cause serious eye irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a dry and cool place.
Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant applications in drug discovery, agrochemicals, and materials science. Its synthesis via nucleophilic aromatic substitution is a well-established and robust method. A thorough understanding of its physicochemical properties, handling requirements, and reactivity is essential for its effective and safe use in research and development.
References
- 1. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]
- 2. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 3. Characterization of neuromuscular blocking action of piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
"4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a key intermediate in pharmaceutical research and development. The synthesis is strategically designed in three distinct stages: the protection of the piperidine nitrogen using a tert-butyloxycarbonyl (Boc) group, a nucleophilic aromatic substitution (SNAr) reaction to form the core ether linkage, and the final deprotection and concurrent formation of the hydrochloride salt. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a detailed protocol but also the underlying chemical principles and rationale for the experimental choices, ensuring both reproducibility and a deep understanding of the synthetic pathway.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of complex molecules with potential therapeutic applications. The strategic placement of the fluoro and nitro groups on the phenyl ring, combined with the versatile piperidine moiety, makes it an attractive scaffold for library synthesis and lead optimization. The nitro group, in particular, serves as a potent electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution, a key reaction in the construction of the target molecule. This guide will elucidate a reliable and scalable synthetic route to this important compound.
Overall Synthesis Pathway
The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. This pathway is designed for efficiency and control, utilizing a protecting group strategy to ensure selective reactivity.
Caption: Overall three-step synthesis pathway.
Part 1: Step-by-Step Synthesis Protocol
Step 1: Synthesis of N-Boc-4-hydroxypiperidine (Protection)
Objective: To protect the secondary amine of 4-hydroxypiperidine with a tert-butyloxycarbonyl (Boc) group to prevent its participation in the subsequent nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: N-Boc protection of 4-hydroxypiperidine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| 4-Hydroxypiperidine | 101.15 | 1.0 | Starting material |
| Di-tert-butyl dicarbonate | 218.25 | 1.2 | Boc-anhydride |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | Base |
| Methanol (MeOH) | 32.04 | - | Solvent |
| Petroleum Ether | - | - | For crystallization |
Experimental Procedure:
-
To a round-bottom flask, add 4-hydroxypiperidine and methanol.
-
Add potassium carbonate to the solution.
-
Slowly add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction mixture at 25-30°C for 6-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter off the insoluble potassium carbonate.
-
Concentrate the methanol phase under reduced pressure to obtain a crude oil.
-
Add petroleum ether to the crude product and cool to induce crystallization.
-
Collect the white crystalline product by vacuum filtration and dry in vacuo.
Rationale for Experimental Choices:
-
Protecting Group: The Boc group is chosen due to its stability under basic conditions (as in the subsequent SNAr reaction) and its facile removal under acidic conditions.
-
Base: Potassium carbonate is a mild and inexpensive base, sufficient to facilitate the reaction of the piperidine nitrogen with Boc anhydride.
-
Solvent: Methanol is a suitable polar solvent that dissolves the reactants and is easily removed.
Step 2: Synthesis of N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine (SNAr Reaction)
Objective: To form the ether linkage via a nucleophilic aromatic substitution reaction between the protected 4-hydroxypiperidine and 1,2-difluoro-4-nitrobenzene.
Reaction Scheme:
Caption: SNAr reaction for ether bond formation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) | Notes |
| N-Boc-4-hydroxypiperidine | 201.27 | 1.0 | Prepared in Step 1 |
| 1,2-Difluoro-4-nitrobenzene | 159.09 | 1.1 | Activated aromatic substrate |
| Sodium hydride (NaH), 60% disp. in mineral oil | 24.00 | 1.2 | Strong base |
| N,N-Dimethylformamide (DMF) | 73.09 | - | Anhydrous, polar aprotic solvent |
Experimental Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-Boc-4-hydroxypiperidine in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add a solution of 1,2-difluoro-4-nitrobenzene in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.
Rationale for Experimental Choices:
-
Nucleophilic Aromatic Substitution (SNAr): This reaction is highly effective due to the presence of the strongly electron-withdrawing nitro group para to the fluorine leaving group. The nitro group stabilizes the negatively charged intermediate (Meisenheimer complex), facilitating the substitution.[1][2]
-
Base: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the hydroxyl group of N-Boc-4-hydroxypiperidine to form the nucleophilic alkoxide.
-
Solvent: DMF is a polar aprotic solvent that is ideal for SNAr reactions as it solvates the cation (Na+) while leaving the alkoxide nucleophile highly reactive.
Step 3: Synthesis of this compound (Deprotection and Salt Formation)
Objective: To remove the N-Boc protecting group and simultaneously form the hydrochloride salt of the final product.
Reaction Scheme:
References
The Pivotal Role of 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride in Targeting Glycogen Synthase Kinase-3
An In-depth Technical Guide for Researchers and Drug Development Professionals
Foreword
In the landscape of modern drug discovery, the journey from a simple chemical entity to a life-altering therapeutic is both complex and fascinating. It is a process driven by a deep understanding of molecular interactions and the intricate signaling networks that govern cellular function. This guide focuses on a key, yet often overlooked, player in this process: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride . While not a therapeutic agent in its own right, this compound serves as a critical structural scaffold and synthetic intermediate for a class of potent and selective inhibitors of Glycogen Synthase Kinase-3 (GSK-3).[1]
The dysregulation of GSK-3, a constitutively active serine/threonine kinase, is implicated in a wide array of human pathologies, including Alzheimer's disease, type 2 diabetes, various cancers, and bipolar disorder.[2][3][4] Consequently, the development of effective GSK-3 inhibitors represents a significant and highly pursued therapeutic strategy. This whitepaper will provide a comprehensive overview of the role of this compound as a precursor to these vital inhibitors. We will delve into the mechanism of action of the resulting GSK-3 inhibitors, the signaling pathways they modulate, and the state-of-the-art experimental methodologies used to characterize their activity.
This compound: A Key Synthetic Intermediate
This compound (CAS No. 1189653-33-5) is a piperidine derivative characterized by a 2-fluoro-4-nitrophenoxy group.[5] Its significance in medicinal chemistry lies in its utility as a versatile building block for the synthesis of more complex, pharmacologically active molecules.[1][6] The piperidine ring provides a robust scaffold, while the fluorinated and nitrated phenyl ring offers reactive sites for further chemical modifications, enabling the construction of diverse molecular architectures tailored for specific biological targets.
Glycogen Synthase Kinase-3 (GSK-3): A Central Regulatory Hub
GSK-3 is a highly conserved serine/threonine protein kinase that exists in two isoforms, GSK-3α and GSK-3β, encoded by distinct genes.[2][7] These isoforms share a high degree of homology, particularly within their kinase domains.[7][8] Unlike most kinases that are activated by upstream signals, GSK-3 is constitutively active in resting cells and is primarily regulated through inhibitory phosphorylation.[9][10][11]
GSK-3 plays a crucial role in a multitude of cellular processes by phosphorylating and thereby regulating the activity of over 100 different proteins.[2] This positions GSK-3 as a key regulatory node in several fundamental signaling pathways, including:
-
Insulin Signaling: GSK-3 is a negative regulator of the insulin signaling pathway.[7][12] Insulin binding to its receptor triggers a cascade that leads to the activation of Akt (Protein Kinase B), which in turn phosphorylates and inactivates GSK-3.[10][13] This inactivation of GSK-3 allows for the dephosphorylation and activation of glycogen synthase, promoting glycogen synthesis.[7]
-
Wnt/β-catenin Signaling: In the absence of a Wnt signal, GSK-3 is part of a "destruction complex" that phosphorylates β-catenin, targeting it for proteasomal degradation.[9][13][14] Wnt signaling disrupts this complex, leading to the stabilization and nuclear accumulation of β-catenin, which then activates the transcription of target genes involved in cell proliferation and differentiation.[13][15][16]
-
Other Pathways: GSK-3 is also involved in pathways regulating apoptosis, microtubule stability, and gene transcription.[2]
Given its central role, the aberrant activity of GSK-3 is linked to a variety of diseases. For instance, the hyperphosphorylation of the tau protein, a hallmark of Alzheimer's disease, is mediated by GSK-3.[3][17]
Mechanism of Action of GSK-3 Inhibitors
GSK-3 inhibitors function by blocking the kinase activity of the enzyme, thereby preventing the phosphorylation of its downstream substrates. The majority of small molecule inhibitors, including those synthesized from this compound, are ATP-competitive.[18] They bind to the ATP-binding pocket of GSK-3, preventing the binding of ATP and thus the transfer of a phosphate group to the substrate.[3]
The therapeutic effect of GSK-3 inhibition is pathway-dependent:
-
In the context of Alzheimer's disease , inhibiting GSK-3 can reduce the hyperphosphorylation of tau, potentially preventing the formation of neurofibrillary tangles.[3]
-
For type 2 diabetes , GSK-3 inhibitors can mimic aspects of insulin signaling, leading to increased insulin sensitivity and glucose metabolism.[2]
-
In cancer , where GSK-3 can have both tumor-suppressive and pro-tumorigenic roles depending on the context, inhibitors can modulate pathways involved in cell survival and proliferation.[2]
The development of isoform-selective inhibitors (GSK-3α vs. GSK-3β) is an active area of research to minimize off-target effects and enhance therapeutic efficacy.[3]
Key Signaling Pathways Modulated by GSK-3 Inhibition
The Wnt/β-Catenin Pathway
The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[19] Its dysregulation is a hallmark of many cancers.[15] GSK-3β is a key negative regulator of this pathway.
Caption: Wnt/β-catenin signaling with and without GSK-3 inhibition.[20]
The Insulin Signaling Pathway
GSK-3 is a critical downstream effector in the insulin signaling pathway, which regulates glucose metabolism.
Caption: Simplified GSK-3β signaling in the insulin pathway.[10]
Experimental Evaluation of GSK-3 Inhibitors
The characterization of novel GSK-3 inhibitors synthesized from precursors like this compound requires a robust and multi-faceted experimental approach. This typically involves a tiered screening process, moving from in vitro biochemical assays to cell-based functional assays.
In Vitro Kinase Assay
The primary goal of the in vitro kinase assay is to determine the direct inhibitory potency of a compound against the purified GSK-3 enzyme. This is often expressed as the half-maximal inhibitory concentration (IC50).
Protocol: In Vitro GSK-3β Kinase Assay (Luminescent ADP Detection)
This protocol is adapted for a 384-well plate format and utilizes the principle of measuring ADP produced during the kinase reaction.[10]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)[21]
-
Test compound (serially diluted)
-
Positive control inhibitor (e.g., CHIR-99021)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
384-well white plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the kinase assay buffer. Ensure the final DMSO concentration is constant across all wells (typically ≤ 1%).
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the test compound dilution or control (vehicle or positive control).
-
Add 5 µL of diluted GSK-3β enzyme to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 5 µL of kinase assay buffer.
-
-
Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a pre-mixed substrate/ATP solution (prepared in kinase assay buffer) to all wells. Final concentrations should be near the Km for both ATP and the peptide substrate.
-
Incubation: Gently mix the plate and incubate at 30°C for 45-60 minutes. The incubation time should be within the linear range of the reaction.[10]
-
Signal Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[10]
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: General workflow for an in vitro kinase assay.[10]
Cell-Based Functional Assay
Cell-based assays are essential to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context. A common approach for GSK-3 inhibitors is to measure the accumulation of β-catenin, a direct downstream target.[22]
Protocol: β-Catenin Accumulation Assay in HEK-293 Cells
This protocol describes a method to quantify β-catenin levels in cells treated with a GSK-3 inhibitor.[20]
Materials:
-
HEK-293 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well clear-bottom black plates
-
Test compound
-
Positive control (e.g., CHIR-99021)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-β-catenin
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed HEK-293 cells into a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells per well) and allow them to adhere overnight.[20]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Treat the cells with the compound, positive control, or vehicle control and incubate for 4-6 hours at 37°C.[20]
-
Cell Fixation and Permeabilization:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% PFA for 20 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-catenin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash three times with PBS.
-
Acquire images using a high-content imaging system.
-
Analyze the images to quantify the nuclear intensity of the β-catenin signal.
-
-
Data Analysis: Plot the nuclear β-catenin intensity against the logarithm of the compound concentration and fit the data to determine the half-maximal effective concentration (EC50).
Conclusion and Future Perspectives
This compound is a testament to the crucial role of synthetic intermediates in the drug discovery pipeline. Its structural features provide a valuable starting point for the development of potent and selective inhibitors of GSK-3, a kinase of immense therapeutic interest. The ability to modulate the activity of GSK-3 has profound implications for treating a wide range of debilitating diseases, from neurodegenerative disorders to metabolic conditions and cancer.
The continued exploration of chemical space around scaffolds like that provided by this compound, coupled with sophisticated in vitro and cell-based screening methodologies, will undoubtedly lead to the discovery of next-generation GSK-3 inhibitors with improved efficacy and safety profiles. As our understanding of the complex biology of GSK-3 deepens, the demand for such precisely engineered chemical tools and therapeutic candidates will only intensify, underscoring the foundational importance of versatile synthetic intermediates in the future of medicine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. GSK-3 - Wikipedia [en.wikipedia.org]
- 3. What are GSK-3 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 6. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 9. GSK3 Signaling Pathway | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Frontiers | GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS [frontiersin.org]
- 12. diabetesjournals.org [diabetesjournals.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 16. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 17. Defective insulin signaling pathway and increased GSK-3 activity in the brain of diabetic mice: parallels with Alzheimer’s disease and correction by insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation [mdpi.com]
- 22. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biological Activity of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the investigation of the biological activity of the novel chemical entity, 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. While direct biological data for this compound is not yet publicly available, its structural motifs—a fluoronitrophenoxy group appended to a piperidine core—are present in numerous biologically active molecules. This guide synthesizes existing knowledge on structurally related compounds to postulate potential biological targets and outlines a detailed, field-proven research plan for the elucidation of its pharmacological profile. We present a rationale for investigating its potential as a ligand for the sigma-1 receptor, dopamine D4 receptor, and as an inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document serves as a roadmap for researchers, providing not just experimental protocols, but the scientific reasoning behind a structured investigation into a promising new chemical entity.
Introduction: Unveiling the Potential of a Novel Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a vast number of approved drugs and clinical candidates.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for interacting with a wide array of biological targets. The subject of this guide, this compound, combines this versatile core with a 2-fluoro-4-nitrophenoxy moiety. The electronic properties of this substituent, particularly the electron-withdrawing nature of the nitro group and the fluorine atom, suggest the potential for specific, high-affinity interactions with protein targets.
While this specific molecule remains uncharacterized in the scientific literature, the broader class of phenoxy-piperidine derivatives has shown significant promise in targeting central nervous system (CNS) receptors and protein kinases.[3][4][5] This guide will therefore proceed by outlining a logical, evidence-based approach to systematically investigate the biological activity of this compound, with a focus on three high-probability target classes: sigma-1 receptors, dopamine D4 receptors, and Epidermal Growth Factor Receptor (EGFR).
Postulated Biological Targets and Rationale
The chemical architecture of this compound provides compelling clues to its potential biological activity. The presence of a substituted aromatic ring linked via an ether to a piperidine is a common feature in ligands for various receptors and enzymes.
Sigma-1 Receptor Ligand
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in a variety of neurological and psychiatric disorders.[6] Ligands for the sigma-1 receptor often feature a basic amine, typically within a cyclic system like piperidine, and a hydrophobic aromatic region.[7][8] The distance between the nitrogen and the aromatic ring is a critical determinant of binding affinity. Structurally similar phenoxyalkylpiperidines have been identified as high-affinity sigma-1 receptor ligands.[5][9] The 4-phenoxy-piperidine scaffold in our target compound fits this general pharmacophore well.
Dopamine D4 Receptor Antagonist
The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors, is a key target in the development of treatments for CNS disorders, including schizophrenia and Parkinson's disease-related dyskinesias.[3][10] A number of potent and selective D4 receptor antagonists incorporate a piperidine or piperazine ring linked to an aromatic moiety.[11][12] The overall lipophilicity and the nature of the aromatic substitution are crucial for both affinity and selectivity. The 2-fluoro-4-nitrophenoxy group presents a unique electronic and steric profile that warrants investigation for D4 receptor antagonism.
Epidermal Growth Factor Receptor (EGFR) Inhibitor
EGFR is a receptor tyrosine kinase that plays a critical role in cell proliferation and is a well-established target in oncology.[13] Many EGFR inhibitors feature a heterocyclic core, such as quinazoline or pyrimidine, linked to a substituted aniline.[4] However, the piperidine scaffold has also been successfully incorporated into EGFR inhibitors, often acting as a solubilizing group or as a linker to a warhead that forms a covalent bond with the receptor.[14][15] The phenoxy-piperidine moiety could potentially position the fluoronitrophenyl group within the ATP-binding pocket of the EGFR kinase domain.
A Proposed Research Workflow for Biological Characterization
To systematically evaluate the biological activity of this compound, a tiered screening approach is recommended. This workflow is designed to first identify primary biological targets and then to characterize the nature of the interaction in more detail.
Caption: A tiered workflow for the biological characterization of this compound.
Detailed Experimental Protocols
The following protocols are provided as a guide for the experimental validation of the hypothesized biological activities. These are standard, well-established assays in the field of drug discovery.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the affinity of the test compound for the sigma-1 receptor by measuring its ability to displace a known radiolabeled ligand.[16]
Materials:
-
Membrane Preparation: Guinea pig liver membranes (a rich source of sigma-1 receptors).[17]
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Ligand: Haloperidol.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the membrane preparation, [³H]-(+)-pentazocine (at a concentration near its Kd), and either buffer (for total binding), non-specific ligand (for non-specific binding), or the test compound.
-
Incubate the plate at 37°C for 90 minutes.[16]
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Calculate the specific binding and determine the IC50 value of the test compound.
Protocol 2: Dopamine D4 Receptor Radioligand Binding Assay
This assay measures the affinity of the test compound for the dopamine D4 receptor expressed in a recombinant cell line.[18][19]
Materials:
-
Membrane Preparation: Membranes from HEK293 cells stably expressing the human dopamine D4 receptor.
-
Radioligand: [³H]-Spiperone or a more D4-selective radioligand.
-
Non-specific Ligand: Haloperidol or another suitable dopamine antagonist.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.
-
Test Compound: this compound.
Procedure:
-
Follow the same general procedure as for the sigma-1 receptor binding assay, with appropriate adjustments for the specific receptor and radioligand.
-
Incubate at room temperature for 2 hours.
-
Perform data analysis to determine the IC50 and subsequently the Ki value.
Protocol 3: EGFR Kinase Inhibition Assay
This assay quantifies the ability of the test compound to inhibit the enzymatic activity of the EGFR kinase domain.[13]
Materials:
-
Enzyme: Recombinant human EGFR kinase domain.
-
Substrate: A synthetic peptide substrate for EGFR.
-
ATP: Adenosine triphosphate, as the phosphate donor.
-
Assay Buffer: Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[13]
-
Detection Reagent: An ADP-Glo™ Kinase Assay kit or similar technology that measures ADP production.
-
Test Compound: this compound.
Procedure:
-
In a 96-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent, following the manufacturer's instructions.
-
Calculate the percentage of inhibition and determine the IC50 value of the test compound.
Data Presentation and Interpretation
The quantitative data generated from these assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
| Assay | Parameter | Result for this compound | Positive Control |
| Sigma-1 Receptor Binding | IC₅₀ (nM) | To be determined | Haloperidol |
| Dopamine D4 Receptor Binding | IC₅₀ (nM) | To be determined | L-745,870 |
| EGFR Kinase Inhibition | IC₅₀ (nM) | To be determined | Gefitinib |
Table 1: Summary of Proposed Primary Screening Assays and Expected Data Output.
Advanced Characterization: Functional Assays and Selectivity Profiling
Should the primary screening assays yield positive results, further investigation into the functional activity and selectivity of this compound is warranted.
Functional Assays
-
Sigma-1 Receptor: A neurite outgrowth assay in PC12 cells can be used to determine if the compound acts as an agonist or antagonist at the sigma-1 receptor.
-
Dopamine D4 Receptor: A cAMP accumulation assay in cells expressing the D4 receptor can assess whether the compound is an agonist, antagonist, or inverse agonist.
-
EGFR: A cellular phosphorylation assay in a cancer cell line overexpressing EGFR (e.g., A431 cells) can confirm on-target activity in a cellular context.[20][21]
Selectivity Profiling
To assess the specificity of the compound, it should be screened against a broad panel of receptors and kinases. This is crucial for identifying potential off-target effects and for understanding the overall pharmacological profile of the molecule.
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to characterizing the biological activity of this compound. By leveraging structure-activity relationships from related compounds, we have identified the sigma-1 receptor, dopamine D4 receptor, and EGFR as high-priority targets for investigation. The detailed experimental protocols and the proposed research workflow provide a clear path forward for elucidating the pharmacological profile of this novel chemical entity. The results of these studies will be instrumental in determining its potential for further development as a therapeutic agent or as a valuable research tool.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ricerca.uniba.it [ricerca.uniba.it]
- 6. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma [mdpi.com]
- 12. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Characterization of Dopamine Receptors-丁香实验 [biomart.cn]
- 19. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 20. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
Unlocking the Therapeutic Potential of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride: A Technical Guide to Target Identification and Validation
Abstract
This technical guide provides a comprehensive framework for elucidating the therapeutic targets of the novel chemical entity, 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. While direct pharmacological data for this compound is not yet publicly available, its structural motifs—a piperidine ring linked to a fluoronitrophenyl group via an ether bond—are prevalent in a multitude of clinically relevant pharmaceuticals. This guide synthesizes data from structurally analogous compounds to postulate a high probability of interaction with key protein families implicated in central nervous system (CNS) disorders and oncology. We present a logical, multi-tiered experimental workflow, from initial in silico screening to definitive in vivo validation, designed to systematically identify and characterize the molecular targets of this compound. Detailed, field-proven protocols for key assays are provided to empower researchers in drug discovery and development to unlock the therapeutic promise of this compound.
Introduction: Deconstructing the Pharmacophore
The chemical structure of this compound presents a compelling case for its potential as a therapeutic agent. The piperidine scaffold is a cornerstone of medicinal chemistry, prized for its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for interacting with a wide array of biological targets.[1] Its presence is a strong indicator of potential CNS activity. The phenoxy-piperidine linkage is a key feature in ligands for various receptors and transporters.[2][3] Furthermore, the electronic properties of the substituted phenyl ring, featuring a fluorine atom and a nitro group, are critical modulators of target affinity and selectivity. Fluorine substitution is a common strategy to enhance metabolic stability and binding affinity, while the nitro group, an electron-withdrawing moiety, can significantly influence molecular interactions and may also confer unique activities, such as in bioreductive cancer therapies.[4][5]
Based on a thorough analysis of these structural components and the pharmacological profiles of related molecules, this guide will focus on three primary, high-probability target classes:
-
Sigma Receptors (σ1 and σ2): Integral membrane proteins involved in cellular signaling and stress responses, representing key targets for neurological and psychiatric disorders.[2]
-
Monoamine Transporters (DAT, SERT, NET): Critical regulators of neurotransmitter levels in the synaptic cleft, targeted by a wide range of antidepressants and psychostimulants.[6][7][8]
-
Protein Kinases and Other Cancer-Associated Proteins: The nitrophenyl moiety is found in a number of kinase inhibitors and other anticancer agents, suggesting a potential role in oncology.[5][9]
This document will provide the scientific rationale and the experimental means to rigorously test these hypotheses.
Postulated Therapeutic Target Classes
Sigma Receptors (σ1 and σ2)
The phenoxyalkylpiperidine scaffold is a well-established pharmacophore for sigma receptors.[2][3] These unique intracellular chaperone proteins are implicated in a host of CNS pathologies, including neurodegenerative diseases, pain, and psychiatric disorders.[10] Structurally similar compounds have demonstrated high, often nanomolar, affinity for the σ1 receptor.[2][3]
Causality for Investigation: The linkage of the piperidine nitrogen to the phenoxy group in this compound strongly suggests a potential interaction with the hydrophobic and hydrogen-bonding domains of the sigma receptor binding pocket. The substitution pattern on the phenyl ring will likely modulate the affinity and selectivity for σ1 versus σ2 subtypes.
Monoamine Transporters (DAT, SERT, NET)
Piperidine derivatives are a classic structural class for ligands of the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.[6][8] These transporters are pivotal in regulating mood, cognition, and behavior, making them prime targets for a variety of neuropsychiatric conditions.[6] The specific conformation and substitution of the piperidine ring are known to be critical determinants of potency and selectivity across the monoamine transporter family.[8]
Causality for Investigation: The core piperidine structure of the title compound is a strong predictor of potential monoamine transporter activity. The nature of the substituent at the 4-position of the piperidine is a key determinant of which transporter is targeted and whether the compound acts as an inhibitor or a releaser.
Protein Kinases and Cancer-Related Targets
The presence of a nitrophenyl group is a noteworthy feature, as this moiety is incorporated into several approved and investigational anticancer agents. For instance, nitrophenyl-containing compounds have been developed as inhibitors of VEGFR-2 kinase and PD-1/PD-L1 immune checkpoint pathways.[4][5] The piperidine ring itself is also found in numerous kinase inhibitors, where it often serves to occupy solvent-exposed regions of the ATP-binding pocket.
Causality for Investigation: The combination of the piperidine and nitrophenyl motifs warrants investigation into potential antiproliferative activity. The nitro group could participate in key hydrogen bonding interactions within a kinase active site or could be involved in bioreductive activation in hypoxic tumor environments.
A Phased Approach to Target Identification and Validation
A systematic and logical progression of experiments is crucial for the successful elucidation of a novel compound's mechanism of action. The following workflow is designed to move from broad, exploratory screening to specific, hypothesis-driven validation.
Caption: Phased workflow for target identification and validation.
Quantitative Data from Analogous Compounds
To provide a quantitative context for hit-finding efforts, the following tables summarize binding affinity data for compounds structurally related to this compound. This data serves as a benchmark for interpreting the results of primary screening assays.
Table 1: Sigma Receptor Binding Affinities of Phenoxyalkylpiperidine Analogs
| Compound | Target | Ki (nM) | Reference |
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ1 | 0.34 | [2] |
| 1-[ω-(4-methoxyphenoxy)ethyl]-4-methylpiperidine | σ1 | 0.89 | [2] |
| 1-[3-(4-chlorophenoxy)propyl]-4-methylpiperidine | σ1 | <1.0 | [3] |
| 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine | σ2 | >50 | [2] |
Table 2: Monoamine Transporter Affinities of Piperidine Derivatives
| Compound | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) | Reference |
| GBR 12909 analog | 0.7 | 226 | >1000 | [8] |
| 4-Phenylpiperidine analog | >1000 | 7780 | >1000 | [6] |
| Pridopidine | >1000 | >1000 | >1000 | [11] |
Table 3: Antiproliferative Activity of Nitrophenyl and Piperidine-Containing Compounds
| Compound | Cell Line | IC50 / GI50 (µM) | Target/Mechanism | Reference |
| o-(biphenyl-3-ylmethoxy)nitrophenyl deriv. | Various | 0.0027 - 0.0874 | PD-1/PD-L1 Inhibition | [4] |
| N-(4'-nitrophenyl)-l-prolinamide deriv. | A549 (Lung) | <100 | Cytotoxicity | [12] |
| Piperidine-based cyanoacrylamide | CAKI-1 (Renal) | 0.287 | Growth Inhibition | [9] |
Detailed Experimental Protocols
The following protocols are provided as a starting point for experimental design and should be optimized for specific laboratory conditions.
Protocol 1: Sigma-1 Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human sigma-1 receptor.
Materials:
-
Human sigma-1 receptor expressed in HEK293 cell membranes.
-
--INVALID-LINK---pentazocine (radioligand).
-
Haloperidol (positive control).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound and haloperidol in assay buffer. The final DMSO concentration should not exceed 0.1%.
-
In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of 10 µM haloperidol (for non-specific binding), or 50 µL of test compound dilution.
-
Add 50 µL of --INVALID-LINK---pentazocine to each well to a final concentration of ~2 nM.
-
Add 100 µL of the cell membrane preparation (containing ~50 µg of protein) to each well.
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Harvest the contents of each well onto glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine Transporter (DAT) Uptake Assay
Objective: To assess the functional inhibition of dopamine uptake by this compound.
Materials:
-
HEK293 cells stably expressing the human dopamine transporter (hDAT).
-
[3H]Dopamine (substrate).
-
GBR 12909 (positive control).
-
Krebs-Ringer-HEPES (KRH) buffer.
-
Test compound stock solution.
-
96-well microplates.
-
Scintillation counter.
Procedure:
-
Plate hDAT-expressing cells in a 96-well plate and grow to confluence.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with various concentrations of the test compound or GBR 12909 in KRH buffer for 15 minutes at room temperature.
-
Initiate the uptake reaction by adding [3H]Dopamine to a final concentration of ~10 nM.
-
Incubate for 10 minutes at room temperature.
-
Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with 1% SDS.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
Determine the IC50 value for the inhibition of dopamine uptake by non-linear regression.
Protocol 3: In Vitro Antiproliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic/cytostatic effects of this compound on a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma).
-
Complete cell culture medium.
-
Doxorubicin (positive control).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
-
96-well microplates.
-
Microplate reader (570 nm).
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or doxorubicin for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Determine the GI50 (concentration for 50% growth inhibition) value by non-linear regression.
Conclusion and Future Directions
The structural features of this compound strongly suggest that it is a promising candidate for drug discovery, with a high likelihood of activity towards sigma receptors, monoamine transporters, or cancer-related targets. The systematic approach outlined in this guide, combining computational, in vitro, and cell-based methodologies, provides a robust framework for identifying its primary therapeutic targets and elucidating its mechanism of action. The successful identification of a high-affinity target will pave the way for subsequent lead optimization and in vivo studies in relevant disease models, ultimately determining the clinical potential of this novel chemical entity. The journey from a promising chemical structure to a life-changing therapeutic is a long and challenging one, but it begins with the rigorous and logical scientific inquiry detailed herein.
References
- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. Development of novel phenoxyalkylpiperidines as high-affinity Sigma-1 (σ1) receptor ligands with potent anti-amnesic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 5-anilinoquinazoline-8-nitro derivatives as inhibitors of VEGFR-2 tyrosine kinase: synthesis, biological evaluation and molecular docking - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [gupea.ub.gu.se]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride in Central Nervous System Research
This guide provides a comprehensive technical overview of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, a compound of interest in the landscape of central nervous system (CNS) drug discovery. We will delve into its chemical characteristics, plausible research applications, and a strategic workflow for its evaluation as a potential CNS-active agent. This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the pursuit of novel therapeutics for neurological and psychiatric disorders.
Introduction: Unveiling a Scaffold of Potential
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved drugs and natural products.[1][2] Its conformational flexibility allows for optimal binding to a diverse array of biological targets.[1] When incorporated into the this compound scaffold, this versatile ring system is adorned with functionalities that offer intriguing possibilities for CNS drug design.
The strategic inclusion of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins.[3][4] These are critical parameters for CNS drug candidates, which must navigate the formidable blood-brain barrier to exert their effects.[5] The nitro group, an electron-withdrawing moiety, not only influences the electronic properties of the aromatic ring but also serves as a versatile chemical handle for further synthetic modifications, such as reduction to an amine.[6]
While direct research on the specific CNS effects of this compound is not extensively published, its structural components strongly suggest its potential as a precursor or an active compound in the exploration of novel CNS-targeted therapies.[7] This guide will, therefore, provide a scientifically grounded, albeit prospective, framework for its investigation.
Physicochemical Properties and Synthesis
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research.
| Property | Value | Source |
| CAS Number | 1189653-33-5 | [8] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [8] |
| Molecular Weight | 276.69 g/mol | [8] |
| Purity | ≥95% | [9] |
Synthesis: The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common synthetic route would feature the reaction of a suitably protected 4-hydroxypiperidine with 1,2-difluoro-4-nitrobenzene, followed by deprotection and salt formation. The specifics of the reaction conditions, such as the choice of solvent, base, and temperature, are critical for optimizing the yield and purity of the final product.
Putative Role and Mechanistic Considerations in CNS Research
The structural alerts within this compound point towards several potential avenues of investigation in CNS research. The fluorophenoxy piperidine scaffold is a key feature in a number of CNS-active compounds, including certain antidepressants and antipsychotics. This suggests that the title compound could interact with various neurotransmitter systems.[10][11]
Hypothesized Areas of Application:
-
As a Synthetic Intermediate: The nitro group can be readily reduced to an amine, which can then be further functionalized to generate a library of derivatives. This approach allows for the systematic exploration of the structure-activity relationship (SAR) to identify compounds with desired pharmacological profiles.
-
As a Potential Modulator of Monoamine Systems: The piperidine ring is a common pharmacophore for ligands of dopamine, serotonin, and norepinephrine transporters and receptors.[12][13] The substitution pattern on the phenoxy ring will dictate the selectivity and affinity for these targets.
-
In the Development of Agents for Neurodegenerative Disorders: The piperidine nucleus is also found in compounds being investigated for Alzheimer's disease and other neurodegenerative conditions.[5]
A Strategic Workflow for CNS Candidate Profiling
The following section outlines a hypothetical, yet methodologically sound, workflow for the comprehensive evaluation of this compound as a potential CNS drug candidate.
Caption: A strategic workflow for the evaluation of a CNS drug candidate.
Phase 1: In Vitro Characterization
The initial phase of evaluation focuses on understanding the compound's fundamental interactions with biological systems at the cellular and molecular level.
4.1.1. Initial Target Screening: Receptor Binding Assays
-
Objective: To identify the primary molecular targets of this compound within the CNS.
-
Methodology:
-
Utilize a broad panel of radioligand binding assays for key CNS targets, including but not limited to:
-
Serotonin receptors (e.g., 5-HT₁A, 5-HT₂A, 5-HT₂C)
-
Dopamine receptors (e.g., D₁, D₂, D₃)
-
Norepinephrine transporter (NET)
-
Serotonin transporter (SERT)
-
Dopamine transporter (DAT)
-
-
Perform initial screens at a single high concentration (e.g., 10 µM) to identify significant binding (>50% inhibition).
-
For active compounds, conduct concentration-response curves to determine the inhibition constant (Ki).
-
4.1.2. Blood-Brain Barrier (BBB) Permeability Assessment
-
Objective: To determine the potential of the compound to cross the blood-brain barrier.[14]
-
Methodology: In Vitro Transwell Assay [14][15]
-
Culture a monolayer of brain microvascular endothelial cells (BMECs) on a porous membrane separating two chambers (apical and basolateral).[14]
-
Introduce the test compound into the apical chamber.
-
At various time points, sample the medium from the basolateral chamber and quantify the concentration of the compound using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp).
-
Measure the transendothelial electrical resistance (TEER) before and after the experiment to ensure the integrity of the cell monolayer.[14]
-
4.1.3. Assessment of Synaptic Function
-
Objective: To evaluate the compound's effect on synaptic integrity and function.
-
Methodology: High-Content Imaging of Neuronal Cultures [16]
-
Culture primary neurons or iPSC-derived neurons on 96-well plates.
-
Treat the cultures with a range of concentrations of the test compound.
-
Fix and stain the neurons for synaptic markers (e.g., synapsin I, PSD-95) and dendritic markers (e.g., MAP2).
-
Acquire images using an automated high-content imaging system.
-
Quantify parameters such as synapse number, size, and dendritic complexity.
-
Phase 2: In Vivo Evaluation
Compounds that demonstrate promising in vitro characteristics will advance to in vivo studies to assess their pharmacokinetic properties and behavioral effects in animal models.
4.2.1. Pharmacokinetic (PK) Studies
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism.
-
Methodology:
-
Administer the compound to rodents (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.
-
Collect blood samples at multiple time points.
-
At the end of the study, collect brain tissue.
-
Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.
-
Calculate key PK parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and brain-to-plasma ratio.
-
4.2.2. Behavioral Models
-
Objective: To assess the compound's effects on CNS-related behaviors. The choice of models will be guided by the in vitro screening results.[17][18]
-
Potential Models:
-
Anxiety: Elevated plus maze, open field test.
-
Depression: Forced swim test, tail suspension test.
-
Cognition: Morris water maze, novel object recognition test.
-
Psychosis: Prepulse inhibition, amphetamine-induced hyperlocomotion.[19]
-
-
Methodology:
-
Dose-response studies should be conducted to determine the effective dose range.
-
All behavioral experiments should be performed in a blinded and randomized manner with appropriate vehicle controls.[17]
-
4.2.3. Target Engagement
-
Objective: To confirm that the compound interacts with its intended molecular target in the brain at behaviorally effective doses.
-
Methodology: Ex Vivo Receptor Occupancy
-
Administer the compound to animals at a behaviorally active dose.
-
At a time point corresponding to the expected peak brain concentration, euthanize the animals and collect their brains.
-
Prepare brain tissue homogenates.
-
Measure the binding of a radiolabeled ligand to the target receptor in the presence of the ex vivo compound.
-
Calculate the percentage of receptor occupancy.
-
Conclusion and Future Directions
This compound represents a chemical scaffold with considerable potential for CNS drug discovery. Its constituent moieties—the piperidine ring, the fluorine atom, and the nitro group—each contribute unique properties that are desirable in the design of novel neurotherapeutics. The systematic, multi-phased approach outlined in this guide provides a robust framework for elucidating the pharmacological profile of this and similar compounds.
Future research should focus on the synthesis and screening of a focused library of derivatives to build a comprehensive structure-activity relationship. The reduction of the nitro group to an amine opens up a wealth of synthetic possibilities for exploring different substitution patterns and their impact on target affinity, selectivity, and pharmacokinetic properties. Through such diligent and methodologically sound investigation, the full potential of this intriguing scaffold can be realized in the ongoing quest for safer and more effective treatments for CNS disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. kaibangchem.com [kaibangchem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 9. calpaclab.com [calpaclab.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. In Vitro Models for the Blood Brain Barrier [tempobioscience.com]
- 15. researchgate.net [researchgate.net]
- 16. iD3 Catalyst Unit | Development of an in vitro assay to evaluate higher brain functions for drug discovery [id3catalyst.jp]
- 17. psychogenics.com [psychogenics.com]
- 18. Translational In Vivo Assays in Behavioral Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
An In-Depth Technical Guide to the Characterization of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride as a Novel Dopamine Receptor Ligand
Abstract
This technical guide provides a comprehensive framework for the evaluation of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, a novel chemical entity, as a potential ligand for dopamine receptors. The presence of the 4-phenoxypiperidine scaffold, a privileged structure in dopamine receptor pharmacology, suggests a high probability of interaction with this critical class of G-protein coupled receptors (GPCRs).[1][2] This document outlines the essential in vitro assays required to determine the binding affinity, functional activity, and receptor subtype selectivity of this compound. We present detailed, field-proven protocols for radioligand binding and functional cAMP assays, grounded in established methodologies, to provide researchers, scientists, and drug development professionals with a robust roadmap for characterization. The causality behind experimental choices is explained to ensure both scientific integrity and the generation of reliable, reproducible data.
Introduction: Rationale for Investigation
The dopamine receptor system, comprising five subtypes (D1-D5) categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) families, is a cornerstone of central nervous system (CNS) function and a primary target for therapeutics addressing neuropsychiatric and neurological disorders such as schizophrenia, Parkinson's disease, and depression.[3][4] The D2-like receptors, which couple to Gαi/o proteins to inhibit adenylyl cyclase, are of particular interest.[4]
The compound, this compound, possesses structural motifs common to known CNS-active agents. Specifically, the 4-phenoxypiperidine core is a well-established pharmacophore for D4 receptor antagonists.[1][5] This structural alert provides a strong rationale for a comprehensive investigation into its potential as a dopamine receptor ligand. This guide presents the logical and systematic workflow for elucidating the pharmacological profile of this novel compound.
Compound Profile:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 1189653-33-5 | [synblock] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [synblock] |
| Molecular Weight | 276.69 g/mol | [synblock] |
| Structure | (Image of chemical structure) |
Proposed Synthetic Pathway
A plausible synthesis of this compound can be conceptualized based on established methods for creating substituted piperidine derivatives.[6][7] A common approach involves the nucleophilic substitution of an activated fluoroaromatic compound with a piperidine derivative.
A potential synthetic route is the Williamson ether synthesis, reacting 1,2-difluoro-4-nitrobenzene with N-Boc-4-hydroxypiperidine, followed by deprotection of the Boc group and subsequent salt formation with hydrochloric acid.
In Vitro Pharmacological Evaluation Workflow
The characterization of a novel compound requires a tiered approach, beginning with binding assays to determine affinity and progressing to functional assays to establish efficacy. This workflow ensures a logical progression from identifying an interaction to understanding its biological consequence.
Radioligand Binding Assays for D2-Like Receptors
The initial and most critical step is to determine if this compound binds to dopamine receptors. Competition binding assays using a known high-affinity radioligand are the gold standard for determining the binding affinity (Ki) of an unlabeled test compound.[8][9] We will utilize [³H]spiperone, a well-characterized antagonist radioligand that binds with high affinity to D2, D3, and D4 receptors.[8]
Experimental Protocol: [³H]Spiperone Competition Binding Assay
-
Cell Culture & Membrane Preparation:
-
Culture CHO-K1 cells stably expressing human recombinant D2, D3, or D4 receptors in Ham's F-12K medium supplemented with 10% FBS and appropriate selection antibiotics (e.g., 200 µg/ml Zeocin).[3]
-
Harvest cells at ~90% confluency. Wash with ice-cold PBS.
-
Lyse the cells in hypotonic buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).
-
Wash the membrane pellet with assay buffer and resuspend. Determine protein concentration using a Bradford assay.
-
-
Assay Setup (96-well plate format):
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]spiperone at a final concentration of ~2-3x its Kd for the respective receptor subtype (e.g., 0.15 nM for D2).[8][10]
-
Test Compound: Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Non-specific Binding (NSB): A high concentration of a known D2-like antagonist (e.g., 10 µM unlabeled haloperidol or (+)-butaclamol).[3][10]
-
Total Binding (TB): Radioligand and assay buffer only (no test compound or NSB agent).
-
Incubation: To each well, add assay buffer, test compound/NSB agent/buffer, membrane preparation (e.g., 10-20 µg protein), and finally the radioligand to initiate the reaction. Total volume should be ~1 mL to avoid ligand depletion.[8]
-
Incubate at room temperature (or 30°C) for 60-90 minutes to reach equilibrium.[10]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).
-
Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl) to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., using GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[3]
-
Hypothetical Data Summary:
| Receptor Subtype | [³H]Spiperone Kd (nM) | Hypothetical Ki (nM) for Test Compound |
| Dopamine D2 | 0.06 | 85.2 |
| Dopamine D3 | 0.13 | 45.7 |
| Dopamine D4 | 0.07 | 9.8 |
Functional Characterization: cAMP Inhibition Assay
Upon confirmation of binding, the next logical step is to determine the compound's functional effect. D2-like receptors are coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][11] A cAMP assay will determine whether the compound acts as an agonist (inhibits cAMP production), an antagonist (blocks the effect of an agonist), or an inverse agonist (reduces basal cAMP levels).
Experimental Protocol: HTRF cAMP Functional Assay
-
Cell Preparation:
-
Agonist Mode Assay:
-
Starve cells in serum-free media.
-
Prepare serial dilutions of the test compound.
-
Add the test compound to the cells along with a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
-
Add a fixed concentration of Forskolin to stimulate adenylyl cyclase and raise basal cAMP levels.
-
Incubate for 30-60 minutes at 37°C.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay kit (e.g., HTRF cAMP Gi kit).[14] The HTRF signal is inversely proportional to the amount of cAMP produced.
-
Data Analysis: Plot the HTRF signal against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (for agonists) or IC₅₀ (for inverse agonists).
-
-
Antagonist Mode Assay:
-
Prepare serial dilutions of the test compound.
-
Pre-incubate the cells with the test compound dilutions for 15-30 minutes.
-
Add a fixed concentration of a known D2 agonist (e.g., Dopamine or Quinpirole) at its EC₈₀ concentration, along with Forskolin.
-
Incubate and measure cAMP levels as described above.
-
Data Analysis: Plot the HTRF signal against the log concentration of the test compound. An antagonist will produce a rightward shift in the agonist's dose-response curve. Calculate the IC₅₀ and use the Schild regression analysis to determine the pA₂ value, which represents the affinity of a competitive antagonist.
-
Hypothetical Functional Data:
| Assay Mode | Parameter | Hypothetical Value for Test Compound | Interpretation |
| Agonist | EC₅₀ | > 10 µM | No significant agonist activity |
| Antagonist | IC₅₀ vs. Dopamine | 25.6 nM | Potent antagonist activity |
Safety and Handling
As a novel chemical entity, this compound must be handled with appropriate caution. The toxicological properties have not been thoroughly investigated.
-
Hazard Class: The presence of a nitroaromatic group suggests potential toxicity. Nitroaromatic compounds can be mutagenic, and their reduction products may be carcinogenic.[15][16] They should be handled as potentially hazardous substances.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous methodology for the initial characterization of this compound as a potential dopamine receptor ligand. The outlined binding and functional assays will definitively determine its affinity, potency, and modality at D2-like receptor subtypes.
Based on the hypothetical data presented, this compound emerges as a potent D4-selective antagonist. Such a profile could make it a valuable tool compound for studying the role of D4 receptors in CNS disorders or a lead candidate for therapeutic development.[1]
Future work would involve expanding the selectivity profiling against a broader panel of GPCRs, assessing its pharmacokinetic properties (ADME), and ultimately, evaluating its efficacy in preclinical in vivo models of relevant CNS pathologies.
References
- 1. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. genscript.com [genscript.com]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. bio-protocol.org [bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. innoprot.com [innoprot.com]
- 13. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Discovery and history of fluorinated piperidine compounds
An In-Depth Technical Guide to the Discovery and History of Fluorinated Piperidine Compounds
Executive Summary
The piperidine ring is a cornerstone of medicinal chemistry, appearing as a critical structural motif in a vast number of pharmaceuticals.[1] Its saturation and three-dimensional character provide an ideal scaffold for interacting with biological targets. Parallel to the ubiquity of the piperidine moiety is the rise of fluorine as a "magical element" in drug design. The strategic incorporation of fluorine can profoundly alter a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and basicity.[2][3] This guide provides a comprehensive exploration of the intersection of these two powerful concepts: the discovery, synthesis, and application of fluorinated piperidine compounds. We will trace the historical challenges in their synthesis, delve into the fundamental stereoelectronic effects that govern their unique conformational behavior, and detail the modern synthetic breakthroughs that have transformed these once-elusive molecules into readily accessible tools for drug discovery professionals.
The Strategic Imperative for Fluorinating Piperidines
The value of incorporating fluorine into a piperidine scaffold stems from the element's unique properties. Fluorine is the most electronegative element, yet it is relatively small (a bioisostere of a hydrogen atom), and the carbon-fluorine (C-F) bond is exceptionally strong.[2] This combination leads to several desirable modulations in a drug candidate:
-
Metabolic Stability: The high energy of the C-F bond makes it resistant to metabolic cleavage by enzymes like Cytochrome P450s, often "blocking" a site of metabolism and increasing the drug's half-life.[2]
-
Basicity (pKa) Modulation: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This is a crucial strategy for mitigating off-target effects, particularly the blockade of the hERG potassium ion channel, a common cause of cardiotoxicity associated with basic amines.[4][5]
-
Conformational Control: As will be discussed in detail, fluorine substitution exerts powerful control over the ring's conformation, locking it into preferred shapes that can enhance binding affinity to a target protein.[6][7]
-
Lipophilicity and Permeability: Fluorination can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance oral bioavailability.[8]
The confluence of these effects makes the fluorinated piperidine a privileged scaffold in modern drug discovery.
Caption: The strategic combination of a piperidine scaffold and fluorine atom.
A Historical Perspective: From Synthetic Challenge to Strategic Asset
The journey to harness the potential of fluorinated piperidines was not straightforward. Early synthetic methods were often multi-step, low-yielding, and lacked stereocontrol, making the systematic exploration of these compounds for structure-activity relationships (SAR) impractical.
Initial approaches relied on two main strategies:
-
Nucleophilic Fluorination: These methods involve introducing a fluoride anion to displace a leaving group on a pre-formed piperidine ring. While effective for certain substrates, they require the synthesis of precursors with defined stereochemistry, which can be a significant undertaking.[9]
-
Electrophilic Fluorination: This strategy uses reagents like Selectfluor (F-TEDA-BF4) to add an electrophilic fluorine source to an electron-rich piperidine precursor, such as an enamine.[10] This approach also faces challenges in controlling regioselectivity and stereoselectivity.
These traditional routes rendered many fluorinated piperidine isomers difficult to access, creating a significant bottleneck in medicinal chemistry programs. The synthesis of multi-fluorinated piperidines was even more challenging.[9] This difficulty underscored the need for more robust and general synthetic methodologies.
The Conformational Keystone: Fluorine's Guiding Hand
A paradigm-shifting discovery in the field was the elucidation of fluorine's profound impact on the piperidine ring's conformation. While substituents on a six-membered ring typically prefer the sterically less hindered equatorial position, fluorinated piperidines often defy this rule.
In protonated 3-fluoropiperidines, the fluorine atom shows a marked preference for the axial position .[5][7] This counterintuitive finding is not driven by sterics but by powerful stereoelectronic effects. The primary stabilizing force is a charge-dipole interaction between the positively charged ammonium cation (N+-H) and the partial negative charge on the fluorine atom, which is optimally aligned when the C-F bond is axial.[7][9] Additional stabilization comes from hyperconjugation , where electron density is donated from adjacent anti-periplanar C-H bonds into the low-lying antibonding orbital (σ*) of the C-F bond.[11]
This axial preference is not merely a scientific curiosity; it is a critical design principle. By locking the piperidine ring into a specific conformation, chemists can present substituents to a biological target in a more defined orientation, potentially leading to a significant increase in binding potency. The Merck kinesin spindle protein (KSP) inhibitor, MK-0731, is a classic example where the axial fluorine isomer exhibited a more favorable pKa and superior efficacy, leading to its selection as a clinical candidate.[5][9]
Caption: Conformational equilibrium in protonated 3-fluoropiperidine.
Modern Synthetic Revolutions: The Hydrogenation of Fluoropyridines
The single greatest advance in the field has been the development of methods to synthesize fluorinated piperidines via the hydrogenation of readily available fluoropyridine precursors. This approach circumvents the multi-step sequences of traditional methods and provides exceptional control over stereochemistry.
The Dearomatization-Hydrogenation (DAH) Process
Pioneered by the research group of Frank Glorius, the one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process has revolutionized access to these compounds.[9][12][13] The reaction proceeds in two stages within the same vessel:
-
Dearomatization: The aromatic fluoropyridine is first partially reduced using a rhodium catalyst and a hydride source (e.g., pinacolborane).
-
Hydrogenation: The resulting non-aromatic intermediates are then fully saturated under a hydrogen atmosphere, with the same catalyst facilitating the reaction.
A remarkable feature of this method is its high diastereoselectivity. The hydrogenation occurs on one face of the ring system, leading exclusively to all-cis products.[9] This means that all substituents, including the fluorine atoms, end up on the same side of the piperidine ring, which often corresponds to the thermodynamically favored axial orientation for fluorine. This method has been shown to be robust, scalable, and tolerant of a wide range of functional groups.[1]
Palladium-Catalyzed Hydrogenation
Complementing the rhodium-catalyzed DAH process, a palladium-on-carbon (Pd/C) catalyzed hydrogenation has also been developed.[14][15] This heterogeneous catalysis method provides a simple and robust alternative for the cis-selective hydrogenation of fluoropyridines, further broadening the accessibility of these valuable building blocks.[1] This protocol is often effective for substrates that are challenging for the rhodium-based system and is highly tolerant of air and moisture.[1][14]
| Methodology | Typical Reagents/Catalysts | Key Advantages | Limitations |
| Nucleophilic Substitution | Fluoride source (e.g., TBAF), Precursor with leaving group | Access to specific stereoisomers | Requires multi-step synthesis of chiral precursors[9] |
| Electrophilic Fluorination | Selectfluor (F-TEDA-BF4), Enamine precursor | Direct fluorination | Often poor to moderate stereocontrol and regioselectivity |
| Rh-catalyzed DAH | [Rh(COD)Cl]₂, H-Bpin, H₂ | One-pot, high diastereoselectivity (all-cis), broad scope[9] | Sensitive to 2- and 4-fluoro substitution patterns (defluorination)[9] |
| Pd-catalyzed Hydrogenation | Pd/C, H₂ | Robust, simple, heterogeneous catalyst, cis-selective[14][15] | Risk of hydrodefluorination side reactions[14] |
| Table 1: Overview of Key Synthetic Methodologies for Fluorinated Piperidines. |
Experimental Protocol: Representative Palladium-Catalyzed Hydrogenation
The following is a representative procedure adapted from published methodologies for the synthesis of fluorinated piperidines via heterogeneous hydrogenation.[14][15]
Objective: To synthesize Cbz-protected 3-fluoropiperidine from 3-fluoropyridine.
Materials:
-
3-Fluoropyridine
-
10% Palladium on Carbon (Pd/C)
-
Methanol (MeOH), anhydrous
-
Benzyl Chloroformate (Cbz-Cl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂) supply
-
Autoclave or high-pressure hydrogenation vessel
Procedure:
-
Vessel Preparation: To a glass liner of a high-pressure autoclave, add 3-fluoropyridine (1.0 eq) and 10% Pd/C (5 mol%).
-
Solvent Addition: Add anhydrous Methanol to the liner to achieve a substrate concentration of approximately 0.2 M.
-
Hydrogenation: Seal the autoclave. Purge the vessel with H₂ gas three times. Pressurize the vessel to 50 bar of H₂.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Depressurization & Filtration: Carefully vent the autoclave. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional Methanol.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude free piperidine. Caution: The product may be volatile.
-
In Situ Protection: Immediately dissolve the crude amine in DCM. Cool the solution to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of benzyl chloroformate (1.2 eq).
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to afford the desired Cbz-protected 3-fluoropiperidine.
Applications in Drug Discovery: Case Studies and Future Outlook
The availability of fluorinated piperidines as versatile building blocks has had a tangible impact on drug development.[16] Fluorinated analogues of numerous commercial drugs, such as Ritalin (methylphenidate) and Ropivacaine, have been synthesized to explore new chemical space and improve properties.[14] Recent studies have investigated fluorinated piperidine derivatives as potential multifunctional agents for treating diseases like diabetes and Alzheimer's by targeting enzymes such as α-glucosidase and cholinesterases.[17]
The ability to fine-tune pKa has proven to be a powerful tool. By introducing fluorine, medicinal chemists can dial down basicity to improve a compound's selectivity profile and reduce the risk of off-target toxicities.[4][5]
| Compound | Parent pKa (approx.) | Fluorinated Analogue | Analogue pKa (approx.) | Key Implication |
| 4-Alkylpiperidine | 10.5 - 11.0 | axial-3-Fluoro-4-alkylpiperidine | ~7.6 | Reduced hERG liability, improved efficacy[5] |
| 4-Alkylpiperidine | 10.5 - 11.0 | equatorial-3-Fluoro-4-alkylpiperidine | ~6.6 | Significant pKa reduction[5] |
| Piperidine | 11.1 | 3,3-Difluoropiperidine | 6.8 | Drastic reduction in basicity |
| Table 2: Illustrative Impact of Fluorination on Piperidine pKa. (Note: Exact pKa values are highly context-dependent). |
The story of fluorinated piperidines is a testament to the power of synthetic innovation. What began as a formidable synthetic challenge has evolved into a sophisticated strategy for molecular design. The development of catalytic hydrogenation methods has unlocked the full potential of this scaffold, providing a robust platform for creating novel, three-dimensional molecules with finely tuned properties. As synthetic methods continue to advance, including asymmetric and enzymatic approaches, the influence of fluorinated piperidines in the discovery of next-generation therapeutics is set to expand even further.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] DIASTEREOSELECTIVE SYNTHESIS OF 3-FLUORO-2-SUBSTITUTED PIPERIDINES AND PYRROLIDINES (Dedicated to Professor Victor Snieckus on the occasion of his 77th birthday) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Chemists develop new synthesis method for producing fluorinated piperidines [uni-muenster.de]
- 14. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
"4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" synthesis protocol
An Application Note and Detailed Synthesis Protocol for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a key intermediate in the development of various pharmaceutical agents. The protocol is designed for researchers in medicinal chemistry and process development, offering a detailed step-by-step guide from starting materials to the final, characterized product. We delve into the mechanistic underpinnings of the core nucleophilic aromatic substitution (SNAr) reaction, provide critical safety information, and include troubleshooting guidance to ensure a reproducible and efficient synthesis.
Introduction and Significance
This compound is a crucial building block in synthetic organic chemistry. Its primary utility lies in its role as a precursor for more complex molecules, most notably in the synthesis of poly (ADP-ribose) polymerase (PARP) inhibitors. One of the prominent examples is its use in the synthesis of Rucaparib, an anticancer drug used for the treatment of ovarian cancer. The structural motif of a nitrophenoxy-piperidine allows for further chemical modifications, making it a versatile intermediate for drug discovery campaigns.
This guide provides a reliable method for the laboratory-scale synthesis of this compound, focusing on the rationale behind each procedural step to empower the researcher with a deeper understanding of the process.
Overall Reaction Scheme
The synthesis is a two-step process: 1) A nucleophilic aromatic substitution (SNAr) reaction to form the free base, 4-(2-fluoro-4-nitrophenoxy)piperidine, followed by 2) The formation of the hydrochloride salt to improve stability and handling properties.
Figure 1: Overall two-step synthesis of this compound.
Mechanistic Insights: The SNAr Reaction
The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. This mechanism is distinct from electrophilic substitutions common to aromatic rings. For an SNAr reaction to proceed, two key features are required on the aromatic ring:
-
Strong Electron-Withdrawing Groups (EWGs): The nitro group (-NO₂) at the para-position is a powerful EWG. It activates the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged intermediate.
-
A Good Leaving Group: The fluorine atom serves as the leaving group. While typically not considered a superior leaving group in other contexts, in SNAr reactions, the high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.
The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The base (potassium carbonate) deprotonates the hydroxyl group of piperidin-4-ol, generating a more potent piperidin-4-oxide nucleophile, which then attacks the electron-deficient aromatic ring.
Materials, Reagents, and Equipment
Reagents
| Reagent | CAS No. | Molecular Weight | Purity | Notes |
| Piperidin-4-ol | 5382-16-1 | 101.15 g/mol | ≥98% | Hygroscopic, store in a desiccator. |
| 1,2-Difluoro-4-nitrobenzene | 364-74-9 | 159.09 g/mol | ≥99% | Lachrymator and toxic. Handle with care. |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | Anhydrous, ≥99% | Must be finely ground and dried before use. |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Anhydrous, ≥99.8% | Use from a sealed bottle. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | Anhydrous | For extraction and as a solvent for salt formation. |
| Hydrochloric Acid | 7647-01-0 | 36.46 g/mol | 4M in Dioxane | Corrosive. Handle in a fume hood. |
| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A | For reaction workup. |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | N/A | For extraction workup. |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | Anhydrous | For drying organic layers. |
Equipment
-
Three-neck round-bottom flask with magnetic stirrer bar
-
Heating mantle with temperature controller and thermocouple
-
Condenser and nitrogen/argon inlet
-
Dropping funnel
-
Separatory funnel
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Standard laboratory glassware
-
pH paper or meter
-
NMR spectrometer, Mass spectrometer, and Melting point apparatus for analysis
Detailed Experimental Protocol
WARNING: This procedure involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Stage 1: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine (Free Base)
-
Reactor Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a condenser with a nitrogen inlet, and a thermocouple. Ensure the system is under a positive pressure of inert gas (Nitrogen or Argon).
-
Reagent Charging: To the flask, add piperidin-4-ol (5.0 g, 49.4 mmol, 1.0 eq), anhydrous potassium carbonate (13.7 g, 99.0 mmol, 2.0 eq), and anhydrous DMF (100 mL).
-
Rationale: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the reactivity of the carbonate base. Using two equivalents of base ensures complete deprotonation of the piperidin-4-ol.
-
-
Reaction Initiation: Begin stirring the suspension and slowly add 1,2-difluoro-4-nitrobenzene (8.6 g, 54.4 mmol, 1.1 eq) dropwise over 10 minutes at room temperature.
-
Rationale: A slight excess of the electrophile ensures the complete consumption of the valuable piperidin-4-ol. A slow addition helps to control any initial exotherm.
-
-
Reaction Progression: Heat the reaction mixture to 70-75 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperidin-4-ol) is consumed.
-
Rationale: Heating provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.
-
-
Workup - Quenching and Extraction: a. Cool the reaction mixture to room temperature. b. Slowly pour the mixture into a beaker containing 500 mL of ice-cold deionized water. A precipitate may form. c. Transfer the aqueous mixture to a 1 L separatory funnel and extract three times with ethyl acetate (3 x 150 mL). d. Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Rationale: The water quench precipitates the product and dissolves the inorganic salts (K₂CO₃) and residual DMF. Extraction with ethyl acetate moves the desired organic product from the aqueous phase. Washing removes residual DMF and inorganic impurities.
-
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude solid or oil.
Stage 2: Formation of this compound
-
Dissolution: Dissolve the crude free base from Stage 1 in a minimal amount of ethyl acetate (approx. 50-100 mL) with gentle warming if necessary.
-
Acidification and Precipitation: While stirring, slowly add 4M HCl in dioxane (approx. 15 mL, ~60 mmol, ~1.2 eq) dropwise. A precipitate should form immediately.
-
Rationale: The basic nitrogen on the piperidine ring is protonated by HCl, forming the insoluble hydrochloride salt. This is a common method for purifying and stabilizing amines.
-
-
Isolation: Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Filtration and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethyl acetate (2 x 20 mL) to remove any soluble impurities.
-
Final Product: Dry the white to off-white solid product under vacuum at 40-50 °C to a constant weight. The typical yield is 75-85%.
Characterization and Quality Control
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid |
| Melting Point | 218-222 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.25 (br s, 2H), 8.20 (dd, 1H), 8.05 (dd, 1H), 7.45 (t, 1H), 4.90 (m, 1H), 3.25 (m, 2H), 3.10 (m, 2H), 2.15 (m, 2H), 1.90 (m, 2H). |
| Mass Spec (ESI+) | m/z: 241.1 [M+H]⁺ (for the free base) |
Synthesis Workflow Visualization
Figure 2: Detailed step-by-step workflow for the synthesis and purification.
Safety Precautions and Hazard Management
-
1,2-Difluoro-4-nitrobenzene: This compound is a lachrymator and is toxic upon inhalation, ingestion, or skin contact. Always handle in a fume hood with appropriate gloves and eye protection.
-
Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Avoid all direct contact.
-
Hydrochloric Acid (in Dioxane): This reagent is highly corrosive and can cause severe burns. The vapor is harmful. Dioxane is a suspected carcinogen. Handle exclusively in a fume hood.
-
Potassium Carbonate: While less hazardous, it can cause irritation. Avoid creating dust.
-
General Handling: Use of a blast shield during the heating phase is recommended. Ensure an emergency eyewash and shower are accessible. All waste should be disposed of according to institutional and local environmental regulations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive base (K₂CO₃ absorbed moisture).- Low reaction temperature.- Poor quality starting materials. | - Use freshly opened, anhydrous K₂CO₃ or dry it in an oven before use.- Verify the reaction temperature with a calibrated thermometer.- Check the purity of starting materials by NMR or another suitable method. |
| Formation of Side Products | - Reaction temperature too high.- Reaction run for too long.- Presence of water in the reaction. | - Maintain the temperature strictly at 70-75 °C.- Monitor the reaction closely by TLC and stop when the starting material is consumed.- Ensure all glassware is oven-dried and use anhydrous solvents. |
| Product Fails to Precipitate | - Insufficient HCl added.- Too much solvent used for dissolution. | - Check the pH of the solution to ensure it is acidic. Add more HCl solution if necessary.- Partially remove the solvent under reduced pressure and attempt precipitation again. |
| Oily Product after Salt Formation | - Impurities present in the crude free base. | - Purify the crude free base by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) before proceeding to the salt formation step. |
Topic: Comprehensive NMR Spectroscopic Analysis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed guide to the nuclear magnetic resonance (NMR) spectroscopic analysis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS 1189653-33-5).[1] As a key intermediate in medicinal chemistry, unambiguous structural confirmation and purity assessment are critical.[2] This guide offers a foundational understanding of the expected ¹H, ¹³C, and ¹⁹F NMR spectra, rooted in the structural features of the molecule, such as the electron-withdrawing effects of the nitro and fluoro groups and the conformational aspects of the piperidine ring. We present validated, step-by-step protocols for sample preparation and data acquisition, alongside a systematic approach to spectral interpretation, aided by 2D correlation techniques. This application note is designed to serve as a practical resource for researchers requiring definitive structural characterization of this and structurally related compounds.
Introduction and Theoretical Considerations
This compound is a heterocyclic compound featuring a piperidine ring linked via an ether bond to a fluoronitro-substituted aromatic system. The presence of a fluorine atom provides a unique spectroscopic handle (¹⁹F NMR), while the combination of electron-withdrawing groups (-NO₂) and the protonated piperidine moiety creates a distinct and predictable NMR fingerprint. A thorough NMR analysis is indispensable for verifying the covalent structure, confirming salt formation, and identifying potential impurities.
Molecular Structure and Spectroscopic Implications
The molecule's structure dictates the expected NMR data. The piperidine ring exists in a chair conformation, and its protons are chemically distinct. The aromatic ring contains three protons whose chemical shifts and coupling patterns are heavily influenced by the ortho-fluoro and para-nitro substituents. The hydrochloride salt form ensures the piperidine nitrogen is protonated, significantly affecting the chemical shifts of adjacent protons.
References
Application Note: High-Resolution Mass Spectrometry for the Characterization of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Abstract
This technical guide provides a comprehensive protocol for the analysis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, a key intermediate in pharmaceutical development, using High-Resolution Mass Spectrometry (HRMS). We detail a robust methodology employing Electrospray Ionization (ESI) coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. This document outlines optimized parameters for sample preparation, instrument calibration, and data acquisition, alongside a detailed analysis of the expected fragmentation patterns. The protocols herein are designed to provide researchers, scientists, and drug development professionals with a validated framework for the unambiguous identification and structural elucidation of this compound.
Introduction: The Analytical Imperative
This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a crucial building block in the synthesis of novel therapeutic agents. Its chemical structure, comprising a piperidine ring linked to a substituted nitroaromatic moiety, presents a unique analytical challenge. Accurate mass determination and structural confirmation are paramount for ensuring the integrity of synthetic pathways and the purity of downstream products.
Mass spectrometry, particularly HRMS with soft ionization techniques like ESI, offers unparalleled sensitivity and specificity for this purpose. This application note addresses the critical need for a standardized protocol, providing not just procedural steps but also the underlying scientific rationale to empower researchers in their analytical endeavors.
Foundational Principles: Ionization and Fragmentation
The successful mass spectrometric analysis of this compound hinges on understanding its behavior under ESI conditions.
-
Electrospray Ionization (ESI): As a hydrochloride salt, the compound is pre-ionized in solution. Positive mode ESI is the logical choice, as the piperidine nitrogen is readily protonated. This "soft" ionization technique minimizes in-source fragmentation, preserving the molecular ion for accurate mass measurement.[1][2]
-
Molecular Structure and Predicted Fragmentation: The molecule's structure dictates its fragmentation pattern in tandem mass spectrometry (MS/MS) experiments. The primary sites for charge retention and bond cleavage are predictable:
-
The piperidine ring is a common site of fragmentation, often involving ring-opening or cleavage adjacent to the nitrogen atom.[2][3]
-
The nitroaromatic group is known to undergo characteristic neutral losses, specifically of NO (nitric oxide, 30 u) and NO₂ (nitrogen dioxide, 46 u).[4][5][6]
-
The ether linkage is another potential cleavage point.
-
Understanding these pathways is crucial for interpreting the resulting product ion spectra and confirming the compound's identity.
Experimental Workflow: From Sample to Spectrum
The following workflow provides a systematic approach to the analysis.
Caption: A streamlined workflow for the LC-MS analysis of the target compound.
Protocol: Sample Preparation
The quality of the mass spectrum is directly dependent on meticulous sample preparation. Since the analyte is a hydrochloride salt, it is crucial to use a solvent system that ensures solubility while being compatible with ESI-MS. Non-volatile salts and buffers should be avoided as they can cause ion suppression and contaminate the instrument.[7][8]
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound.
-
Dissolution: Dissolve the weighed sample in 1 mL of a 50:50 (v/v) mixture of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution. The presence of water is beneficial for dissolving the HCl salt.[9]
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of approximately 1 µg/mL. Formic acid is a volatile modifier that aids in protonation.[10]
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.
-
Vial Transfer: Transfer the filtered solution to an appropriate autosampler vial. Use glass or polypropylene vials to avoid leaching of plasticizers.[7]
Protocol: Instrumental Analysis
The following parameters are recommended for a standard Q-TOF instrument. Users should optimize these for their specific instrumentation.
Table 1: Recommended Mass Spectrometer Parameters
| Parameter | Setting | Rationale |
| Ion Source | Electrospray Ionization (ESI) | Ideal for pre-charged and polar molecules. |
| Polarity | Positive | The piperidine nitrogen is a basic site, readily accepting a proton to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume and ion generation. |
| Cone Voltage | 30 V | A moderate voltage to facilitate ion transfer without inducing significant in-source fragmentation. |
| Source Temperature | 120 °C | Aids in desolvation of the analyte ions. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Efficiently removes solvent droplets. |
| Desolvation Temperature | 350 °C | Ensures complete desolvation before ions enter the mass analyzer. |
| Acquisition Mode | Full Scan (MS¹) & Targeted MS/MS (MS²) | MS¹ for accurate mass of the precursor ion; MS² for structural elucidation via fragmentation. |
| MS¹ Scan Range | m/z 50 - 500 | Covers the expected mass of the protonated molecule and potential low-mass fragments. |
| MS² Collision Energy | Ramped 10 - 40 eV | A range of energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragments. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Data Interpretation: Deciphering the Spectrum
Expected Mass and Isotopic Pattern
The neutral form of the molecule, 4-(2-Fluoro-4-nitrophenoxy)piperidine, has a chemical formula of C₁₁H₁₃FN₂O₃.
-
Monoisotopic Mass (Neutral): 240.0910 u
-
Protonated Molecule [M+H]⁺: 241.0988 u
In a high-resolution mass spectrum, the primary ion observed in the full scan (MS¹) should correspond to the protonated molecule [M+H]⁺ at m/z 241.0988. The measured mass should be within 5 ppm of this theoretical value to confirm the elemental composition.
Predicted Fragmentation Pathway
Upon subjecting the [M+H]⁺ precursor ion to collision-induced dissociation (CID) in the MS/MS experiment, a characteristic fragmentation pattern is expected. The following diagram illustrates the most probable fragmentation pathways.
Caption: Predicted fragmentation pathways for protonated 4-(2-Fluoro-4-nitrophenoxy)piperidine.
Table 2: Predicted Major Fragment Ions
| Fragment Ion | Proposed Structure / Loss | Theoretical m/z |
| [M+H]⁺ | Protonated Molecule | 241.0988 |
| Fragment A | [C₆H₃FNO₃]⁺ | 155.0046 |
| Fragment B | [M+H - NO]⁺ | 211.0883 |
| Fragment C | [M+H - NO₂]⁺ | 195.0934 |
| Fragment D | [C₅H₁₂N]⁺ (Protonated Piperidine) | 86.0964 |
-
Fragment A: Represents the cleavage of the C-O bond, retaining the charge on the aromatic portion. This is a common fragmentation pathway for ethers.
-
Fragments B and C: These are hallmark fragments for nitroaromatic compounds, corresponding to the neutral loss of NO and NO₂, respectively.[6][11] Observing these losses provides strong evidence for the presence of the nitro group.
-
Fragment D: Results from the cleavage of the ether bond where the charge is retained by the basic piperidine moiety.
Trustworthiness and Self-Validation
The protocol described is designed to be self-validating. The combination of:
-
Accurate Mass Measurement: The high-resolution measurement of the precursor ion [M+H]⁺ provides a high-confidence confirmation of the elemental composition.
-
Characteristic Fragmentation: The observation of the predicted fragment ions (especially the neutral losses of NO/NO₂ and the piperidine ion) in the MS/MS spectrum provides orthogonal confirmation of the molecule's structure.
By correlating the accurate mass of the precursor with its logical fragmentation pattern, a highly trustworthy and unambiguous identification of this compound is achieved.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the mass spectrometric analysis of this compound. By leveraging high-resolution ESI-Q-TOF mass spectrometry, researchers can achieve confident identification and structural confirmation of this important pharmaceutical intermediate. The outlined methodologies for sample preparation, instrument operation, and data interpretation establish a robust framework for routine analysis and quality control in a drug development setting.
References
- 1. Concentration dependent Electrospray Ionisation Mass Spectrometry and Tandem Mass Spectrometry (MS/MS ) studies on (E,E)-1-[5-(1,3-benzodioxol-5yl)-1-oxo-2,4-pentadienyl]- piperidine (Piperine) and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. scispace.com [scispace.com]
- 4. Analysis of nitroaromatic compounds in urine by gas chromatography-mass spectrometry for the biological monitoring of explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 9. reddit.com [reddit.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride in Drug Discovery
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. This versatile building block is a key intermediate in the synthesis of targeted therapeutics, particularly in the realm of kinase inhibitors. These notes offer in-depth protocols, mechanistic insights, and practical guidance to facilitate its effective application in drug discovery programs.
Introduction: A Pivotal Intermediate for Targeted Therapies
This compound (CAS No. 1189653-33-5) is a substituted piperidine derivative that has gained prominence as a crucial precursor for the synthesis of complex bioactive molecules.[1][2] Its structure incorporates several key features that make it an attractive starting material for medicinal chemists: a piperidine ring, a common scaffold in many approved drugs; a fluoro-substituted phenyl ring, which can enhance metabolic stability and binding affinity; and a nitro group, which serves as a versatile chemical handle for further elaboration, most commonly through its reduction to an aniline.[3][4]
The primary application of this compound lies in its conversion to 2-fluoro-4-(piperidin-4-yloxy)aniline. This aniline derivative is a critical intermediate in the synthesis of several kinase inhibitors, including the Epidermal Growth Factor Receptor (EGFR) inhibitor Rociletinib (CO-1686).[5][6][7][8] Kinases are a major class of drug targets in oncology and other therapeutic areas, making the efficient synthesis of such intermediates a high-priority endeavor in drug discovery.[9]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1189653-33-5[1] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃[1] |
| Molecular Weight | 276.69 g/mol [1] |
| Appearance | Off-white to light yellow solid |
| Purity | ≥95% |
Core Application: Synthesis of 2-Fluoro-4-(piperidin-4-yloxy)aniline via Catalytic Hydrogenation
The most critical transformation of this compound is the selective reduction of the aromatic nitro group to a primary amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is the industry-standard method for this conversion due to its high efficiency, chemoselectivity, and operational simplicity.[1][10] The resulting aniline, 2-fluoro-4-(piperidin-4-yloxy)aniline, is then poised for subsequent coupling reactions to construct the final drug molecule.
Mechanistic Rationale
The catalytic hydrogenation of a nitroaromatic compound over a palladium surface is a well-established process.[1] The palladium catalyst facilitates the heterolytic cleavage of molecular hydrogen, generating active palladium hydride species. The nitro group on the aromatic ring is then sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding aniline. The heterogeneity of the Pd/C catalyst allows for its straightforward removal by filtration upon reaction completion.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. carbonxinhua.com [carbonxinhua.com]
- 3. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 4. fishersci.com [fishersci.com]
- 5. US10138224B2 - Preparation method of rociletinib - Google Patents [patents.google.com]
- 6. jppres.com [jppres.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 8. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
In vitro assays using "4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride"
An Application Guide for the In Vitro Pharmacological Characterization of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Introduction: Rationale for a Tiered In Vitro Profiling Cascade
This compound is a synthetic heterocyclic compound featuring a piperidine core. The piperidine motif is a well-established "privileged scaffold" in medicinal chemistry, present in numerous pharmaceuticals targeting a wide array of biological systems.[1][2] Its derivatives are known to possess a diverse range of pharmacological activities, including potential as anticancer, anti-inflammatory, and analgesic agents, often through interactions with enzymes or receptors.[3][4][5]
The subject molecule is distinguished by a 2-fluoro-4-nitrophenoxy substituent. The electron-withdrawing properties of the fluoro and nitro groups can significantly influence the molecule's electronic distribution, membrane permeability, and binding affinity for biological targets.[6] Specifically, the incorporation of fluorine can modulate the pKa of the basic piperidine nitrogen, a strategy used to optimize drug-like properties and reduce off-target effects, such as hERG ion channel binding.
Given the lack of specific pharmacological data for this compound, a systematic, tiered approach to its in vitro characterization is essential. This guide outlines a logical cascade of assays designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by parallel screening against high-interest target classes (G-Protein Coupled Receptors and Ligand-Gated Ion Channels) and a relevant phenotypic assay (inflammation). This broad-based profiling is a critical first step in early drug discovery to identify potential biological activity and uncover any liabilities.[6][7][8]
Section 1: Foundational Analysis - General Cytotoxicity Assessment
Expertise & Causality: Before investigating specific pharmacological activities, it is imperative to determine the concentration range at which this compound exerts general cytotoxic effects. This step is crucial for differentiating true target-mediated pharmacology from non-specific toxicity. A compound that is cytotoxic at the same concentrations it shows activity in a specific assay is likely not a viable lead. The MTS assay is a robust, colorimetric method that measures the metabolic activity of viable cells, providing a reliable proxy for cell viability.[9][10] Metabolically active cells reduce the MTS tetrazolium compound into a colored formazan product, a conversion mediated by NAD(P)H-dependent dehydrogenase enzymes.[1]
Workflow for Initial Compound Characterization
Caption: Competitive radioligand binding assay.
Protocol 2: Competitive Radioligand Binding Assay (Generic GPCR)
This protocol describes a generic filtration-based binding assay using cell membranes expressing a target GPCR (e.g., human µ-opioid receptor).
Materials:
-
Cell membranes expressing the target GPCR (commercially available or prepared in-house)
-
Radioligand (e.g., [³H]-DAMGO for µ-opioid receptor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) *[11] Wash Buffer (ice-cold Assay Buffer)
-
Non-specific binding control (e.g., 10 µM Naloxone for µ-opioid receptor)
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI) *[11] Scintillation cocktail
-
Test Compound: this compound
Procedure:
-
Reagent Preparation: On the day of the assay, thaw the cell membranes and resuspend them in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. P[11]repare serial dilutions of the test compound in Assay Buffer.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 150 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Non-specific control + 50 µL Radioligand + 150 µL Membrane Suspension.
-
Test Compound: 50 µL Test Compound dilution + 50 µL Radioligand + 150 µL Membrane Suspension.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation. T[11]he time and temperature must be sufficient to reach binding equilibrium. 4[12]. Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove any remaining unbound radioligand.
-
Drying and Counting: Dry the filter plate (e.g., 30 min at 50°C). A[11]dd scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
Data Analysis & Interpretation:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Calculate the percent inhibition for each concentration of the test compound: % Inhibition = (1 - [(Binding_Compound - NSB) / (Total Binding - NSB)]) * 100.
-
Plot percent inhibition against the log concentration of the test compound and fit to a sigmoidal dose-response curve to obtain the IC₅₀ value.
-
Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[12]| Parameter | Description | Potential Outcome | | :--- | :--- | :--- | | IC₅₀ | Concentration of test compound that displaces 50% of the specific radioligand binding. | A low micromolar or nanomolar value indicates significant binding activity. | | Kᵢ | The inhibition constant; a measure of the compound's binding affinity for the receptor. | A lower Kᵢ value signifies higher binding affinity. |
Section 3: Target-Based Screening - Ligand-Gated Ion Channels (LGICs)
Expertise & Causality: Piperidine derivatives have been identified as modulators of LGICs, such as nicotinic acetylcholine receptors (nAChRs). T[13]hese receptors are crucial for synaptic transmission and are important drug targets. Functional assays, such as those measuring changes in intracellular calcium, are powerful tools to determine if a compound acts as an agonist or antagonist at these channels. A[14]ctivation of many nAChRs leads to a direct influx of calcium into the cell, which can be detected with calcium-sensitive fluorescent dyes.
[15]#### Protocol 3: Calcium Flux Assay for nAChR Modulation This protocol is designed for a high-throughput fluorescence plate reader (e.g., FLIPR, FlexStation) using a cell line stably expressing a specific nAChR subtype (e.g., α7).
Materials:
-
SH-SY5Y or other suitable cells expressing the target nAChR subtype
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Calcium-sensitive dye loading solution (e.g., Fluo-4 AM or a commercial kit) *[14] Probenecid (an anion-exchange transport inhibitor, often included to prevent dye leakage)
-
Known nAChR agonist (e.g., Nicotine or Acetylcholine)
-
Known nAChR antagonist (e.g., Mecamylamine)
-
96- or 384-well black-walled, clear-bottom plates
-
Test Compound: this compound
Procedure:
-
Cell Plating: Seed cells into the microplates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add 100 µL of the calcium dye loading solution to each well. Incubate for 60 minutes at 37°C in the dark. 3[14]. Plate Preparation: Prepare a compound plate containing serial dilutions of the test compound, agonist, and antagonist controls.
-
Assay Execution (Antagonist Mode): a. Place the cell plate into the fluorescence reader. b. Establish a stable baseline fluorescence reading for 10-20 seconds. c. Add the test compound (or known antagonist/vehicle) to the wells and incubate for 5-15 minutes. This pre-incubation allows the compound to bind to the receptor. d. Add a known agonist at a concentration that elicits ~80% of the maximal response (EC₈₀). e. Continue to record the fluorescence signal for 1-2 minutes to capture the peak calcium response.
-
Assay Execution (Agonist Mode): a. Establish a stable baseline fluorescence reading. b. Add the test compound directly to the wells and record the fluorescence signal for 1-2 minutes to see if it elicits a response on its own.
Data Analysis & Interpretation:
-
The change in fluorescence (peak minus baseline) is proportional to the change in intracellular calcium.
-
For Antagonist Mode: Normalize the data with 0% inhibition being the response to the agonist alone and 100% inhibition being the response with a saturating concentration of a known antagonist. Plot the percent inhibition vs. log concentration of the test compound to determine the IC₅₀.
-
For Agonist Mode: Normalize the data with 0% activity as the baseline and 100% activity as the response to a saturating concentration of a known agonist. Plot the percent activity vs. log concentration of the test compound to determine the EC₅₀.
| Parameter | Description | Potential Outcome |
| IC₅₀ (Antagonist) | Concentration that inhibits 50% of the agonist-induced calcium response. | A potent value suggests the compound is an antagonist or channel blocker. |
| EC₅₀ (Agonist) | Concentration that produces 50% of the maximal calcium response. | A potent value suggests the compound is an agonist or positive allosteric modulator. |
Section 4: Phenotypic Screening - Anti-inflammatory Activity
Expertise & Causality: Given the reported anti-inflammatory properties of some piperidine derivatives, a phenotypic screen is a valuable approach to uncover this type of activity. A[3] widely used in vitro model for inflammation involves stimulating macrophage cells (like RAW 264.7) with lipopolysaccharide (LPS), a component of gram-negative bacteria. T[16]his stimulation triggers a signaling cascade leading to the production and release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α). A[17][18]n ELISA-based readout can then quantify the amount of TNF-α released into the cell culture supernatant.
Protocol 4: Inhibition of LPS-Induced TNF-α Release
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium (DMEM + 10% FBS)
-
Serum-free DMEM
-
Lipopolysaccharide (LPS) from E. coli
-
Dexamethasone (positive control for inhibition)
-
Mouse TNF-α ELISA kit
-
Test Compound: this compound
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 1-2 x 10⁵ cells/well into a 96-well plate and incubate overnight. 2[19]. Cell Treatment: The next day, carefully remove the medium. Wash the cells once with serum-free DMEM.
-
Pre-incubation: Add 100 µL of serum-free DMEM containing serial dilutions of the test compound (or Dexamethasone/vehicle control) to the cells. Incubate for 1-2 hours. This step allows the compound to enter the cells and interact with its target before the inflammatory stimulus is added.
-
LPS Stimulation: Add 100 µL of 2X LPS solution (final concentration of 10-100 ng/mL) to each well. T[19]he final DMSO concentration should be kept below 0.5%.
-
Incubation for Cytokine Release: Incubate the plate for 4-6 hours at 37°C, 5% CO₂. This time is typically optimal for peak TNF-α release. 6[16]. Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant without disturbing the cell monolayer.
-
ELISA: Quantify the concentration of TNF-α in the collected supernatants using a commercial mouse TNF-α ELISA kit, following the manufacturer’s instructions.
Data Analysis & Interpretation:
-
Generate a standard curve from the TNF-α standards provided in the ELISA kit.
-
Calculate the concentration of TNF-α in each sample from the standard curve.
-
Normalize the data, where 0% inhibition is the amount of TNF-α released by LPS + vehicle, and 100% inhibition is the basal level of TNF-α in unstimulated cells.
-
Plot the percent inhibition of TNF-α release against the log concentration of the test compound to determine the IC₅₀.
-
Crucial Cross-Validation: Compare the anti-inflammatory IC₅₀ with the CC₅₀ from the cytotoxicity assay. A true anti-inflammatory effect should occur at concentrations significantly lower than those causing cytotoxicity.
| Parameter | Description | Potential Outcome |
| IC₅₀ | Concentration that inhibits 50% of LPS-induced TNF-α release. | A potent IC₅₀, coupled with a high CC₅₀, suggests a specific anti-inflammatory mechanism. |
| Therapeutic Index | A calculated ratio (CC₅₀ / IC₅₀). | A larger ratio (>10) indicates a better safety window and a more promising hit. |
References
- 1. resources.novusbio.com [resources.novusbio.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chempartner.com [chempartner.com]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 15. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Induced Formation of Immunoproteasomes: TNF-α and Nitric Oxide Production are Regulated by Altered Composition of Proteasome-Active Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Suppression of LPS-Induced TNF-α Production in Macrophages by cAMP Is Mediated by PKA-AKAP95-p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: A Framework for Characterizing "4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" Derivatives in Cell-Based Assays
Introduction
The 4-(phenoxymethyl)piperidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutics. Derivatives of this core, including those originating from "4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride," have shown potential in modulating critical biological pathways. Research points towards their utility in developing compounds targeting neurological disorders, potentially as antagonists for G-protein coupled receptors (GPCRs) like the Dopamine D4 receptor or as modulators of ion channels such as the NMDA receptor.[1][2] Furthermore, the broader class of piperidine derivatives has been investigated for applications ranging from anticancer to antimicrobial agents.[3]
This guide provides a comprehensive framework of cell-based assays for researchers engaged in the synthesis, screening, and characterization of novel derivatives of "this compound." We move beyond a single, rigid protocol to offer a strategic, multi-tiered approach to elucidate compound mechanism of action (MoA), from initial cytotoxicity profiling to target-specific functional assays.
PART 1: Foundational Assays - Assessing General Cellular Health
Before investigating specific mechanisms, it is crucial to establish the cytotoxic profile of any new chemical entity. This initial screen determines the appropriate concentration range for subsequent functional assays and identifies compounds with overt toxicity.
Cell Viability and Cytotoxicity: The MTS Assay
The MTS assay is a colorimetric method to assess cell viability by measuring the metabolic activity of a cell population.[4][5] Viable cells contain NAD(P)H-dependent dehydrogenase enzymes that reduce the tetrazolium salt MTS into a colored formazan product, which is soluble in cell culture media.[4][5] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Protocol: MTS Assay for Cytotoxicity Screening
Materials:
-
Cells and appropriate culture medium
-
96-well clear flat-bottom plates
-
Test compounds (derivatives of this compound)
-
Vehicle control (e.g., DMSO)
-
MTS reagent solution (containing an electron coupling reagent like PES)[4][6]
-
Multi-well spectrophotometer (plate reader)
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[4][6][7]
-
Incubation: Incubate the plate for 1 to 4 hours at 37°C, protecting it from light.[4][6][7] The optimal incubation time depends on the cell type and metabolic rate and should be determined empirically.
-
Absorbance Measurement: Gently shake the plate to ensure homogenous color distribution. Measure the absorbance of each well at 490-500 nm using a multi-well spectrophotometer.[4][5]
Data Analysis and Presentation:
| Compound | Concentration (µM) | Mean Absorbance (490 nm) | % Viability vs. Control |
| Vehicle | 0 | 1.25 | 100% |
| Derivative A | 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% | |
| 10 | 0.85 | 68.0% | |
| 100 | 0.25 | 20.0% | |
| Derivative B | 0.1 | 1.24 | 99.2% |
| 1 | 1.20 | 96.0% | |
| 10 | 1.18 | 94.4% | |
| 100 | 1.12 | 89.6% |
From this data, an IC₅₀ (half-maximal inhibitory concentration) value can be calculated for cytotoxic compounds using non-linear regression analysis.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
If a compound reduces cell viability, it is important to determine if it does so by inducing apoptosis (programmed cell death). The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method that measures the activity of caspases 3 and 7, key executioner enzymes in the apoptotic cascade.[8][9] The assay reagent contains a pro-luminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence) which, when cleaved by active caspases, releases a substrate for luciferase, generating a light signal proportional to caspase activity.[8][9][10]
Protocol: Measuring Apoptosis with Caspase-Glo® 3/7
Materials:
-
Cells cultured in 96-well white-walled plates
-
Test compounds and vehicle control
-
Positive control for apoptosis (e.g., Staurosporine)
-
Caspase-Glo® 3/7 Reagent[8]
-
Luminometer
Step-by-Step Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with compounds as described in the MTS protocol (Steps 1-3). Include untreated cells and cells treated with a known apoptosis inducer as controls.
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.[9][11][12]
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in cell lysis and the caspase reaction.[8][9][12]
-
Incubation: Mix the contents by placing the plate on a shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[9]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[9]
Data Analysis and Presentation:
| Treatment | Concentration (µM) | Mean Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle | 0 | 1,500 | 1.0 |
| Staurosporine | 1 | 45,000 | 30.0 |
| Derivative A | 10 | 30,000 | 20.0 |
| 100 | 5,000 | 3.3 | |
| Derivative B | 10 | 1,650 | 1.1 |
| 100 | 1,700 | 1.1 |
A significant, dose-dependent increase in luminescence indicates that the compound induces apoptosis. A decrease at very high concentrations (as seen with Derivative A) may suggest overt cytotoxicity through necrotic pathways that inhibit the enzymatic assay.
PART 2: Target-Specific Functional Assays
Based on the established non-toxic concentration range and literature precedents for the scaffold, the next step is to investigate interactions with specific target classes.
G-Protein Coupled Receptors (GPCRs)
GPCRs are a major drug target class involved in a vast array of physiological processes.[13][14] Assays for GPCRs can measure ligand binding, G-protein activation, or downstream second messenger production (e.g., cAMP, IP₃, Ca²⁺).[13][15][16] Cell-based functional assays are often preferred as they provide information on the compound's efficacy as an agonist, antagonist, or allosteric modulator.[15]
Conceptual Workflow: GPCR Antagonist Screening using a Reporter Assay
This workflow is designed to identify compounds that block the activation of a specific GPCR (e.g., Dopamine D4 receptor) in response to its cognate agonist.
Caption: Workflow for a GPCR antagonist reporter assay.
Ion Channels
Ion channels are pore-forming proteins that regulate the flow of ions across cell membranes and are critical targets for neurological and cardiovascular drugs.[17][18][19][20] Cell-based assays for ion channels often measure changes in membrane potential using fluorescent dyes or monitor the flux of specific ions (e.g., calcium, potassium).[21]
Assay Principle: Membrane Potential Assay
This assay uses a fluorescent dye that redistributes across the plasma membrane in response to changes in membrane potential. For example, to screen for inhibitors of a voltage-gated sodium channel, cells expressing the channel would be depolarized (e.g., by adding potassium chloride) to open the channels. An effective inhibitor would prevent ion influx and thus prevent the change in membrane potential, which is detected as a stable fluorescent signal compared to the dynamic change seen in untreated cells.
Intracellular Kinase Signaling Pathways
Many drugs, particularly in oncology, function by inhibiting protein kinases that drive aberrant cell signaling.[22][23] Western blotting is a cornerstone technique for studying these pathways, allowing for the detection of changes in the phosphorylation state of specific proteins.[24] A more high-throughput alternative is the In-Cell Western™ (ICW) assay, which quantifies protein levels directly in fixed cells in a microplate format.[25][26][27][28]
Protocol: In-Cell Western™ Assay for Phospho-Protein Analysis
This protocol provides a method to assess the effect of a test compound on the phosphorylation of a target protein (e.g., Erk1/2, a key component of the MAPK pathway) following stimulation with a growth factor (e.g., EGF).
Materials:
-
Cells seeded in a 96- or 384-well plate
-
Test compounds and vehicle
-
Stimulant (e.g., EGF)
-
Fixing solution (e.g., 4% formaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[25]
-
Blocking buffer (e.g., LI-COR® Intercept® Blocking Buffer or 5% BSA in TBS)
-
Primary antibodies: one for the phosphorylated target (e.g., Rabbit anti-Phospho-Erk1/2) and one for a normalization protein (e.g., Mouse anti-Tubulin or GAPDH)[25]
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW Goat anti-Rabbit and IRDye® 680RD Goat anti-Mouse)
-
Near-infrared (NIR) imaging system (e.g., LI-COR® Odyssey®)[25]
Step-by-Step Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to attach. Serum-starve cells if necessary to reduce basal phosphorylation. Pre-treat with test compounds for a desired time (e.g., 1 hour).
-
Stimulation: Add the stimulant (e.g., EGF) for a short period (e.g., 10 minutes) to induce phosphorylation of the target protein.
-
Fixation: Remove media and add 150 µL of fixing solution. Incubate for 20 minutes at room temperature.[25]
-
Permeabilization: Wash wells with PBS containing 0.1% Triton X-100. Repeat wash steps multiple times (e.g., 4 x 5 minutes).[25]
-
Blocking: Add 150 µL of blocking buffer and incubate for 1.5 hours at room temperature with gentle shaking.[25]
-
Primary Antibody Incubation: Remove blocking buffer and add 50 µL of primary antibody cocktail (both phospho-protein and normalization protein antibodies) diluted in blocking buffer. Incubate overnight at 4°C.[27]
-
Washing: Wash the plate multiple times with PBS containing 0.1% Tween-20.
-
Secondary Antibody Incubation: Add 50 µL of the fluorescent secondary antibody cocktail diluted in blocking buffer. Incubate for 1 hour at room temperature, protected from light.[25]
-
Final Washes: Repeat the wash step from step 7.
-
Imaging: Ensure wells are completely dry. Scan the plate on a NIR imaging system in both the 700 nm and 800 nm channels.[25]
Data Analysis and Interpretation:
The signal from the phospho-protein (800 nm channel) is normalized to the signal from the housekeeping protein (700 nm channel). A dose-dependent decrease in the normalized signal indicates that the compound inhibits the signaling pathway.
Caption: Example signaling pathway (MAPK) and a potential point of inhibition.
Conclusion
The characterization of novel "this compound" derivatives requires a systematic and multi-faceted approach. By beginning with broad assessments of cytotoxicity and apoptosis, researchers can establish a safe therapeutic window for their compounds. Subsequently, a hypothesis-driven selection of target-specific assays, guided by the known pharmacology of related scaffolds, can efficiently elucidate the mechanism of action. The combination of viability, apoptosis, GPCR, ion channel, and kinase signaling assays provides a powerful toolkit for advancing promising compounds through the drug discovery pipeline.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. MTS Assay Kit (Cell Proliferation) (Colorimetric) (ab197010) | Abcam [abcam.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. promega.com [promega.com]
- 11. Caspase 3/7 Activity [protocols.io]
- 12. promega.com [promega.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.physiology.org [journals.physiology.org]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. Cell-Based Ion Channel Assays - Creative Bioarray [ionschannel.com]
- 21. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 23. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 26. licorbio.com [licorbio.com]
- 27. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biomol.com [biomol.com]
The Strategic Application of 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride in the Synthesis of Novel CNS Agents
Introduction: The Piperidine Scaffold as a Cornerstone in CNS Drug Discovery
The piperidine ring is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural basis for a vast array of therapeutics targeting the central nervous system (CNS).[1][2][3] Its prevalence in clinically approved drugs is a testament to its favorable physicochemical properties, which often impart improved metabolic stability, enhanced permeability across the blood-brain barrier, and the ability to engage with a multitude of CNS receptors and enzymes.[4] The versatility of the piperidine nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacological activity to achieve desired therapeutic outcomes in areas such as neurodegenerative diseases, psychiatric disorders, and pain management.[3][5]
This application note provides a detailed guide for researchers and drug development professionals on the strategic use of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS No. 1189653-33-5), a key building block for the synthesis of next-generation CNS agents. We will delve into its synthetic utility, highlighting the critical roles of its specific chemical functionalities, and provide detailed protocols for its incorporation into novel molecular frameworks.
Chemical Profile and Strategic Advantages
This compound is a substituted phenoxypiperidine derivative with the molecular formula C₁₁H₁₄ClFN₂O₃.[6] Its structure is strategically designed for versatility in medicinal chemistry, with each component playing a crucial role in its synthetic applications.
| Property | Value | Source |
| CAS Number | 1189653-33-5 | [7] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [6] |
| Molecular Weight | 276.69 g/mol | [6][7] |
| Appearance | Solid | - |
| Purity | Typically ≥95% | [6] |
The key to the utility of this intermediate lies in the specific arrangement of its functional groups:
-
The Piperidine Ring: As the core scaffold, it provides a basic nitrogen atom that can be protonated at physiological pH, facilitating interactions with biological targets. Its conformational flexibility allows for optimal binding to receptor pockets.[4]
-
The 4-Phenoxy Linker: This ether linkage provides a stable connection between the piperidine and phenyl rings, with a degree of rotational freedom that can be crucial for orienting the molecule within a binding site.
-
The 2-Fluoro Substituent: The fluorine atom at the ortho position of the phenyl ring serves multiple purposes. It can enhance binding affinity through favorable electrostatic interactions and modulate the pKa of the piperidine nitrogen. Furthermore, fluorine substitution is a well-established strategy to improve metabolic stability by blocking potential sites of oxidative metabolism.
-
The 4-Nitro Group: The nitro group is a strong electron-withdrawing group, which activates the phenyl ring for nucleophilic aromatic substitution. More importantly, it serves as a versatile chemical handle that can be readily reduced to an aniline. This resulting amino group is a key functional group for a wide range of subsequent chemical transformations, allowing for the introduction of diverse pharmacophores.
Synthetic Pathways and Protocols
The primary application of this compound is as an intermediate in multi-step syntheses. The following sections outline the key transformations that leverage its unique chemical features.
Protocol 1: Reduction of the Nitro Group to Form a Key Amine Intermediate
The conversion of the 4-nitro group to a 4-amino group is a pivotal step in the synthetic pathway. This transformation unlocks the potential for a variety of subsequent coupling reactions.
Reaction Scheme:
A schematic of the nitro group reduction.
Materials:
-
This compound
-
Methanol or Ethanol
-
Palladium on carbon (10% w/w) or Tin(II) chloride dihydrate
-
Hydrochloric acid (if using SnCl₂)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound in methanol in a suitable hydrogenation vessel.
-
Carefully add 10% palladium on carbon (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The resulting 4-(4-amino-2-fluorophenoxy)piperidine can be purified by column chromatography or recrystallization.
Procedure (Tin(II) Chloride Reduction):
-
Suspend this compound in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Protocol 2: Elaboration of the Amine Intermediate for CNS Target Engagement
The newly formed aniline derivative is a versatile precursor for a wide range of chemical modifications aimed at engaging various CNS targets.
Workflow for Elaboration:
Synthetic routes from the key amine intermediate.
-
Amide Coupling: React the aniline with a variety of carboxylic acids (or their activated acyl chloride/anhydride forms) to generate a library of amide derivatives. These are common motifs in CNS drugs, including analgesics and antipsychotics.
-
Sulfonamide Formation: Treatment with sulfonyl chlorides yields sulfonamides, a class of compounds known to exhibit a wide range of biological activities.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) leads to the formation of secondary or tertiary amines, respectively. This allows for the introduction of diverse alkyl and aryl substituents.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates provides access to ureas and thioureas, which are known to interact with various CNS targets.
Applications in CNS Drug Development
Derivatives of 4-phenoxypiperidine are prevalent in CNS drug discovery. While specific clinical candidates derived directly from this compound are often proprietary, the strategic value of this scaffold can be inferred from its structural similarity to known CNS-active agents.
Potential Therapeutic Areas:
-
Alzheimer's Disease: The piperidine core is a key component of acetylcholinesterase inhibitors like Donepezil.[3] The 4-phenoxypiperidine scaffold can be elaborated to target both acetylcholinesterase and butyrylcholinesterase.
-
Pain Management: Phenylpiperidine derivatives are a well-established class of opioid analgesics, with fentanyl being a prominent example.[8] The 4-phenoxypiperidine scaffold offers a bioisosteric alternative for exploring novel non-opioid or atypical opioid analgesics.
-
Psychiatric Disorders: Many antipsychotic and antidepressant drugs, such as paroxetine and risperidone, contain a piperidine moiety.[5] The ability to readily diversify the functionality of the 4-(2-fluoro-4-nitrophenoxy)piperidine scaffold makes it an attractive starting point for the development of novel agents targeting serotonergic and dopaminergic pathways.
Conclusion
This compound is a high-value, strategic building block for the development of novel CNS agents. Its pre-installed piperidine core, coupled with a synthetically versatile nitro group and a strategically placed fluorine atom, provides an efficient entry point to a diverse chemical space with high relevance to CNS targets. The protocols outlined in this application note offer a robust framework for researchers to leverage the full potential of this intermediate in their drug discovery programs.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abis-files.anadolu.edu.tr [abis-files.anadolu.edu.tr]
- 6. calpaclab.com [calpaclab.com]
- 7. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 8. painphysicianjournal.com [painphysicianjournal.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Welcome to the technical support center for the synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you optimize your synthetic yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a crucial step in the development of various pharmaceutical agents, particularly those targeting the central nervous system. The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool for forming aryl-heteroatom bonds. This guide will walk you through the critical aspects of this reaction, from understanding the underlying mechanism to troubleshooting common experimental hurdles.
The overall synthetic transformation is illustrated below:
Caption: General overview of the two-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the key reaction in this synthesis?
A1: The core transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction. This is a two-step addition-elimination mechanism.[1][2]
-
Nucleophilic Attack: The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxypiperidine by a base, forming a more potent nucleophile, the piperidin-4-oxide anion. This anion then attacks the electron-deficient aromatic ring of 1,2-difluoro-4-nitrobenzene at the carbon atom bearing a fluorine atom. This attack is favored at the position ortho to the strongly electron-withdrawing nitro group. This step disrupts the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The negative charge is stabilized by resonance, with delocalization onto the nitro group.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of a fluoride ion, which is a good leaving group in this context. This results in the formation of the desired ether linkage.
Caption: Simplified representation of the SNAr mechanism.
Q2: Why is the fluorine atom at the 2-position preferentially substituted over the one at the 1-position?
A2: The regioselectivity of this reaction is governed by the electronic effects of the nitro group. The nitro group is a powerful electron-withdrawing group through both inductive and resonance effects. The substitution occurs preferentially at the fluorine position ortho to the nitro group because the negative charge of the Meisenheimer intermediate can be more effectively delocalized onto the nitro group from this position.[4] This provides greater stabilization to the transition state leading to the ortho-substituted product, making this pathway kinetically favored.
Q3: What are the most suitable bases for this reaction, and what is their role?
A3: The primary role of the base is to deprotonate the hydroxyl group of 4-hydroxypiperidine, thereby increasing its nucleophilicity. Common bases used for this type of reaction include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used. They are generally mild, inexpensive, and effective.
-
Metal Hydrides: Sodium hydride (NaH) is a strong, non-nucleophilic base that can be used to ensure complete deprotonation of the alcohol. However, it requires careful handling due to its reactivity with moisture.
-
Alkoxides: Potassium tert-butoxide (t-BuOK) is another strong, non-nucleophilic base that is effective in this transformation.[5]
The choice of base can influence the reaction rate and the formation of side products. For instance, a very strong base might promote side reactions if other acidic protons are present or if the starting materials are sensitive.
Q4: Which solvents are optimal for this SNAr reaction?
A4: Polar aprotic solvents are generally the best choice for SNAr reactions.[6] They can solvate the cation of the base (e.g., K⁺ from K₂CO₃), which leaves the alkoxide nucleophile more "naked" and reactive. Suitable solvents include:
| Solvent | Rationale for Use | Potential Issues |
| Dimethylformamide (DMF) | High polarity, good solvating power for a wide range of reactants. | High boiling point can make removal difficult; potential for decomposition at high temperatures. |
| Dimethyl sulfoxide (DMSO) | Excellent solvating power, can accelerate SNAr reactions significantly. | Very high boiling point, can be challenging to remove completely; can be hygroscopic. |
| Acetonitrile (ACN) | Lower boiling point, easier to remove. | May not be as effective as DMF or DMSO in all cases. |
| Tetrahydrofuran (THF) | A common ethereal solvent, can be effective, especially with stronger bases. | Lower polarity than DMF or DMSO, may result in slower reaction rates. |
The choice of solvent can significantly impact the reaction rate and yield. It is advisable to perform small-scale trials to determine the optimal solvent for your specific conditions.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Insufficiently activated nucleophile | Ensure a suitable base is used in at least a stoichiometric amount relative to the 4-hydroxypiperidine. Consider using a stronger base like NaH or t-BuOK if weaker bases like K₂CO₃ are ineffective. |
| Low reaction temperature | SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Gradually increase the reaction temperature (e.g., in 10-20 °C increments) and monitor the reaction progress by TLC or LC-MS. |
| Inappropriate solvent | If the reaction is sluggish, consider switching to a more polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the piperidin-4-oxide. |
| Moisture in the reaction | The presence of water can quench the base and protonate the alkoxide nucleophile, reducing its reactivity. Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
| Decomposition of starting materials or product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress and stop the reaction once the starting material is consumed. |
Problem 2: Formation of Significant Impurities
| Potential Cause | Troubleshooting Steps |
| Di-substitution product | The product, 4-(2-fluoro-4-nitrophenoxy)piperidine, still has a reactive piperidine nitrogen. Under the reaction conditions, this nitrogen could potentially react with another molecule of 1,2-difluoro-4-nitrobenzene, leading to a di-substituted byproduct. To minimize this, consider using a protecting group on the piperidine nitrogen (e.g., Boc), which can be removed after the SNAr reaction. |
| Reaction at the other fluorine position | While less favored, some substitution at the 1-position fluorine may occur, leading to the isomeric product 4-(4-fluoro-2-nitrophenoxy)piperidine. This is more likely at higher temperatures. Optimize the reaction temperature to favor the desired kinetic product. |
| Hydrolysis of the starting material | If there is water in the reaction mixture, 1,2-difluoro-4-nitrobenzene can be hydrolyzed to 2-fluoro-4-nitrophenol, which can then react with another molecule of the starting material to form a diaryl ether impurity. Ensure anhydrous conditions. |
| Elimination side reactions | While less common in SNAr reactions, strong bases at high temperatures can sometimes promote elimination reactions, especially if there are acidic protons on the piperidine ring. Use the mildest effective base and the lowest practical temperature. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is soluble in the aqueous phase during workup | The free base product has a basic nitrogen and can be protonated and partitioned into an acidic aqueous phase. During workup, ensure the aqueous phase is made basic (pH > 10) before extracting with an organic solvent. |
| Emulsion formation during extraction | This can occur if the reaction mixture is not fully quenched or if there are insoluble byproducts. Adding brine (saturated NaCl solution) can help to break emulsions. Filtration through a pad of celite before extraction may also be beneficial. |
| Co-elution of impurities during column chromatography | If the product and impurities have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes, or dichloromethane/methanol). If the product is basic, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve peak shape and separation. |
| Difficulty in crystallizing the hydrochloride salt | The choice of solvent for salt formation and crystallization is critical. A common method is to dissolve the free base in a solvent like diethyl ether, ethyl acetate, or isopropanol and then add a solution of HCl in the same or a miscible solvent (e.g., HCl in diethyl ether or isopropanol). Seeding with a small crystal of the product can induce crystallization. |
Experimental Protocols
Disclaimer: These are generalized protocols based on the synthesis of analogous compounds. It is essential to perform a thorough risk assessment and optimize the conditions in your laboratory.
Protocol 1: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine (Free Base)
-
To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous DMF (10 volumes), add 4-hydroxypiperidine (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,2-difluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude free base.
Protocol 2: Purification of the Free Base
-
The crude product can be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 10-50% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the purified free base as a solid or oil.
Protocol 3: Formation of the Hydrochloride Salt
-
Dissolve the purified free base in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.
-
Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.
-
The hydrochloride salt should precipitate out of the solution. If not, scratching the inside of the flask with a glass rod or adding a seed crystal may induce precipitation.
-
Stir the resulting slurry for 30-60 minutes, then collect the solid by filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum to obtain this compound.
Analytical Characterization (Predicted)
Note: The following are predicted NMR chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary.
1H NMR (400 MHz, DMSO-d6):
-
δ 9.5-10.5 (br s, 2H, -NH₂⁺-)
-
δ 8.2-8.3 (m, 1H, Ar-H)
-
δ 8.0-8.1 (m, 1H, Ar-H)
-
δ 7.3-7.4 (m, 1H, Ar-H)
-
δ 4.8-4.9 (m, 1H, -O-CH-)
-
δ 3.1-3.3 (m, 2H, piperidine-H)
-
δ 2.9-3.1 (m, 2H, piperidine-H)
-
δ 2.0-2.2 (m, 2H, piperidine-H)
-
δ 1.7-1.9 (m, 2H, piperidine-H)
13C NMR (100 MHz, DMSO-d6):
-
δ 154-156 (d, JCF ≈ 250 Hz, C-F)
-
δ 146-148 (d, JCF ≈ 10 Hz, C-O)
-
δ 140-142 (C-NO₂)
-
δ 122-124 (Ar-C)
-
δ 118-120 (Ar-C)
-
δ 114-116 (d, JCF ≈ 25 Hz, Ar-C)
-
δ 73-75 (O-CH)
-
δ 42-44 (piperidine-C)
-
δ 30-32 (piperidine-C)
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
An in-depth guide to the purification of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride, designed for chemical researchers and drug development professionals.
This guide provides detailed troubleshooting advice and standardized protocols for the purification of this compound (CAS No. 1189653-33-5). As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success.[1][] This document addresses common challenges encountered during purification and offers scientifically-grounded solutions.
A. Critical Safety & Handling Precautions
Before beginning any procedure, it is imperative to consult the Safety Data Sheet (SDS). This compound and similar compounds are classified as irritants and may be harmful if swallowed or inhaled.[3][4][5]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or fumes.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[4][6]
-
Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures such as sweeping or vacuuming with an explosion-proof system.[3]
Troubleshooting Guide
This section addresses specific issues researchers may face during the purification process in a question-and-answer format.
Question 1: My crude product is a persistent oil or a sticky, amorphous solid. How can I induce crystallization of the hydrochloride salt?
Answer: This is a common issue often caused by the presence of residual solvents or impurities that depress the melting point and disrupt the crystal lattice formation.
-
Causality: Organic solvents (e.g., DMF, DMSO, THF) used in the preceding reaction are often high-boiling and difficult to remove completely. Even trace amounts can prevent crystallization. Furthermore, synthetic byproducts can act as "crystal poisons."
-
Solution Pathway:
-
Solvent Removal: Ensure all reaction solvents are thoroughly removed. If high-boiling solvents were used, consider co-evaporation (azeotroping) by adding a lower-boiling solvent like toluene or isopropanol and evaporating under reduced pressure. Repeat this process 2-3 times.
-
Trituration: This technique involves stirring the crude oil/solid in a solvent in which the desired product is poorly soluble, but the impurities are soluble. For this polar hydrochloride salt, a non-polar solvent system is ideal.
-
Protocol: Add a small volume of cold diethyl ether or methyl tert-butyl ether (MTBE) to the crude material.
-
Stir or sonicate the mixture vigorously. The desired salt should precipitate as a solid, while many organic impurities remain in the ether.
-
Isolate the solid by vacuum filtration and wash with fresh, cold ether.
-
-
Solvent-Antisolvent Crystallization: If trituration fails, dissolve the crude oil in a minimal amount of a "good" solvent (e.g., methanol or ethanol) and then slowly add a "poor" solvent (an anti-solvent like cold diethyl ether or ethyl acetate) dropwise until the solution becomes persistently turbid.[7] Let it stand, preferably in a cold environment (4°C), to allow crystals to form.
-
Question 2: My recrystallization attempt resulted in very low yield. What went wrong?
Answer: Poor recovery is typically due to using an inappropriate solvent system or an excessive volume of solvent.
-
Causality: The ideal recrystallization solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[7] Using too much solvent will keep the product dissolved even after cooling, drastically reducing the yield.
-
Solution Pathway:
-
Solvent System Optimization: The key is to identify the right solvent or solvent pair. A good starting point for piperidine hydrochloride salts is a polar protic solvent.
-
Recommended Solvents: Isopropanol (IPA), Ethanol (EtOH), or Methanol (MeOH).
-
Procedure: In a test tube, dissolve a small sample in a few drops of hot solvent. If it dissolves easily, the solvent may be too good. If it doesn't dissolve at all, it's unsuitable. The ideal solvent requires a minimal volume to dissolve the compound near its boiling point.
-
-
Minimize Solvent Volume: Always use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until everything just dissolves.[7]
-
Maximize Precipitation: After slow cooling to room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize crystal formation before filtration.[7]
-
Recover from Mother Liquor: If the yield is still low, try to concentrate the mother liquor (the filtrate) by 50-75% and cool it again to recover a second crop of crystals. Note that the purity of the second crop is often lower than the first.
-
Question 3: My final product is off-white or yellow. How can I remove colored impurities?
Answer: A yellow or brown tint often indicates the presence of residual nitro-aromatic impurities or degradation products.
-
Causality: Nitro-aromatic compounds are notoriously colored. Impurities from the synthesis, such as unreacted 1,2-difluoro-4-nitrobenzene or related byproducts, can persist through initial purification steps.
-
Solution Pathway:
-
Charcoal Treatment: Activated carbon (charcoal) is highly effective at adsorbing large, flat, colored molecules.
-
Protocol: During recrystallization, after dissolving the crude product in the hot solvent, add a very small amount of activated charcoal (typically 1-2% by weight).
-
Keep the solution hot and swirl for a few minutes.
-
Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Silica Plug Filtration: For less polar colored impurities, a quick filtration through a short plug of silica gel can be effective.
-
Protocol: Dissolve the compound in a suitable solvent (e.g., dichloromethane with a small amount of methanol). Pass the solution through a short, wide column ("plug") of silica gel. The desired polar salt may elute quickly, while less polar colored impurities are retained. This is often more effective if the compound is first converted to its free base form.
-
-
Question 4: I'm using flash column chromatography, but my compound is streaking or not separating from impurities.
Answer: This is a classic chromatography problem that can stem from several sources, including improper solvent selection, column overloading, or interactions with the stationary phase.
-
Causality: As a hydrochloride salt, your compound is highly polar and may interact very strongly with the acidic silica gel stationary phase, leading to poor peak shape (streaking). The choice of eluent is critical to modulate these interactions.[8]
-
Solution Pathway:
-
Chromatograph the Free Base: The most reliable method is often to chromatograph the corresponding free base, which is less polar and behaves much better on silica.
-
Workflow: a. Dissolve the crude salt in water and basify to pH >10 with an aqueous base (e.g., 10% NaOH or Na2CO3). b. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). c. Dry the organic layer, concentrate, and perform column chromatography on the resulting free base. d. After purification, dissolve the clean free base in a minimal amount of a solvent like diethyl ether or EtOAc and add a stoichiometric amount of HCl (e.g., 2M HCl in diethyl ether) to precipitate the pure hydrochloride salt.
-
-
Modify the Mobile Phase: If you must chromatograph the salt directly, you need a highly polar mobile phase.
-
Eluent System: A common system for polar amines is DCM/Methanol (e.g., 95:5 to 90:10). To improve peak shape, you can add a small amount of an acid or a base modifier. For an HCl salt, adding a trace of aqueous HCl to the mobile phase can sometimes help.
-
-
Deactivate the Silica Gel: If chromatographing the free base, the acidic nature of silica can still cause streaking. Pre-treating the silica or adding a modifier to the eluent can prevent this.
-
Technique: Add 1-2% triethylamine (NEt3) to your eluent system (e.g., Hexane/EtOAc + 1% NEt3). This neutralizes the acidic sites on the silica gel, leading to sharper peaks.[9]
-
-
Consider a Different Stationary Phase: For challenging separations of aromatic compounds, a phenyl-functionalized silica gel (e.g., Phenyl-Hexyl) can offer different selectivity due to π-π interactions.[10]
-
Frequently Asked Questions (FAQs)
-
Q: What is the best first-pass purification technique for this compound?
-
Q: What are the likely impurities I should expect from a standard synthesis (e.g., SNAr reaction)?
-
A: Common impurities include:
-
Unreacted Starting Materials: 1,2-difluoro-4-nitrobenzene and 4-hydroxypiperidine.
-
Positional Isomers: If the starting material was not exclusively 4-hydroxypiperidine, other isomers could be present.
-
Di-substituted Products: Reaction at both fluorine atoms of the starting material.
-
Degradation Products: From harsh reaction or workup conditions.
-
-
-
Q: How can I confidently assess the purity of my final product?
-
A: A combination of techniques is recommended for a complete picture:
-
Thin-Layer Chromatography (TLC): To quickly check for the presence of impurities.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): This is the most definitive method. It confirms the structure and can be used to detect and quantify impurities.
-
LC-MS: To confirm the molecular weight and assess purity by peak area.[6]
-
-
Visualized Workflows and Protocols
Decision-Making for Purification Strategy
The following diagram outlines a logical approach to selecting the appropriate purification method based on the characteristics of the crude product.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Optimized Recrystallization
This protocol provides a step-by-step method for purifying the title compound via single-solvent recrystallization.
Materials:
-
Crude this compound
-
Isopropanol (IPA) or Ethanol (EtOH)
-
Erlenmeyer flask
-
Heating source (hot plate)
-
Büchner funnel and filter flask
-
Ice bath
Caption: Step-by-step workflow for recrystallization.
Detailed Steps:
-
Place the crude hydrochloride salt into an appropriately sized Erlenmeyer flask.
-
Heat the chosen solvent (IPA or EtOH) in a separate beaker. Add the hot solvent to the flask in small portions while swirling and heating until the solid just dissolves. Using the minimum volume is critical for good recovery.[7]
-
If the solution is colored, remove it from the heat, add a spatula-tip of activated charcoal, and heat with swirling for 2-3 minutes. Perform a hot filtration to remove the charcoal.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice-water bath to maximize precipitation.
-
Collect the precipitated crystals using a Büchner funnel under vacuum.
-
Wash the crystals on the filter with a small portion of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Dry the purified crystals under vacuum to constant weight. Characterize by melting point and NMR to confirm purity.
References
- 1. chemimpex.com [chemimpex.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. aksci.com [aksci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. Purification [chem.rochester.edu]
- 10. agilent.com [agilent.com]
- 11. CS248547B1 - Process for preparing 2-piperidinoethyl chloride hydrochloride - Google Patents [patents.google.com]
- 12. Piperidine hydrochloride Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
Technical Support Center: Stability Studies of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Welcome to the technical support center for "4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for stability studies of this compound. As your Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to ensure the integrity and reliability of your experimental results.
Introduction: Understanding the Molecule's Stability Profile
"this compound" is a molecule with several functional groups that can influence its stability: an ether linkage, a nitroaromatic system, a fluoro substituent, and a piperidine ring present as a hydrochloride salt. Each of these moieties can be susceptible to degradation under certain environmental conditions. A thorough understanding of its stability is critical for defining appropriate storage conditions, shelf-life, and for the development of stable pharmaceutical formulations.[1][2]
This guide will walk you through frequently asked questions and troubleshooting scenarios encountered during the stability assessment of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Frequently Asked Questions (FAQs)
General Handling and Storage
Q1: What are the recommended long-term storage conditions for "this compound"?
A1: Based on general safety data sheets for similar piperidine hydrochloride salts and chemical intermediates, it is recommended to store "this compound" in a tightly closed container in a dry and well-ventilated place.[6][7][8] For long-term stability, storage at 2-8°C (refrigerated) is advisable to minimize the rate of potential degradation reactions.[7][9] The area should be protected from light and moisture.
Q2: How should I handle the compound during experimental use to minimize degradation?
A2: To maintain the integrity of the compound during handling:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Minimize exposure to light by using amber vials or covering containers with aluminum foil.
-
For preparing solutions, use freshly prepared solvents and consider purging with an inert gas like nitrogen or argon to minimize oxidative degradation.
Designing a Stability Study
Q3: I need to design a formal stability study. What are the key considerations?
A3: A formal stability study should be designed in accordance with ICH Q1A(R2) guidelines.[4][11][12] Key aspects to consider are:
-
Batches: Use at least three primary batches to assess batch-to-batch variability.[12]
-
Container Closure System: The study should be conducted on the compound stored in the same container closure system intended for long-term storage.
-
Storage Conditions: Include long-term, intermediate, and accelerated stability studies.[3] The specific conditions are dictated by the climatic zone for which the product is intended.[3]
-
Testing Frequency: Samples should be tested at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies).[3][11]
-
Analytical Methods: Employ a validated stability-indicating analytical method capable of separating the intact compound from its degradation products.
Table 1: ICH Recommended Storage Conditions for Stability Studies [3][11]
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Troubleshooting Guides for Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of a stability program.[1][2][13] It helps to identify likely degradation products and establish the intrinsic stability of the molecule.[1][2]
Q4: I am not seeing any degradation in my acid hydrolysis study. What should I do?
A4: If you observe no degradation with 0.1 M HCl at room temperature, consider the following troubleshooting steps:
-
Increase Acid Concentration: Incrementally increase the concentration of hydrochloric acid (e.g., to 1 M or higher).
-
Increase Temperature: Heat the solution at a controlled temperature (e.g., 50-60°C).[14] Be cautious, as excessive heat can introduce thermal degradation as a confounding factor.
-
Extend Exposure Time: Increase the duration of the study, ensuring you take time points to monitor the degradation progress.[14]
-
Rationale: The piperidine nitrogen is protonated in acidic conditions, which may increase the overall stability of the molecule. The ether linkage and the aromatic ring are generally stable to acid, but forcing conditions may induce hydrolysis of the ether bond.
Q5: My compound shows rapid and extensive degradation under basic conditions. How can I control this to identify the primary degradants?
A5: The nitro-activated fluoroaromatic system is susceptible to nucleophilic aromatic substitution, and the ether linkage can be cleaved under harsh basic conditions. To control the degradation:
-
Decrease Base Concentration: Start with a milder base (e.g., 0.01 M NaOH) or a weaker base like sodium bicarbonate.
-
Lower the Temperature: Perform the study at a lower temperature (e.g., room temperature or below) to slow down the reaction rate.
-
Reduce Exposure Time: Take frequent time points at the beginning of the study to capture the formation of the initial degradation products before they degrade further.
Q6: What degradation products should I anticipate from oxidative stress?
A6: The piperidine ring and the electron-rich aromatic ring are potential sites for oxidation.
-
N-Oxide Formation: The tertiary amine of the piperidine ring can be oxidized to an N-oxide.
-
Ring Opening: Under harsh oxidative conditions, the piperidine ring could undergo oxidative cleavage.
-
Phenolic Degradation: The aromatic ring may be hydroxylated or undergo oxidative cleavage.
-
Experimental Tip: Use a common oxidizing agent like 3% hydrogen peroxide. If no degradation is observed, you can increase the concentration or temperature.[15] It's important to analyze a blank solution of the oxidizing agent to avoid mistaking reagent-related peaks for degradants.
Q7: Is "this compound" likely to be sensitive to light?
A7: Yes, compounds with a nitroaromatic group can be susceptible to photolytic degradation.[15]
-
Mechanism: The nitro group can absorb UV light, leading to the formation of reactive species that can cause degradation of the molecule. This could involve reduction of the nitro group or cleavage of the ether bond.
-
ICH Guideline: Follow the ICH Q1B guideline for photostability testing, which specifies the required light exposure.[4]
-
Troubleshooting: If you observe significant degradation, it indicates that the compound should be protected from light during storage and handling. If no degradation is seen, it provides evidence of its photostability.
Experimental Protocols
Protocol 1: Forced Degradation via Acid Hydrolysis
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
In separate amber vials, add an aliquot of the stock solution to an equal volume of 0.1 M HCl and 1 M HCl.
-
Incubate the vials at 60°C.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.[16]
-
Immediately neutralize the sample with an equivalent amount of NaOH.[16]
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for analysis.
-
Analyze by a validated stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase:
-
A: 0.1% Formic acid or trifluoroacetic acid in water.
-
B: Acetonitrile or methanol.
-
-
Gradient Elution: Start with a low percentage of organic phase and gradually increase it to elute any more hydrophobic degradation products.
-
Detection: A photodiode array (PDA) detector is highly recommended. This will allow you to monitor the peak purity and identify the optimal wavelength for detection of the parent compound and its degradants. The nitroaromatic chromophore should provide good UV absorbance.
-
Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Visualizing Experimental Workflows
Caption: Workflow for forced degradation studies.
Caption: Potential degradation pathways.
References
- 1. acdlabs.com [acdlabs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Convergence: New ICH Q1 guideline is âone-stop shopâ for stability testing | RAPS [raps.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. 4-Fluoropiperidine hydrochloride 97 57395-89-8 [sigmaaldrich.com]
- 10. angenechemical.com [angenechemical.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ikev.org [ikev.org]
- 13. apicule.com [apicule.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS No. 1189653-33-5).[1] This guide is designed for researchers, chemists, and process development professionals to address common challenges, troubleshoot byproduct formation, and optimize the synthetic protocol. We will delve into the causality behind common issues and provide validated, step-by-step guidance for analysis and purification.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low. What are the most common causes?
A1: Low yields in this synthesis, which is typically a nucleophilic aromatic substitution (SNAr), can often be traced back to several key factors:
-
Insufficient Base: The reaction requires a base to deprotonate the 4-hydroxypiperidine, generating the more nucleophilic alkoxide. Incomplete deprotonation will significantly slow the reaction rate. Ensure you are using at least one equivalent of a suitable base (e.g., K₂CO₃, NaH, t-BuOK).
-
Reaction Temperature: SNAr reactions are sensitive to temperature. While higher temperatures can increase the reaction rate, they can also promote the formation of byproducts. The optimal temperature is often a balance, typically in the range of 80-120 °C, depending on the solvent and base used.
-
Solvent Polarity: Polar aprotic solvents like DMSO, DMF, or DMAc are crucial as they effectively solvate the cationic counter-ion of the base and stabilize the charged intermediate (Meisenheimer complex) formed during the reaction, thereby accelerating the rate.[2] Using a less polar solvent will drastically reduce the yield.
-
Water Content: The presence of significant amounts of water can hydrolyze the starting material (1,2-difluoro-4-nitrobenzene) or compete with the piperidine nucleophile, leading to undesired hydroxylation byproducts. Ensure all reagents and solvents are appropriately dried.
Q2: I am observing an impurity with the same mass as my desired product in the LC-MS analysis. What could it be?
A2: The most probable impurity with an identical mass is a regioisomer. The synthesis typically involves the reaction of 4-hydroxypiperidine with 1,2-difluoro-4-nitrobenzene. While the nitro group strongly activates the C1 position (para) for nucleophilic attack, a smaller amount of substitution can occur at the C2 position (ortho), yielding 4-(3-fluoro-4-nitrophenoxy)piperidine .
Caption: Formation of the desired product and its common regioisomer.
Q3: How can I confirm the identity of my main byproducts?
A3: A combination of analytical techniques is recommended:
-
LC-MS: Provides the mass of the impurities, which is the first step in identification (e.g., identifying isomers vs. disubstituted products).
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): This is the most definitive method. The aromatic splitting patterns in ¹H NMR and the chemical shifts in ¹⁹F NMR will be distinct for the desired product and its ortho-substituted regioisomer. For a disubstituted byproduct, the disappearance of the ¹⁹F signal and changes in aromatic proton signals would be key indicators.
-
Reference Standards: If available, comparing the retention time (HPLC) and spectral data of your impurities with certified reference standards is the gold standard for confirmation.
Troubleshooting Guide: Common Byproducts & Mitigation Strategies
This section provides a detailed analysis of the most frequently encountered byproducts and step-by-step protocols for their identification and removal.
Byproduct 1: Disubstituted Piperidine Adduct
This byproduct, 1-nitro-2,4-bis(piperidin-4-yloxy)benzene , arises when a second molecule of 4-hydroxypiperidine displaces the remaining fluorine atom on the aromatic ring.
| Byproduct Profile | |
| Structure | 1-nitro-2,4-bis(piperidin-4-yloxy)benzene |
| Formation Trigger | Excess 4-hydroxypiperidine, high reaction temperatures, or prolonged reaction times. |
| Appearance in Analytics | A higher molecular weight peak in LC-MS. A distinct signal set in ¹H NMR with an absence of a ¹⁹F NMR signal. |
Root Cause Analysis & Mitigation
The formation of this byproduct is a competing SNAr reaction. The first substitution activates the ring for a second attack, although this is generally slower.
Caption: Pathway for the formation of the disubstituted byproduct.
Corrective Actions:
-
Stoichiometry Control: Use a precise stoichiometry of 4-hydroxypiperidine, typically between 1.0 and 1.1 equivalents relative to the difluoronitrobenzene starting material.
-
Temperature Management: Avoid excessive heating. Monitor the reaction progress by HPLC and stop the reaction once the starting material is consumed to prevent over-reaction.
-
Controlled Addition: For larger-scale reactions, consider the slow, controlled addition of the deprotonated 4-hydroxypiperidine solution to the solution of difluoronitrobenzene. This maintains a low instantaneous concentration of the nucleophile, disfavoring the second substitution.
Byproduct 2: Unreacted Starting Materials
Residual amounts of 1,2-difluoro-4-nitrobenzene and 4-hydroxypiperidine are common impurities resulting from an incomplete reaction.
| Byproduct Profile | |
| Structure | 1,2-difluoro-4-nitrobenzene and 4-hydroxypiperidine. |
| Formation Trigger | Insufficient reaction time, low temperature, poor mixing, or inactive reagents. |
| Appearance in Analytics | Peaks corresponding to the starting material masses in LC-MS or GC-MS. Can be confirmed with co-injection of standards. |
Troubleshooting Workflow: Incomplete Conversion
Caption: A logical workflow for troubleshooting incomplete reactions.
Experimental Protocols
Protocol 1: General Synthesis of this compound
This protocol is a representative example and should be optimized for specific laboratory conditions.
-
Reagent Preparation: To a stirred suspension of 4-hydroxypiperidine (1.0 eq.) and potassium carbonate (1.5 eq.) in anhydrous DMSO (10 mL per gram of starting material), add 1,2-difluoro-4-nitrobenzene (1.05 eq.).
-
Reaction: Heat the mixture to 90-100 °C under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2 hours until the 1,2-difluoro-4-nitrobenzene is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous phase with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Isolation of Free Base: Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude free base.
-
Salt Formation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol or ethyl acetate). Add a solution of HCl in ether or isopropanol (1.1 eq.) dropwise while stirring.
-
Crystallization: Collect the resulting precipitate by filtration, wash with cold ether, and dry under vacuum to yield the hydrochloride salt.
Protocol 2: HPLC Method for Impurity Profiling
This method provides a baseline for separating the desired product from its common byproducts.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min, hold for 5 min, return to 10% B. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm and 310 nm |
| Injection Vol. | 10 µL |
Note: This method is a starting point and may require optimization. Piperidine derivatives can sometimes show peak tailing; adjusting the pH with a buffer may improve peak shape.[3]
Protocol 3: Purification by Recrystallization
Recrystallization is an effective method for removing many process-related impurities, particularly unreacted starting materials and some isomeric byproducts.
-
Solvent Selection: Screen various solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common choices for hydrochloride salts include isopropanol, ethanol, or mixtures like ethanol/water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen boiling solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystallization does not occur, scratch the inside of the flask or place it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
Technical Support Center: Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Welcome to the technical support resource for the synthesis of 4-(2-fluoro-4-nitrophenoxy)piperidine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the reaction, helping you troubleshoot common issues and optimize your experimental outcomes.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is fundamentally a Nucleophilic Aromatic Substitution (SNAr) reaction, followed by an acid-base reaction to form the hydrochloride salt. The core of this synthesis involves the reaction of an activated aryl halide, 1,2-difluoro-4-nitrobenzene, with the hydroxyl group of 4-hydroxypiperidine.
The reaction proceeds via the well-established addition-elimination mechanism. The key to this reaction's success lies in the electronic properties of the aryl halide. The nitro group (-NO₂) acts as a powerful electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate.[1]
Key Mechanistic Steps:
-
Nucleophile Activation: A base is used to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the more potent piperidin-4-olate nucleophile.
-
Nucleophilic Attack: The activated nucleophile attacks the carbon atom bearing a fluorine leaving group. The attack is directed at the C-2 position due to the strong ortho and para directing effect of the nitro group.
-
Formation of Meisenheimer Complex: This attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[2]
-
Elimination & Aromaticity Restoration: The complex collapses, expelling a fluoride ion as the leaving group and restoring the ring's aromaticity. In SNAr reactions, fluoride is an excellent leaving group because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of the fluorine atom.[1][3]
-
Salt Formation: The resulting free base is treated with hydrochloric acid to yield the stable, crystalline this compound salt.
Caption: SNAr reaction pathway for synthesis.
Section 2: Frequently Asked Questions & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction is very slow or has stalled completely. What are the likely causes?
A1: This is a frequent issue that can almost always be traced back to one of four factors: the base, the solvent, temperature, or moisture.
-
Insufficient Base Activity: The deprotonation of 4-hydroxypiperidine is essential. If you are using a solid base like sodium hydride (NaH), ensure it is fresh. Old NaH can have an passivating layer of sodium hydroxide, rendering it ineffective. Use NaH from a newly opened container or wash it with dry hexanes before use (with extreme caution). If using a carbonate base (e.g., K₂CO₃), ensure it is finely powdered and anhydrous.
-
Incorrect Solvent Choice: This reaction requires a polar aprotic solvent like DMF, DMSO, or THF to solvate the charged intermediate.[4][5] Using protic solvents (e.g., ethanol, methanol) is detrimental as they can form hydrogen bonds with the nucleophile, stabilizing it and reducing its reactivity.[6][7]
-
Inadequate Temperature: While the reaction is highly activated, it often requires gentle heating (typically 50-80 °C) to proceed at a practical rate. However, be cautious, as excessively high temperatures can lead to decomposition.[8]
-
Presence of Moisture: Water will rapidly quench strong bases like NaH and can compete with your intended nucleophile, leading to the formation of 2-fluoro-4-nitrophenol as a byproduct. Ensure all glassware is oven-dried and reactants/solvents are anhydrous.
Q2: My final product is impure, and I see significant side products by TLC/NMR. What are they and how can I prevent them?
A2: Side product formation usually points to issues with stoichiometry, temperature control, or the choice of starting materials.
-
Primary Impurity: 2-fluoro-4-nitrophenol: This arises if water is present in the reaction mixture, as hydroxide becomes a competing nucleophile. The solution is rigorous exclusion of moisture.
-
Primary Impurity: Bis-arylated piperidine: If the piperidine nitrogen is unprotected (i.e., you start with 4-hydroxypiperidine itself), it can also act as a nucleophile, leading to N-arylation. While the alkoxide is a stronger nucleophile, this side reaction can occur, especially at higher temperatures. Using N-Boc-4-hydroxypiperidine followed by a deprotection step is a common strategy to ensure clean O-arylation.
-
Primary Impurity: Positional Isomer (4-(4-Fluoro-2-nitrophenoxy)piperidine): While the nitro group strongly directs the substitution to the ortho and para positions, some attack at the C-4 position (ortho to the nitro group) can occur, displacing the other fluorine. This is generally a minor product but can be minimized by maintaining a moderate reaction temperature.
Q3: How do I choose the right base and solvent?
A3: The choice of base and solvent is interdependent and critical for success.
-
Bases:
-
Sodium Hydride (NaH): Excellent choice. It is a strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction forward. It requires an anhydrous aprotic solvent like THF or DMF.
-
Potassium Carbonate (K₂CO₃): A milder, safer alternative to NaH. It is effective but may require higher temperatures and longer reaction times. It is often used in solvents like DMF or acetonitrile.
-
Potassium tert-Butoxide (t-BuOK): Another strong base option, but its bulkiness can sometimes be a hindrance. It is soluble in THF.
-
-
Solvents:
-
DMF (Dimethylformamide): An excellent choice due to its high polarity, which helps dissolve the reactants and stabilize the Meisenheimer complex.
-
DMSO (Dimethyl Sulfoxide): Similar to DMF, very effective but can be harder to remove during workup.
-
THF (Tetrahydrofuran): A good choice, especially with NaH or t-BuOK. It is less polar than DMF, so reactions may be slower.
-
The best combination is often NaH in anhydrous DMF or THF , as it provides a clean, fast, and high-yielding reaction.
Q4: My workup is messy, and I'm losing a lot of product. What are the best practices?
A4: A careful workup is crucial for isolating a clean product.
-
Quenching: If you used NaH, the reaction must be quenched carefully. Slowly add the reaction mixture to ice-cold water or a saturated ammonium chloride solution to neutralize any unreacted hydride. This should be done in a well-ventilated fume hood.
-
Extraction: The free-base product is organic-soluble. Extract it from the aqueous layer using a suitable solvent like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.
-
Washing: Wash the combined organic layers with water and then brine to remove residual DMF and inorganic salts. Drying the organic layer thoroughly with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation is essential.
Q5: I'm having trouble forming a clean hydrochloride salt.
A5: The final salt formation step can be tricky. The goal is to protonate the piperidine nitrogen without causing degradation.
-
Procedure: Dissolve the purified free base in a suitable solvent in which the HCl salt is insoluble. Common choices include diethyl ether, isopropanol, or a mixture of ethyl acetate and hexanes.
-
HCl Source: Use a solution of HCl in a compatible solvent, such as 2M HCl in diethyl ether or 4M HCl in dioxane. Add the HCl solution dropwise to the stirred solution of the free base at 0 °C.
-
Precipitation: The hydrochloride salt should precipitate as a solid. If it oils out, try adding a co-solvent like hexanes or scratching the side of the flask.
-
Isolation: Collect the solid by filtration, wash it with cold diethyl ether to remove any non-salt impurities, and dry it under vacuum. Recrystallization may be necessary to achieve high purity.[9]
Caption: Troubleshooting workflow for common reaction failures.
Section 3: Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Aryl Halide | 1,2-Difluoro-4-nitrobenzene | Highly activated substrate. The fluorine ortho to the nitro group is the most likely to be displaced. |
| Nucleophile | N-Boc-4-hydroxypiperidine | Using the Boc-protected amine prevents N-arylation side reactions, leading to a cleaner product. |
| Base | Sodium Hydride (NaH, 60% disp. in oil) | Strong, non-nucleophilic base ensures complete and irreversible deprotonation of the alcohol. |
| Solvent | Anhydrous Dimethylformamide (DMF) | High-boiling polar aprotic solvent effectively dissolves reactants and stabilizes intermediates. |
| Stoichiometry | 1.2 eq. Nucleophile, 1.3 eq. Base | A slight excess of nucleophile and base ensures full consumption of the limiting aryl halide. |
| Temperature | 0 °C to 60 °C | Initial deprotonation at 0 °C for control, followed by heating to drive the SNAr reaction. |
| Time | 2-6 hours | Reaction progress should be monitored by TLC. |
Protocol 1: Synthesis of tert-butyl 4-(2-fluoro-4-nitrophenoxy)piperidine-1-carboxylate
-
Safety: Sodium hydride reacts violently with water and is flammable. Handle in a fume hood under an inert atmosphere. Wear appropriate PPE.
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add N-Boc-4-hydroxypiperidine (1.2 eq.).
-
Add anhydrous DMF via syringe, and stir to dissolve. Cool the solution to 0 °C in an ice bath.
-
Under a nitrogen counter-flow, add sodium hydride (60% dispersion in mineral oil, 1.3 eq.) portion-wise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the resulting suspension at 0 °C for 30-45 minutes. You should observe hydrogen gas evolution ceasing.
-
Add a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq.) in anhydrous DMF dropwise via syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C.
-
Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aryl halide spot has been consumed (typically 2-4 hours).
-
Cool the reaction to 0 °C and carefully quench by slowly adding it to a beaker of ice-cold saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers, wash with water (2x) and then brine (1x). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.
Protocol 2: Deprotection and Conversion to Hydrochloride Salt
-
Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane or ethyl acetate.
-
Add an excess of 4M HCl in dioxane (e.g., 5-10 eq.) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC until the starting material is gone (typically 1-2 hours). You will observe the formation of a precipitate.
-
Concentrate the mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue and triturate to form a fine solid.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to afford this compound as a solid.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]
Technical Support Center: Purification of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Welcome to the technical support center for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS No. 1189653-33-5)[1]. This guide is designed for researchers, medicinal chemists, and process development professionals encountering challenges in achieving the desired purity for this critical intermediate. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: The impurity profile is intrinsically linked to the synthetic route. The most common synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. Consequently, likely impurities include:
-
Unreacted Starting Materials: Such as 1,2-difluoro-4-nitrobenzene and 4-hydroxypiperidine (or their protected forms).
-
Positional Isomers: If the substitution reaction is not perfectly regioselective, you might have isomers where the piperidine moiety is attached at a different position on the nitrophenyl ring.
-
Over-alkylation or Side-reaction Products: Depending on the specific reagents and conditions used.
-
Residual Solvents: Solvents used during the reaction or initial workup (e.g., DMF, DMSO, ethanol).
-
Inorganic Salts: Generated during workup or salt formation (e.g., NaCl if using aqueous HCl)[2].
Q2: My NMR spectrum looks clean, but the HPLC shows a significant impurity. Why?
A2: This is a common scenario. While 1H NMR is excellent for structural elucidation, it may not have the resolution to distinguish between your target compound and a structurally very similar impurity, especially if the impurity is present at a low level (<5%). HPLC, particularly with a high-resolution column, offers superior separation capabilities based on small differences in polarity, making it more sensitive for purity assessment[3][4]. The impurity might be a closely related analog or an isomer that co-elutes with your product in many solvent systems but is resolved under specific HPLC conditions.
Q3: Why is my hydrochloride salt an oil or a sticky solid instead of a crystalline powder?
A3: This often points to the presence of impurities or residual water/solvent. Impurities can disrupt the crystal lattice formation, resulting in an amorphous solid or oil. Furthermore, hydrochloride salts of amines can be hygroscopic. The introduction of water, for instance by using aqueous HCl for salt formation, can lead to a hydrated, non-crystalline product[5]. Using anhydrous HCl (e.g., as a solution in dioxane or isopropanol) is often critical for obtaining a crystalline salt[6][7].
Q4: Can I use standard silica gel chromatography to purify the hydrochloride salt directly?
A4: It is generally not recommended. The polar and ionic nature of the hydrochloride salt will cause it to interact very strongly with the polar silica gel stationary phase. This typically results in significant streaking, poor separation, and often, irreversible adsorption of your compound onto the column[8]. It is far more effective to purify the compound as the free base and then convert the purified base into the hydrochloride salt.
Troubleshooting Guides & In-Depth Protocols
This section provides detailed solutions to common purification challenges. The choice of method depends on the nature of the impurities and the scale of your experiment.
Logical Flow for Purification Strategy
The following diagram outlines a decision-making process for selecting the appropriate purification strategy.
Caption: Decision tree for purifying 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl.
Issue 1: Low Purity After Initial Isolation (<95%)
Primary Cause: Presence of significant amounts of non-polar or basic impurities.
Solution: Purification via Free-Basing, Extraction, and Re-salting. This classic acid-base workup is highly effective for removing non-basic organic impurities and inorganic salts.
Workflow: Acid-Base Purification
Caption: Logic of purification via acid-base extraction.
Protocol: Acid-Base Purification
-
Dissolution & Basification: Dissolve or suspend the crude hydrochloride salt in a biphasic mixture of dichloromethane (DCM) and water. Cool the mixture in an ice bath.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with vigorous stirring until CO₂ evolution ceases and the pH of the aqueous layer is > 9. This converts the hydrochloride salt to the free amine base.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with fresh portions of DCM.
-
Washing & Drying: Combine all organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9].
-
Isolation of Free Base: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free base, which is often an oil or low-melting solid. At this stage, the free base can be further purified by column chromatography if needed.
-
Re-formation of the Hydrochloride Salt: Dissolve the purified free base in a minimal amount of a suitable anhydrous solvent like isopropanol (IPA) or ethyl acetate (EtOAc). With stirring, add a solution of anhydrous HCl (e.g., 2M HCl in diethyl ether or isopropanol) dropwise until precipitation is complete and the solution is slightly acidic.
-
Final Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold diethyl ether to remove residual solvent, and dry under vacuum[6][10].
Issue 2: Persistent Impurities After Acid-Base Workup
Primary Cause: Structurally similar impurities (e.g., isomers) that have similar basicity and solubility to the target compound.
Solution: Flash Column Chromatography on the free base.
Protocol: Flash Column Chromatography
-
Stationary Phase Selection: Standard silica gel can be used, but it is often problematic for amines due to their basicity causing peak tailing.
-
Troubleshooting Tip: To mitigate tailing on silica gel, add 0.5-1% triethylamine (Et₃N) to your eluent system[7]. This deactivates acidic sites on the silica and ensures the amine remains in its neutral form.
-
Alternative: Basic alumina is an excellent alternative stationary phase for purifying amines.
-
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Start with a non-polar solvent like hexanes or heptane and gradually increase the polarity with a more polar solvent like ethyl acetate or DCM[11]. A good system will give your product an Rf value of ~0.3.
-
Column Packing and Loading: Pack the column with the chosen stationary phase as a slurry in the initial, low-polarity eluent. Dissolve your crude free base in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load this dry powder onto the top of the column[11]. This "dry loading" technique typically results in better separation.
-
Elution and Fraction Collection: Begin eluting with the low-polarity solvent system, gradually increasing the polarity (gradient elution) to move your compound down the column. Collect fractions and monitor them by TLC to identify those containing the pure product[11].
-
Isolation: Combine the pure fractions, evaporate the solvent under reduced pressure, and proceed with the re-salting protocol described in Issue 1 .
Issue 3: Material is a Solid, but Purity is Still Marginal (e.g., 95-98%)
Primary Cause: Small amounts of co-crystallized impurities.
Solution: Recrystallization. This is the most powerful technique for purifying crystalline solids. The key is finding a solvent (or solvent system) in which the compound has high solubility when hot and low solubility when cold, while the impurities remain soluble at all temperatures.
Data Table: Recrystallization Solvent Screening
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability | Notes |
| Isopropanol (IPA) | Low | High | Excellent | Often a preferred solvent for recrystallizing amine HCl salts[6]. |
| Ethanol (EtOH) | Moderate | High | Good | Can be effective, but solubility might be too high for good recovery[6]. |
| Methanol (MeOH) | High | Very High | Poor (as single solvent) | Generally dissolves too much product, even when cold. |
| Acetonitrile | Low | Moderate-High | Good | Can be a good choice; test on a small scale. |
| Diethyl Ether | Insoluble | Insoluble | Good (as anti-solvent) | Use to precipitate the salt from a more soluble solvent like IPA[6]. |
| Acetone | Low | Low-Moderate | Possible / Good for washing | May be useful as a wash or as an anti-solvent[5]. |
Protocol 1: Single-Solvent Recrystallization (e.g., from Isopropanol)
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add the minimum amount of hot isopropanol required to fully dissolve the solid[10]. Work on a steam bath or heating mantle and add the solvent in small portions.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product[10].
-
Collection and Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with cold diethyl ether to facilitate drying. Dry the purified crystals under vacuum.
Protocol 2: Mixed-Solvent Recrystallization (e.g., Isopropanol/Diethyl Ether)
-
Dissolution: Dissolve the crude material in the minimum amount of near-boiling isopropanol (the "good" solvent).
-
Precipitation: While the solution is still warm, slowly add diethyl ether (the "anti-solvent" or "poor" solvent) dropwise with swirling until a persistent cloudiness (turbidity) appears[10].
-
Re-dissolution & Crystallization: Add a few drops of hot isopropanol to just re-dissolve the precipitate and render the solution clear again.
-
Cooling & Isolation: Allow the solution to cool slowly, as described in the single-solvent method. The crystals will form at the saturation point. Isolate and dry the crystals as described above.
Purity Assessment: Analytical Methods
Verifying the purity of your final product is essential. HPLC is the preferred method for quantitative analysis.
Data Table: Typical HPLC Parameters
| Parameter | Typical Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Acetonitrile : Water (with 0.1% TFA or Formic Acid) | A standard gradient (e.g., 20% to 95% Acetonitrile over 15 min) is a good starting point. The acid improves peak shape for the amine. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detector | UV at 254 nm or 280 nm | The nitrophenyl chromophore should have strong UV absorbance. |
| Injection Volume | 5-10 µL | Standard volume for analytical HPLC. |
| Sample Prep | ~1 mg/mL in 50:50 Acetonitrile:Water | Ensure the sample is fully dissolved before injection[4]. |
References
- 1. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sciencemadness Discussion Board - Isolation of primary amines as HCL salt problem - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analytical Method Validation for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Welcome to the technical support guide for the analytical method validation of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for developing and validating robust analytical methods for this compound. The information herein is grounded in fundamental scientific principles and aligned with global regulatory expectations.
Introduction: Understanding the Molecule
This compound possesses key structural features that inform the analytical strategy:
-
Piperidine Ring: A basic nitrogen-containing heterocycle that can cause peak tailing in reverse-phase chromatography due to interactions with silica silanol groups.[1][2][3][4][5]
-
Nitroaromatic Group: A strong chromophore, making UV detection a suitable choice for quantification. This group is also susceptible to chemical reduction.
-
Fluoro-substituted Phenyl Ring: The electron-withdrawing fluorine atom can influence the molecule's chromatographic retention and potential degradation pathways.
-
Ether Linkage: This bond may be susceptible to hydrolysis under acidic or basic conditions.
-
Hydrochloride Salt: Ensures aqueous solubility but may require pH control of the mobile phase for consistent chromatographic performance.
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and appropriate technique for the analysis of this type of non-volatile, UV-active compound.[6][7][8][9][10] The objective of validating such a method is to demonstrate that it is suitable for its intended purpose, which includes accurately and precisely quantifying the active pharmaceutical ingredient (API) and its impurities.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing an HPLC method for this compound?
A1: A reverse-phase HPLC (RP-HPLC) method with UV detection is the recommended starting point. Given the molecule's structure, a C18 column is a versatile initial choice. The nitroaromatic ring provides a strong chromophore, likely with a maximum absorbance between 250-280 nm. A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier like acetonitrile or methanol is a robust approach to separate the main compound from potential impurities.
Q2: Why am I seeing significant peak tailing for the main analyte peak?
A2: Peak tailing for basic compounds like 4-(2-Fluoro-4-nitrophenoxy)piperidine is commonly caused by secondary interactions between the protonated piperidine nitrogen and ionized silanol groups on the silica-based column packing.[1][2][3][4][5]
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Adjust the aqueous mobile phase pH to between 2.5 and 3.5 using an acid like phosphoric or formic acid. At this low pH, the silanol groups are protonated and less likely to interact with the basic analyte.[1]
-
Use a Modern, End-capped Column: Employ a high-purity silica column with advanced end-capping or a polar-embedded phase. These columns are designed to minimize silanol interactions.[5]
-
Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask the residual silanol activity.[3]
-
Consider a Mobile Phase Additive: In some cases, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase, although this is becoming less common with modern columns.[2]
-
Q3: How do I prove my method is "stability-indicating"?
A3: A method is considered stability-indicating when it can accurately measure the analyte of interest without interference from degradation products, process impurities, or other potential components in the sample matrix.[7][8][9][10] To demonstrate this, you must perform forced degradation (stress testing) studies.[13][14][15] This involves subjecting the drug substance to harsh conditions to intentionally generate degradation products.
The key is to demonstrate "peak purity" for the main analyte peak in the presence of its degradants, often using a Photodiode Array (PDA) detector to assess the spectral homogeneity across the peak.
Q4: What conditions should I use for forced degradation studies?
A4: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient. Over-stressing the sample can lead to secondary degradation products that may not be relevant to real-world stability.[14] According to ICH guidelines, stress testing should include:[13][16]
-
Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: e.g., Dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
For this specific molecule, pay close attention to potential hydrolysis of the ether linkage and reduction of the nitro group.[17]
Troubleshooting Guide
This section addresses specific issues you might encounter during method validation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Secondary interactions with column silanols.[1][4][5] 2. Column overload.[3] 3. Extra-column dead volume.[2][5] | 1. Lower mobile phase pH to ~2.5-3.5. Use a modern, end-capped column.[1] 2. Reduce injection volume or sample concentration.[3] 3. Use shorter, narrower internal diameter tubing between the injector, column, and detector.[5] |
| Inconsistent Retention Times | 1. Poorly buffered mobile phase or pH is too close to the analyte's pKa. 2. Inadequate column equilibration between gradient runs. 3. Fluctuations in column temperature. | 1. Ensure the mobile phase pH is at least 2 units away from the analyte's pKa. Use a buffer of adequate strength (10-50 mM).[1][3] 2. Increase the column re-equilibration time at the end of each gradient run. 3. Use a column oven to maintain a constant temperature. |
| No Degradation Observed in Forced Degradation Studies | 1. Stress conditions are too mild. 2. The molecule is highly stable under the tested conditions. | 1. Increase the temperature, time, or concentration of the stressor (e.g., use 1 M HCl instead of 0.1 M HCl). 2. If significant degradation is still not observed, document the stability of the molecule under these conditions. |
| Analyte Peak is Not Separated from Degradants (Poor Resolution) | 1. Suboptimal mobile phase composition or gradient profile. 2. Inappropriate column chemistry. | 1. Modify the gradient slope (make it shallower for better separation). 2. Try a different organic modifier (e.g., methanol instead of acetonitrile) as it provides different selectivity. 3. Test a column with a different stationary phase (e.g., a Phenyl or Cyano phase) to exploit different retention mechanisms. |
Experimental Protocols & Data Presentation
Protocol: Forced Degradation - Acid Hydrolysis
-
Sample Preparation: Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Stress Condition: Add 5 mL of 0.1 M Hydrochloric Acid.
-
Incubation: Place the flask in a water bath at 60°C for 24 hours.
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1 M Sodium Hydroxide.
-
Dilution: Dilute to the final volume with the mobile phase to achieve a target concentration of approximately 100 µg/mL.
-
Analysis: Inject the stressed sample, a non-stressed control sample, and a blank (neutralized stressor solution) into the HPLC system.
Data Summary: Validation Parameters
The following table summarizes the typical acceptance criteria for key validation parameters as per ICH Q2(R1) guidelines.[11][12][18][19][20]
| Parameter | Acceptance Criteria | Typical Result for a Validated Method |
| Specificity | No interference at the retention time of the main peak. Peak purity index > 0.999. | Baseline resolution between the main peak and all degradants. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 50-150% of the nominal concentration. |
| Accuracy | % Recovery between 98.0% and 102.0% at three concentration levels. | Average recovery of 99.5% to 101.5%. |
| Precision (Repeatability) | Relative Standard Deviation (%RSD) ≤ 2.0% for six replicate injections. | %RSD = 0.5% |
| Intermediate Precision | %RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different equipment. | %RSD = 0.8% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio ≥ 10. | 0.05% of the nominal concentration. |
| Robustness | %RSD ≤ 2.0% after small, deliberate changes to method parameters (e.g., pH ±0.2, flow rate ±10%). | No significant impact on results from minor variations. |
Visualizing the Workflow
Workflow for Stability-Indicating Method Validation
The following diagram illustrates the logical flow from method development through to full validation for a stability-indicating assay.
Caption: Logical workflow for the development and validation of a stability-indicating HPLC method.
Troubleshooting Peak Tailing
This decision tree provides a systematic approach to diagnosing and resolving peak tailing issues for basic compounds.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. waters.com [waters.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. ijpsr.com [ijpsr.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. STABILITY INDICATING HPLC METHOD DEVELOPMENT – A REVIEW - Europub [europub.co.uk]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. fda.gov [fda.gov]
- 12. database.ich.org [database.ich.org]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. acdlabs.com [acdlabs.com]
- 15. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 16. Designing Forced Degradation for Nitrosamine-Risk Drug Products – Pharma Stability [pharmastability.com]
- 17. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. fda.gov [fda.gov]
- 20. jordilabs.com [jordilabs.com]
Technical Support Center: Interpreting Spectral Data of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Welcome to the technical support center for the analysis of "4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of interpreting the spectral data of this compound. Here, we provide troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments. Our aim is to provide not just procedural steps, but the underlying scientific reasoning to empower your experimental choices.
Molecular Structure and Key Features
Understanding the molecular structure is paramount to interpreting its spectral data. This compound is comprised of a piperidine ring linked via an ether oxygen to a 2-fluoro-4-nitrophenyl group. The hydrochloride salt form means the piperidine nitrogen is protonated.
Caption: Structure of this compound.
Predicted Spectral Data Summary
Below is a summary of the predicted spectral data for this compound. These values are derived from established principles of spectroscopy and analysis of structurally similar compounds.
| Technique | Expected Key Features |
| ¹H NMR | Signals for aromatic protons, piperidine protons (axial and equatorial), and a broad signal for the N-H proton. |
| ¹³C NMR | Resonances for aromatic carbons (some showing splitting due to fluorine), and piperidine carbons. |
| Mass Spec (ESI+) | A prominent molecular ion peak [M+H]⁺ corresponding to the free base. |
| IR Spectroscopy | Characteristic bands for N-H stretching, C-O-C stretching, Ar-NO₂ stretching, and C-F stretching. |
¹H NMR Spectroscopy: Troubleshooting and FAQs
Q1: My ¹H NMR spectrum is complex and peaks are overlapping. How can I resolve them?
A1: Peak overlap is a common issue, especially in the aliphatic region of the piperidine ring.[1] Here's a systematic approach to troubleshoot this:
-
Change the Solvent: Switching to a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or benzene-d₆) can alter the chemical shifts of your protons and may resolve the overlap.[1]
-
Increase Magnetic Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of the signals.
-
2D NMR Techniques: Employing 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable.
-
COSY will help identify which protons are coupled to each other, aiding in the assignment of the piperidine ring protons.
-
HSQC correlates proton signals to their directly attached carbon signals, which can help differentiate overlapping proton signals if their attached carbons are distinct.
-
Q2: I see a broad peak that disappears upon a D₂O shake. What is it?
A2: This is a classic indication of an exchangeable proton, in this case, the proton on the positively charged nitrogen of the piperidine ring (N-H).[1] Deuterium from the D₂O exchanges with the N-H proton, and since deuterium is not observed in ¹H NMR, the peak disappears. This is a definitive way to confirm the assignment of the N-H proton.
Q3: What are the expected chemical shifts and coupling patterns for the aromatic protons?
A3: The 2-fluoro-4-nitrophenyl group will exhibit a distinct pattern in the aromatic region (typically δ 7.0-8.5 ppm). Due to the electron-withdrawing nature of the nitro group and the fluorine atom, the aromatic protons will be shifted downfield. You should expect to see three signals in the aromatic region, corresponding to the three protons on the phenyl ring. The coupling patterns will be influenced by both proton-proton coupling and proton-fluorine coupling.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| Aromatic-H | ~8.0-8.2 | dd | ~3 (H-F), ~9 (H-H) |
| Aromatic-H | ~7.8-8.0 | d | ~3 (H-F) |
| Aromatic-H | ~7.1-7.3 | t | ~9 (H-H) |
| Piperidine-CH(O) | ~4.6-4.8 | m | |
| Piperidine-CH₂(N) | ~3.2-3.4 | m | |
| Piperidine-CH₂(C) | ~2.0-2.2 | m | |
| Piperidine-CH₂(C) | ~1.8-2.0 | m | |
| N-H | Broad, variable | s (br) |
¹³C NMR Spectroscopy: Troubleshooting and FAQs
Q1: Why do some of my aromatic carbon signals appear as doublets in the ¹³C NMR spectrum?
A1: The presence of a fluorine atom on the aromatic ring will cause splitting of the carbon signals due to carbon-fluorine coupling. The carbon directly bonded to the fluorine (C-F) will show a large coupling constant (¹JCF), typically in the range of 240-260 Hz. Carbons that are two bonds away (²JCF) and three bonds away (³JCF) from the fluorine will also show smaller couplings.
Q2: I am having trouble assigning the piperidine carbons. What are their expected chemical shifts?
A2: The carbon attached to the ether oxygen (C-O) will be the most downfield of the piperidine carbons, typically in the range of δ 70-80 ppm.[2] The carbons adjacent to the nitrogen (C-N) will appear around δ 40-50 ppm. The remaining piperidine carbon will be the most upfield, around δ 30-35 ppm.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected Coupling |
| Aromatic C-F | ~152-156 | d, ¹JCF ≈ 250 Hz |
| Aromatic C-NO₂ | ~140-142 | s |
| Aromatic C-O | ~148-150 | d, ²JCF ≈ 10 Hz |
| Aromatic C-H | ~120-125 | d, ³JCF ≈ 5 Hz |
| Aromatic C-H | ~115-120 | d, ²JCF ≈ 20 Hz |
| Aromatic C-H | ~110-115 | d, ⁴JCF ≈ 2 Hz |
| Piperidine C-O | ~72-76 | s |
| Piperidine C-N | ~42-46 | s |
| Piperidine C-C | ~30-34 | s |
Mass Spectrometry: Troubleshooting and FAQs
Q1: I am using Electrospray Ionization (ESI) in positive mode, but I am not seeing the expected molecular ion peak. What could be the issue?
A1: For a compound like this compound, you should expect to see the molecular ion of the free base, [M+H]⁺. If you are not observing this, consider the following:
-
Sample Concentration: Your sample may be too dilute or too concentrated.[3] Ion suppression can occur if the concentration is too high.[3]
-
Ionization Source Settings: Optimize the ESI source parameters, such as the capillary voltage, cone voltage, and desolvation gas flow and temperature.
-
In-source Fragmentation: The molecule might be fragmenting in the ion source. Try reducing the cone voltage to decrease the energy of the ions.
Q2: What are the expected fragmentation patterns for this molecule?
A2: Nitroaromatic compounds can exhibit characteristic fragmentation patterns.[4] Common losses include the nitro group (NO₂) and nitric oxide (NO).[4][5] The piperidine ring can also undergo fragmentation. A common fragmentation pathway for piperidine derivatives is the loss of the substituent at the 4-position, leading to a piperidinyl cation.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment | Notes |
| 255.1 | [M+H]⁺ | Molecular ion of the free base (C₁₁H₁₄FN₂O₃) |
| 209.1 | [M+H - NO₂]⁺ | Loss of the nitro group |
| 122.1 | [C₆H₄FO]⁺ | Fragment corresponding to 2-fluorophenoxy cation |
| 84.1 | [C₅H₁₀N]⁺ | Fragment corresponding to the piperidinyl cation |
IR Spectroscopy: Troubleshooting and FAQs
Q1: My IR spectrum has a very broad absorption in the 2500-3000 cm⁻¹ region. Is this normal?
A1: Yes, this is expected for the hydrochloride salt of an amine. This broad and often complex absorption is due to the stretching of the N-H bond in the protonated amine (R₃N⁺-H).
Q2: How can I confirm the presence of the nitro group and the ether linkage?
A2: The nitro group has two very characteristic and strong stretching vibrations.[6]
-
Asymmetric stretch: ~1515-1550 cm⁻¹
-
Symmetric stretch: ~1345-1385 cm⁻¹
The ether linkage (Ar-O-C) will show a strong C-O stretching band in the fingerprint region, typically around 1200-1250 cm⁻¹.[2][7]
Predicted IR Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (salt) | 2500-3000 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | 2850-2950 | Medium |
| NO₂ Asymmetric Stretch | 1515-1550 | Strong |
| NO₂ Symmetric Stretch | 1345-1385 | Strong |
| C-O-C Stretch (Aryl-Alkyl Ether) | 1200-1250 | Strong |
| C-F Stretch | 1100-1200 | Strong |
Experimental Workflow
Caption: A typical workflow for the spectral analysis of the target compound.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. docsity.com [docsity.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Technical Support Center: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Welcome to the technical support center for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS No. 1189653-33-5). This guide is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this valuable research intermediate. As a hydrochloride salt, this compound requires specific handling considerations to maintain its integrity and ensure experimental success. This document provides in-depth troubleshooting guides and frequently asked questions to address common challenges you may encounter.
Critical Compound Characteristics
Before addressing specific issues, it is essential to understand the key properties of this compound. These characteristics underpin the recommended handling and storage protocols.
| Property | Value/Information | Significance for Handling |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃[1][2] | Provides basic chemical information. |
| Molecular Weight | 276.69 g/mol [1][2] | Essential for accurate molar concentration calculations. |
| Form | Typically a solid or crystalline powder. | Influences weighing and dissolution procedures. |
| Hygroscopicity | As a hydrochloride salt, it is potentially hygroscopic.[3][4][5] | Prone to absorbing atmospheric moisture, which can affect stability and weighing accuracy. |
| Stability | The product is chemically stable under standard ambient conditions (room temperature). | However, stability can be compromised by moisture and incompatible materials. |
| Storage | Recommended storage at -20°C in a dry, tightly sealed container. | Protects from degradation due to moisture and temperature fluctuations. |
Troubleshooting Guide: Experimental Challenges
This section addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.
Q1: I opened a new bottle of the compound, and it appears clumpy or like a gummy solid, not a free-flowing powder. Is it still usable?
A1: This is a common issue with hygroscopic compounds, including many hydrochloride salts.[3][4] Clumping indicates that the material has absorbed moisture from the air.
-
Immediate Action: Minimize further exposure to the atmosphere by quickly and securely resealing the container.[3]
-
Assessment: The presence of moisture can impact the accuracy of weighing and may potentially lead to degradation over time. For non-quantitative applications where a slight excess of material is acceptable, you may be able to proceed after breaking up the clumps with a clean, dry spatula.
-
Recommended Protocol: For accurate quantitative experiments, it is advisable to dry the compound under a vacuum in a desiccator before use. Gentle heating in a vacuum oven may also be an option, but you must be cautious not to decompose the compound.[3] Always perform a small-scale test to ensure the drying process does not negatively affect the material's integrity.
Q2: My stock solution prepared in an organic solvent turned cloudy or precipitated over time. What could be the cause?
A2: Cloudiness or precipitation in a stock solution can be attributed to several factors:
-
Low Solubility: The compound may have limited solubility in the chosen solvent at the prepared concentration, especially at lower temperatures.
-
Moisture Contamination: If the solvent was not anhydrous or if the container was not properly sealed, absorbed moisture could reduce the solubility of the hydrochloride salt, causing it to crash out of solution.
-
Chemical Reaction: While the compound is generally stable, it could react with certain solvents or contaminants over time.
Troubleshooting Steps:
-
Verify Solubility: Confirm the solubility of this compound in your chosen solvent. If solubility data is unavailable, perform a small-scale solubility test.
-
Gentle Warming & Sonication: Gently warm the solution and sonicate it to see if the precipitate redissolves. If it does, it is likely a solubility issue. Consider preparing a more dilute stock solution or storing it at room temperature if stability allows.
-
Use Anhydrous Solvents: Always use dry, anhydrous solvents for preparing stock solutions of hygroscopic compounds to prevent moisture-induced precipitation.[6]
-
Proper Storage: Store stock solutions in tightly sealed vials with a cap liner that provides a good seal. Consider using parafilm for extra protection.
Q3: I'm having difficulty achieving a consistent weight when measuring the compound on an analytical balance. The reading keeps fluctuating.
A3: This is a classic sign of a hygroscopic substance absorbing atmospheric moisture during weighing.[4] The increasing weight is due to the compound continuously pulling water from the air.
Workflow for Accurate Weighing:
Caption: Workflow for accurate weighing of hygroscopic compounds.
Frequently Asked Questions (FAQs)
Storage & Stability
-
Q: What is the recommended storage temperature?
-
A: The recommended storage temperature is -20°C. Storing at this temperature in a tightly sealed container helps to minimize degradation and moisture absorption.
-
-
Q: How should I handle the container when removing it from the freezer?
-
A: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold compound.
-
-
Q: The Safety Data Sheet (SDS) mentions keeping the container "Tightly closed. Dry." How can I ensure this?
-
A: In addition to the original container's cap, consider using parafilm to create an extra seal. For long-term storage, placing the container inside a larger, sealed bag with a desiccant pouch can provide additional protection.[7]
-
Safety & Handling
-
Q: What personal protective equipment (PPE) should I wear when handling this compound?
-
Q: What should I do in case of a spill?
-
A: For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a sealed container for disposal. Clean the affected area thoroughly. Do not let the product enter drains.
-
-
Q: Is this compound classified as hazardous?
-
A: While a specific hazard classification for this compound is not detailed in the provided search results, the parent piperidine molecule is classified as toxic and corrosive.[10][11][12][13] It is prudent to handle all research chemicals with care and assume they are potentially hazardous. Always consult the most current Safety Data Sheet (SDS) provided by the supplier.
-
Experimental Use
-
Q: In what solvents is this compound soluble?
-
Q: What is the primary application of this compound?
References
- 1. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. fishersci.com [fishersci.com]
- 6. Sciencemadness Discussion Board - Converting to the hydrochloric salt for storage? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. carlroth.com [carlroth.com]
- 11. chemos.de [chemos.de]
- 12. pentachemicals.eu [pentachemicals.eu]
- 13. peptide.com [peptide.com]
- 14. CAS 41979-39-9: 4-Piperidone hydrochloride | CymitQuimica [cymitquimica.com]
- 15. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 16. This compound [myskinrecipes.com]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
Technical Support Center: Safe Handling of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride?
A1: Based on its structural components, the primary hazards are expected to be:
-
Toxicity: The piperidine moiety can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Aromatic nitro compounds are also known for their toxicity.[2][3]
-
Corrosivity: Piperidine itself is known to cause severe skin burns and eye damage.[1][4] The hydrochloride salt may contribute to acidic and corrosive properties.
-
Irritation: It may cause serious eye irritation and skin irritation.[5][6] Inhalation may lead to respiratory tract irritation.[5][6][7]
-
Flammability: Piperidine is a flammable liquid.[1][8] While the hydrochloride salt is a solid, care should be taken to avoid creating flammable dust clouds and to keep it away from ignition sources.
-
Reactivity: Aromatic nitro compounds can be strong oxidizing agents and may react vigorously with reducing agents.[9][10] They can also have explosive tendencies, especially in the presence of a base.[9][10]
Q2: What Personal Protective Equipment (PPE) is required when working with this compound?
A2: A comprehensive PPE strategy is crucial. The following table outlines the recommended PPE for various laboratory operations.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations | Safety glasses with side shields or goggles, lab coat, nitrile or butyl rubber gloves, closed-toe shoes.[1][4][11] | For handling small quantities in a certified chemical fume hood. |
| Operations with Splash or Aerosol Potential | Chemical splash goggles, face shield, chemical-resistant apron or coveralls, double-gloving (nitrile or butyl rubber).[8][11] | When there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes. |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots.[8][11] | For responding to spills or uncontrolled releases of the compound. |
Q3: How should I properly store this compound?
A3: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, reducing agents, and bases.[4][5][12] Keep away from heat, sparks, and open flames.[4][8] The storage area should be secured and accessible only to authorized personnel.[12]
Q4: What should I do in case of accidental exposure?
A4: Immediate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][13] Seek immediate medical attention.[5][13]
-
Skin Contact: Immediately remove all contaminated clothing.[3][14] Wash skin with soap and plenty of water for at least 15 minutes.[3][6][15] Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air.[5][6][16] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[5][16] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1][16] Rinse mouth with water.[6][14] Seek immediate medical attention.[6][14][16]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Compound discoloration (yellowing) | Exposure to light or air, potential degradation. | Store the compound in a dark, airtight container, preferably under an inert atmosphere.[17] |
| Poor solubility in a desired solvent | Incorrect solvent choice or insufficient mixing. | Consult literature for appropriate solvents. Use sonication or gentle heating (in a well-ventilated fume hood) to aid dissolution. Always be cautious of the compound's stability at elevated temperatures. |
| Unexpected reaction products | Contamination of reagents or glassware; inherent instability of the compound under reaction conditions. | Ensure all glassware is scrupulously clean and dry. Use high-purity reagents and solvents. Run a small-scale test reaction to confirm the expected outcome. Consider the reactivity of the nitro group, which can be sensitive to certain reagents and conditions.[9] |
| Static discharge during transfer | The compound is a fine powder, which can accumulate static electricity. | Ground and bond all containers and equipment during transfer.[4][8] Use non-sparking tools.[1][8] |
Experimental Protocols
Detailed Handling and Weighing Protocol
-
Preparation:
-
Don the appropriate PPE as outlined in the PPE table for standard laboratory operations.
-
Ensure a certified chemical fume hood is operational.
-
Prepare a designated and clean workspace within the fume hood.
-
Have spill cleanup materials readily available.
-
-
Handling:
-
Retrieve the container of this compound from its storage location.
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Perform all manipulations, including weighing, within the chemical fume hood to minimize inhalation exposure.[11]
-
-
Weighing:
-
Use a tared, appropriate container for weighing.
-
Carefully transfer the desired amount of the compound using a clean spatula. Avoid generating dust.
-
If dust is generated, gently clean the area with a damp cloth or a vacuum cleaner equipped with a HEPA filter. Do not dry sweep.
-
Close the primary container tightly immediately after use.
-
-
Post-Handling:
Emergency Spill Response Protocol
-
Evacuate: Immediately evacuate the affected area and alert nearby personnel.[15]
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Protect: Don the appropriate PPE for emergency situations, including a full-face respirator.[11]
-
Contain: For small spills, cover with a non-flammable absorbent material like sand or vermiculite.[1]
-
Collect: Carefully sweep or scoop the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.[1][6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.
-
Dispose: Dispose of all contaminated materials according to institutional and local regulations.[6][18]
Visualizations
References
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 3. nj.gov [nj.gov]
- 4. chemos.de [chemos.de]
- 5. aksci.com [aksci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. nj.gov [nj.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. Mobile [my.chemius.net]
- 16. fishersci.com [fishersci.com]
- 17. This compound [myskinrecipes.com]
- 18. fishersci.pt [fishersci.pt]
Validation & Comparative
A Comparative Guide to 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride and Other Piperidine Derivatives in CNS Drug Discovery
For researchers, scientists, and drug development professionals, the piperidine scaffold represents a cornerstone in the design of novel therapeutics, particularly those targeting the central nervous system (CNS).[1] Its conformational flexibility and synthetic tractability have made it a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride , a compound of interest for its potential neuromodulatory activities, against other relevant piperidine derivatives. By examining its structural attributes and drawing on established structure-activity relationships (SAR), we will explore its hypothesized performance and provide the experimental frameworks necessary for its empirical validation.
The Piperidine Scaffold: A Privileged Framework in CNS Drug Discovery
The six-membered nitrogen-containing heterocycle, piperidine, is a recurring motif in a multitude of FDA-approved drugs. Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved bioavailability and the capacity to cross the blood-brain barrier. Furthermore, the piperidine ring can be readily functionalized at various positions, allowing for the fine-tuning of pharmacological activity and selectivity towards specific biological targets.
Structural Dissection of this compound
The pharmacological profile of a piperidine derivative is profoundly influenced by the nature and position of its substituents. In the case of This compound , several key features warrant close examination:
-
4-Phenoxy Linkage: The ether linkage at the 4-position of the piperidine ring connects it to a substituted phenyl group. This aryloxy moiety is a common feature in many CNS-active compounds and can participate in various non-covalent interactions with biological targets.
-
2-Fluoro Substitution: The presence of a fluorine atom at the ortho position of the phenyl ring is significant. Fluorine's high electronegativity and small size can modulate the compound's pKa, lipophilicity, and metabolic stability. Strategic fluorination has been shown to enhance binding affinity and selectivity for certain CNS receptors.[2][3]
-
4-Nitro Group: The electron-withdrawing nitro group at the para position of the phenyl ring will significantly impact the electronic properties of the aromatic system. This can influence binding interactions and may also serve as a handle for further chemical modification.
-
Hydrochloride Salt: The hydrochloride salt form enhances the compound's solubility in aqueous media, which is advantageous for in vitro assay development and potential formulation.
Comparative Analysis with Other Piperidine Derivatives: A Predictive Framework
To contextualize the potential of This compound , we will compare its hypothesized properties with those of other 4-substituted piperidine derivatives. This comparison is based on established SAR principles in the field of CNS drug discovery.
| Derivative Class | Key Structural Difference | Predicted Impact on CNS Receptor Affinity (e.g., Dopamine D2, Serotonin 5-HT2A) | Predicted Impact on Selectivity | Predicted Impact on ADME Properties |
| 4-(2-Fluoro-4-nitrophenoxy)piperidine | Ortho-fluoro and para-nitro substitution | The combination of electron-withdrawing groups may enhance binding affinity to specific receptor pockets through favorable electrostatic interactions. | The specific substitution pattern could confer higher selectivity for a particular receptor subtype over others. | Fluorination may improve metabolic stability, while the overall lipophilicity will influence blood-brain barrier penetration. |
| 4-Phenoxypiperidine | Unsubstituted phenyl ring | Serves as a baseline for comparison. Likely to exhibit moderate, non-selective affinity for multiple CNS receptors. | Generally low selectivity due to the lack of specific interacting groups. | Favorable lipophilicity for CNS penetration, but potentially susceptible to aromatic hydroxylation. |
| 4-(4-Chlorophenoxy)piperidine | Para-chloro substitution | The chloro group can participate in halogen bonding and alter the electronic profile, potentially increasing affinity for certain receptors. | May offer improved selectivity compared to the unsubstituted analog, but less so than the more complexly substituted target compound. | Increased lipophilicity, which may enhance CNS penetration but could also increase non-specific binding and toxicity. |
| 4-(4-Nitrophenoxy)piperidine | Para-nitro substitution only | The strong electron-withdrawing nature of the nitro group can significantly alter binding interactions, potentially leading to high affinity. | The singular, strong electronic influence might drive binding to specific targets, but could also lead to off-target effects. | The polar nitro group may reduce CNS penetration compared to halogenated analogs. |
Experimental Protocols for Validation
The following protocols provide a framework for the empirical evaluation of This compound and its analogs. These assays are designed to test the hypotheses outlined in the comparative analysis.
Radioligand Receptor Binding Assay for Dopamine D2 Receptor Affinity
This protocol determines the binding affinity of the test compounds for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Cell culture medium and supplements
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-Spiperone (a high-affinity D2 antagonist)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compounds dissolved in DMSO
-
Scintillation cocktail and vials
-
Microplate harvester and scintillation counter
Workflow Diagram:
Dopamine D2 Receptor Binding Assay Workflow
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human dopamine D2 receptor to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate, discard the supernatant, and resuspend the membrane pellet in fresh buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the test compound.
-
For determining non-specific binding, add 10 µM haloperidol instead of the test compound.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a microplate harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
-
Detection and Analysis:
In Vitro Cytotoxicity Assay
This assay assesses the general cytotoxicity of the compounds in a relevant cell line (e.g., SH-SY5Y, a human neuroblastoma cell line).
Materials:
-
SH-SY5Y cells
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Workflow Diagram:
In Vitro Cytotoxicity Assay Workflow
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at an appropriate density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compounds.
-
Include wells with vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate for a further 24 to 48 hours.
-
-
Viability Assessment:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) for each compound.[7]
-
Conclusion: A Path Forward for Novel Piperidine Derivatives
This compound presents an intriguing scaffold for the development of novel CNS-active agents. Based on established structure-activity relationships, the unique combination of fluoro and nitro substituents on the phenoxy ring is predicted to confer high affinity and selectivity for specific CNS targets. The experimental protocols provided in this guide offer a robust framework for validating these hypotheses and elucidating the compound's pharmacological profile. Through systematic evaluation, the true potential of this and other novel piperidine derivatives can be unlocked, paving the way for the next generation of therapeutics for neurological and psychiatric disorders.
References
- 1. pdspdb.unc.edu [pdspdb.unc.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. brieflands.com [brieflands.com]
- 6. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 7. admescope.com [admescope.com]
A Comparative Guide to the Biological Activity of 4-Phenoxypiperidine Analogs: Scaffolds for CNS Drug Discovery
The 4-phenoxypiperidine motif is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds that modulate a variety of central nervous system (CNS) targets. The versatility of this scaffold lies in its ability to be readily functionalized at three key positions: the piperidine nitrogen, the piperidine ring itself, and the phenyl ring of the phenoxy group. These modifications allow for the fine-tuning of physicochemical properties and pharmacological activity, leading to the discovery of potent and selective ligands for various receptors. This guide provides a comparative analysis of the biological activity of substituted 4-phenoxypiperidine analogs, with a particular focus on their interactions with dopamine D4 and sigma-1 receptors. We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, and detail the experimental methodologies used for their evaluation.
The 4-Phenoxypiperidine Scaffold: A Versatile Core
The 4-phenoxypiperidine scaffold consists of a piperidine ring connected to a phenyl ring through an ether linkage at the 4-position of the piperidine. This arrangement provides a rigid framework that can present substituents in a well-defined three-dimensional space, facilitating specific interactions with biological targets. The general structure is depicted below:
Figure 1: General chemical structure of the 4-phenoxypiperidine scaffold, highlighting the key positions for chemical modification (R1, R2, and the phenyl ring).
A key example of a specific analog within this class is 4-(2-Fluoro-4-nitrophenoxy)piperidine . The electron-withdrawing fluoro and nitro groups on the phenyl ring significantly influence the electronic properties of the phenoxy moiety, which can in turn affect binding affinity and selectivity for target receptors.
Comparative Biological Activity: Targeting Dopamine D4 and Sigma-1 Receptors
Analogs of the 4-phenoxypiperidine scaffold have shown significant promise as ligands for both the dopamine D4 receptor (D4R) and the sigma-1 receptor (σ1R), both of which are important targets for the treatment of various neuropsychiatric disorders.
Dopamine D4 Receptor (D4R) Antagonism
The D4 receptor is implicated in the pathophysiology of schizophrenia and other psychotic disorders. The following table summarizes the structure-activity relationships of a series of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs as D4R antagonists. While not identical to the 4-phenoxypiperidine core, the SAR provides valuable insights into the effects of substitutions on the phenoxy ring.
Table 1: Comparative in vitro activity of 4,4-difluoro-3-(phenoxymethyl)piperidine analogs at the Dopamine D4 Receptor. [1][2][3]
| Compound ID | R (Substitution on Phenoxy Ring) | D4R Binding Affinity (Ki, nM) |
| 8a | 4-Fluoro | Similar to 7a (140-320 nM range) |
| 8b | 3,4-Difluoro | 5.5 |
| 8c | 3-Methyl | 13 |
| 8d | 4-Chloro | 53 |
| 8e | Unsubstituted | 27 |
| 8f | 3-Fluoro-4-methyl | 72 |
| 9g | 4-Fluoro | 118 |
| 9j | 4-Cyano | 1.7 |
| 9k | 3,4-Difluoro | 2.7 |
| 9l | 4-Fluoro-3-methyl | 6.5 |
The data reveals that substitutions on the phenoxy ring have a profound impact on D4R binding affinity. The introduction of a second fluorine atom to create a 3,4-difluoro substitution (compound 8b ) significantly enhances potency compared to a single 4-fluoro substitution (compound 8a ). Furthermore, a 4-cyano group (compound 9j ) results in a compound with single-digit nanomolar binding affinity.[1]
Sigma-1 Receptor (σ1R) Ligands
The sigma-1 receptor is a unique intracellular chaperone protein implicated in a range of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and addiction. A series of 4-aroylpiperidines, which are structurally related to 4-phenoxypiperidines, have been evaluated for their affinity and selectivity for sigma-1 receptors.
Table 2: Comparative in vitro activity of 4-aroylpiperidine analogs at Sigma-1 and Sigma-2 Receptors. [4][5][6]
| Compound ID | R (Substitution on Benzyl Group) | σ1R Binding Affinity (Ki, nM) | σ2R Binding Affinity (Ki, nM) | σ1/σ2 Selectivity Ratio |
| 7a | 2-Fluoro | 14.2 ± 1.5 | 168 ± 12 | 11.8 |
| 7b | 3-Fluoro | 11.8 ± 1.2 | 135 ± 10 | 11.4 |
| 7c | 4-Fluoro | 8.9 ± 0.9 | 112 ± 9 | 12.6 |
| 7d | 2-Bromo | 10.5 ± 1.1 | 125 ± 11 | 11.9 |
| 7e | 3-Bromo | 4.2 ± 0.5 | 158 ± 13 | 37.6 |
| 7f | 4-Bromo | 6.8 ± 0.7 | 105 ± 8 | 15.4 |
Quantitative structure-activity relationship studies on these compounds revealed that sigma-1 binding is largely driven by hydrophobic interactions.[5][6] The position of the halogen substituent on the benzyl group significantly influences both affinity and selectivity. For instance, a 3-bromo substitution (compound 7e ) leads to a notable increase in both affinity and selectivity for the σ1 receptor over the σ2 receptor.[4][5]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, standardized experimental protocols are employed. Below are representative methodologies for key in vitro assays.
Radioligand Binding Assay for Dopamine D4 Receptor
This assay is used to determine the binding affinity of a test compound for the D4 receptor by measuring its ability to displace a known radiolabeled ligand.
Step-by-Step Methodology:
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human dopamine D4 receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
A fixed concentration of a high-affinity D4 receptor radioligand (e.g., [³H]spiperone).
-
Increasing concentrations of the test compound (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
Cell membrane preparation (typically 10-20 µg of protein per well).
-
-
Non-specific binding is determined in the presence of a high concentration of a known D4 receptor antagonist (e.g., 10 µM haloperidol).
-
The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Detection and Data Analysis:
-
The binding reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Signaling Pathways and Mechanism of Action
The biological effects of 4-phenoxypiperidine analogs are mediated through their interaction with specific signaling pathways. For instance, D4 receptor antagonists typically function by blocking the downstream signaling cascade initiated by dopamine binding.
As depicted in the diagram, the binding of dopamine to the D4 receptor activates an inhibitory G-protein (Gi/o), which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. A D4 receptor antagonist, such as a potent 4-phenoxypiperidine analog, would block this cascade by preventing dopamine from binding to the receptor.
Conclusion and Future Directions
The 4-phenoxypiperidine scaffold represents a highly adaptable and valuable starting point for the design of novel CNS-active agents. The comparative data presented in this guide highlight the critical role of substituent patterns on the phenoxy ring in determining binding affinity and selectivity for both dopamine D4 and sigma-1 receptors. The detailed experimental protocols provide a framework for the reliable in vitro evaluation of new analogs. Future research in this area will likely focus on further exploring the structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising compounds in relevant animal models of neuropsychiatric and neurodegenerative disorders. The continued exploration of analogs based on the 4-(2-Fluoro-4-nitrophenoxy)piperidine structure and related motifs holds significant potential for the development of the next generation of CNS therapeutics.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Guide to the Preclinical In Vivo Evaluation of Novel Therapeutics Derived from the 4-(2-Fluoro-4-nitrophenoxy)piperidine Scaffold
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The piperidine ring is a quintessential "privileged structure" in medicinal chemistry, forming the backbone of numerous approved pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and capacity for establishing diverse molecular interactions make it a highly sought-after scaffold in modern drug design.[1] This guide focuses on a particularly promising starting material: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS No. 1189653-33-5), a versatile building block for generating novel therapeutic candidates.[2][3]
The inherent chemical functionalities of this scaffold—a piperidine core, a modifiable nitro group, and a strategically placed fluorine atom—offer a rich platform for chemical elaboration. The nitro group can be readily reduced to an amine, providing a vector for further derivatization, while the fluorine atom can significantly modulate physicochemical properties such as basicity (pKa), lipophilicity, and metabolic stability, which are critical for optimizing drug-like properties.[4][5]
This guide provides a comprehensive, comparative framework for designing and executing preclinical in vivo efficacy studies for compounds derived from this scaffold. By drawing upon established methodologies for analogous piperidine derivatives, we will explore potential therapeutic applications in oncology and neurodegenerative disease, detailing the causal logic behind experimental design, from model selection to data interpretation.
Potential Therapeutic Applications & Comparative Scaffolds
The broad utility of the piperidine nucleus suggests that derivatives of 4-(2-fluoro-4-nitrophenoxy)piperidine could be developed for a range of diseases.[6][7] Based on extensive literature, two areas stand out as having the highest potential: oncology and neurodegenerative disorders.
Oncology
Piperidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical cell signaling pathways.[8][9][10][11]
-
Prevailing Mechanisms: A frequently implicated target is the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[9]
-
Comparator Compounds: When evaluating novel derivatives, it is crucial to benchmark their performance against established compounds. For instance, compounds like Compound 17a , which shows potent activity against prostate cancer cells (PC3), or other derivatives with known GI50 values against various cell lines, serve as valuable comparators.[1][8]
Neurodegenerative Diseases
The piperidine scaffold is a cornerstone in the development of drugs for central nervous system (CNS) disorders, most notably Alzheimer's disease.[12][13]
-
Prevailing Mechanisms: A primary strategy for alleviating the symptoms of Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[14][15] Many potent piperidine-based AChE inhibitors have been developed.[15]
-
Comparator Compounds: The gold-standard comparator in this field is Donepezil , an approved piperidine-based AChE inhibitor used for the treatment of Alzheimer's disease.[13] Any new potential therapeutic would need to demonstrate comparable or superior efficacy and safety profiles.
Designing a Comparative In Vivo Efficacy Program
A rigorous and well-designed in vivo program is essential to validate therapeutic hypotheses generated from in vitro data. The following workflow outlines a logical progression for evaluating novel derivatives from the 4-(2-fluoro-4-nitrophenoxy)piperidine scaffold.
Caption: Workflow for In Vivo Efficacy Evaluation.
Step 1: Lead Optimization & In Vitro Profiling (Self-Validating Prerequisite)
Before committing to costly and complex animal studies, a robust in vitro characterization is mandatory. A library of compounds is first synthesized from the parent scaffold. These derivatives are then screened to identify lead candidates. This initial phase validates that a compound has the intended biological activity before testing in a whole organism.
-
For Oncology: An essential assay is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures the metabolic activity of cells as an indicator of cell viability following treatment.[9] This provides critical IC50 (half-maximal inhibitory concentration) values.
-
For Neurodegeneration: A standard method is an AChE inhibition assay , which quantifies the ability of a compound to inhibit the activity of the acetylcholinesterase enzyme, typically measured via a colorimetric reaction.
Step 2: Selection of Justified In Vivo Models
The choice of animal model is fundamental to the clinical relevance of the study's findings. The model must recapitulate key aspects of the human disease being studied.
-
Oncology Model: Human Tumor Xenograft:
-
Rationale: The subcutaneous xenograft model, where human cancer cells (e.g., PC-3 for prostate, MCF-7 for breast) are implanted into immunocompromised mice, is a gold-standard method for assessing anti-tumor efficacy.[8][10] It allows for the direct measurement of a compound's effect on human tumor growth in vivo.
-
Comparator Groups: Studies must include a vehicle control group (the formulation without the drug), the test compound groups at various doses, and a positive control group treated with a standard-of-care anticancer agent.
-
-
Neurodegeneration Model: Scopolamine-Induced Amnesia:
-
Rationale: To screen for potential cognitive enhancers, the scopolamine-induced amnesia model in rats or mice is widely used. Scopolamine is a muscarinic receptor antagonist that impairs learning and memory, mimicking the cholinergic deficit seen in Alzheimer's disease. The ability of a test compound to reverse this impairment is a strong indicator of pro-cognitive, and likely anti-AChE, activity.[15]
-
Comparator Groups: The design includes a vehicle control, a scopolamine-only group (to induce impairment), the test compound groups (administered before scopolamine), and a positive control group (e.g., Donepezil).
-
Experimental Protocols
The trustworthiness of experimental data hinges on meticulous and reproducible protocols.
Protocol 1: Murine Xenograft Model for Anticancer Efficacy
-
Cell Culture & Implantation:
-
Culture human cancer cells (e.g., PC-3) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile matrix solution (e.g., Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of 6-8 week old male athymic nude mice.
-
-
Tumor Growth & Randomization:
-
Monitor tumor growth using digital calipers (Tumor Volume = 0.5 x Length x Width²).
-
When tumors reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
-
-
Compound Administration:
-
Prepare the test compound in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer the compound daily via oral gavage (or another relevant route) at predetermined doses (e.g., 10, 30, 100 mg/kg).
-
-
Monitoring & Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The primary endpoint is Tumor Growth Inhibition (TGI) , calculated at the end of the study (typically 21-28 days). TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the treated group's mean tumor volume and ΔC is the change in the control group's mean tumor volume.
-
At termination, tumors may be excised for ex vivo analysis (e.g., Western blot, immunohistochemistry).
-
Protocol 2: Scopolamine-Induced Amnesia Model for Cognitive Enhancement
-
Animal Acclimation:
-
Acclimate male Wistar rats (200-250g) to the testing environment for several days before the experiment.
-
-
Behavioral Task (Morris Water Maze):
-
This task assesses spatial learning and memory. The apparatus is a circular pool filled with opaque water containing a hidden escape platform.
-
Training Phase: Allow rats several trials per day for 3-4 days to learn the location of the platform.
-
-
Compound Administration & Amnesia Induction:
-
On the test day, administer the test compound or Donepezil (e.g., 1 mg/kg) via intraperitoneal (IP) injection.
-
After 30 minutes, administer scopolamine (e.g., 1 mg/kg, IP) to all groups except the vehicle control.
-
-
Probe Trial & Endpoints:
-
After another 30 minutes, conduct a probe trial where the escape platform is removed.
-
Record the escape latency (time to reach the platform's previous location) and the time spent in the target quadrant over a 60-second period.
-
A significant reduction in escape latency compared to the scopolamine-only group indicates cognitive enhancement.
-
Data Presentation and Interpretation
Clear visualization of quantitative data is paramount for comparative analysis.
Table 1: Illustrative In Vivo Anticancer Efficacy Data
| Compound | Dose (mg/kg, p.o.) | Mean Tumor Volume (mm³, Day 21) | Tumor Growth Inhibition (TGI) % | Body Weight Change (%) | p-value (vs. Vehicle) |
| Vehicle | - | 1250 ± 150 | - | +2.5 | - |
| Derivative 1A | 30 | 750 ± 95 | 42% | -1.8 | <0.05 |
| Derivative 1B | 30 | 550 ± 80 | 60% | -3.1 | <0.01 |
| Comparator Drug | 25 | 480 ± 70 | 68% | -5.5 | <0.001 |
Data are hypothetical for illustrative purposes.
Table 2: Illustrative Cognitive Enhancement Data (Morris Water Maze)
| Treatment Group | Dose (mg/kg, i.p.) | Mean Escape Latency (seconds) | Time in Target Quadrant (%) | p-value (vs. Scopolamine) |
| Vehicle | - | 15.2 ± 2.1 | 45 ± 5.1 | <0.001 |
| Scopolamine | 1 | 48.5 ± 4.5 | 18 ± 3.2 | - |
| Derivative 2A + Scopolamine | 5 | 31.0 ± 3.8 | 30 ± 4.0 | <0.05 |
| Derivative 2B + Scopolamine | 5 | 22.5 ± 3.1 | 38 ± 4.6 | <0.01 |
| Donepezil + Scopolamine | 1 | 19.8 ± 2.5 | 41 ± 4.9 | <0.001 |
Data are hypothetical for illustrative purposes.
Validating the Mechanism of Action
Efficacy data should be complemented with mechanistic validation. For instance, if a derivative is hypothesized to inhibit the PI3K/Akt pathway, this can be confirmed ex vivo.
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Tumor samples collected at the end of an in vivo oncology study can be homogenized and analyzed by Western blot. A significant reduction in the levels of phosphorylated Akt (p-Akt) in tumors from treated animals compared to controls would provide strong evidence that the drug is engaging its intended target in the in vivo setting.
Conclusion
The this compound scaffold represents a rich starting point for the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative disease. This guide outlines a robust, logical, and comparative framework for advancing derivatives from this scaffold through preclinical in vivo evaluation. By employing justified animal models, adhering to rigorous protocols, and benchmarking against established comparator compounds, researchers can efficiently validate their therapeutic hypotheses and identify promising lead candidates for further development. The ultimate goal is to translate the chemical versatility of this piperidine scaffold into clinically meaningful therapies.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 3. This compound CAS#: 1189653-33-5 [m.chemicalbook.com]
- 4. Buy 4-(2-Fluoro-4-nitrophenyl)piperidine (EVT-13144217) | 721958-60-7 [evitachem.com]
- 5. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]
- 8. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. neuroquantology.com [neuroquantology.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Qualification and Comparative Analysis of 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride as a Reference Standard
Introduction: The Bedrock of Analytical Precision
In the landscape of pharmaceutical development and quality control, the validity of any analytical data is fundamentally anchored to the quality of the reference standards used.[1][2] A reference standard is a highly purified and well-characterized compound that serves as a benchmark for determining the identity, purity, strength, and quality of active pharmaceutical ingredients (APIs) and formulated drug products.[2][3] Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), provide stringent guidelines for the establishment and use of these standards, underscoring their critical role in ensuring the safety and efficacy of medicines.[4][5][6]
This guide provides an in-depth technical framework for the qualification of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS: 1189653-33-5) as a reference standard. This compound, featuring a piperidine scaffold, is representative of key structural motifs found in numerous neurologically active APIs.[7][8][9] As such, its role as a potential process impurity or a synthetic intermediate makes its accurate quantification essential. We will explore the rigorous analytical workflow required for its characterization, compare its utility against alternative standards, and provide actionable protocols grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH) Q7 guideline for Good Manufacturing Practices (GMP) for APIs.[10][11][12][13][14]
Physicochemical Profile of the Candidate Standard
Before embarking on a qualification campaign, a thorough understanding of the candidate's properties is paramount.
| Property | Value | Source |
| Chemical Name | This compound | [15][16] |
| CAS Number | 1189653-33-5 | [15][17][18] |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃ | [15][19] |
| Molecular Weight | 276.69 g/mol | [15][19] |
| Appearance | White to off-white solid | Inferred from typical hydrochloride salts |
| Storage | Store in a dry, sealed container, protected from light | [4][15] |
The Qualification Workflow: A Self-Validating System
The qualification of a reference standard is a multi-step, evidence-based process designed to unequivocally confirm its identity and purity. The causality behind this workflow is to build a holistic and orthogonal data package where each analytical technique corroborates the others, ensuring the trustworthiness of the standard.
Caption: Workflow for the comprehensive qualification of a chemical reference standard.
Experimental Protocol 1: Identity Confirmation via NMR Spectroscopy
Rationale: Nuclear Magnetic Resonance (NMR) is the gold standard for structural elucidation.[20] It provides unambiguous information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and differentiating it from potential isomers.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the this compound standard and dissolve it in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Instrument: 500 MHz NMR Spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Expected Signals: Protons on the nitrophenyl ring are expected in the aromatic region (~7.0-8.5 ppm). Protons on the piperidine ring will appear further upfield (~3.0-4.5 ppm), with splitting patterns confirming their relative positions. The N-H proton of the hydrochloride salt will likely be a broad signal.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment (e.g., PENDANT, APT).
-
Expected Signals: Unique signals for each carbon atom, with their chemical shifts confirming the presence of aromatic, aliphatic, and ether-linked carbons.
-
-
Data Analysis: Compare the observed chemical shifts and coupling constants with theoretically predicted values and data from structurally similar compounds to confirm the identity.[21]
Experimental Protocol 2: Purity Determination by RP-HPLC
Rationale: High-Performance Liquid Chromatography (HPLC) is the workhorse for purity assessment in pharmaceuticals due to its high resolving power, which allows for the separation of the main compound from closely related impurities.[20][22] A reversed-phase (RP) method is chosen here, as the molecule has sufficient non-polar character to be retained on a C18 column.
Methodology:
-
Chromatographic System:
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 275 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
Gradient Program:
-
Start with a low percentage of Mobile Phase B to retain the analyte, then ramp up the concentration to elute it and any less polar impurities. A typical gradient might be: 10% B to 90% B over 20 minutes.
-
-
Standard Preparation: Prepare a stock solution of the reference standard in a 50:50 mixture of water and acetonitrile at a concentration of approximately 1.0 mg/mL.
-
Analysis: Inject the standard solution and integrate all peaks. Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Comparative Analysis: In-House vs. Commercial Standards
While this compound is a specific molecule, a crucial decision for any lab is whether to synthesize and qualify a standard in-house or to purchase a commercially available, pre-qualified standard. Furthermore, other structurally similar compounds may be considered for specific applications like system suitability tests.
| Feature | 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl (This Guide) | Alternative 1: In-House Synthesized Lot | Alternative 2: 4-(2,4-Difluorophenoxy)piperidine HCl [23] |
| Purity Assignment | Fully characterized; purity assigned via mass balance (100% - impurities). | Requires full qualification workflow as described. Purity is initially unknown. | Typically >97%. Requires verification upon receipt. |
| Characterization Data | Comprehensive CoA provided (NMR, MS, HPLC, etc.). | All data must be generated internally. Resource and time-intensive. | Basic CoA usually provided. May lack detailed impurity characterization. |
| Regulatory Traceability | Traceable to pharmacopeial standards (e.g., USP) if purchased from an accredited vendor.[4][6] | Traceability must be established and documented by the user. | May not have direct pharmacopeial traceability. |
| Intended Use | Primary reference standard for identity, assay, and impurity quantification. | Can serve as a primary or secondary (working) standard after qualification. | Primarily for qualitative identification or as a system suitability marker due to structural similarity. Not for direct quantification of the target analyte. |
| Cost & Availability | Higher initial cost but immediately available. | Lower material cost but high indirect costs (labor, instrument time, potential for failed batches). | Varies by supplier; generally available for research purposes. |
Practical Application: A Case Study Workflow
The ultimate purpose of a qualified reference standard is its application in routine analysis. The following workflow demonstrates its use in quantifying an impurity in a hypothetical API batch.
Caption: Workflow for impurity quantification using an external reference standard.
Conclusion
The qualification of this compound as a reference standard is a rigorous, multi-faceted process that underpins the reliability of pharmaceutical quality control. It is not merely a matter of running samples but of building a logical, self-validating data package that confirms the material's identity and purity to a high degree of scientific certainty. By employing orthogonal analytical techniques such as NMR, MS, and HPLC, and adhering to the principles outlined in regulatory guidelines, researchers can establish a trustworthy benchmark for their analyses.[1][10][20] The choice between using an in-house or a commercially sourced, pre-qualified standard depends on a careful evaluation of resources, timelines, and the required level of regulatory traceability. Ultimately, a well-characterized reference standard is an indispensable tool, ensuring that analytical results are not just numbers, but reliable measures of quality.
References
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- 2. pharmtech.com [pharmtech.com]
- 3. <11> USP REFERENCE STANDARDS [drugfuture.com]
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- 6. USP Compendial Reference Standards [sigmaaldrich.com]
- 7. chemimpex.com [chemimpex.com]
- 8. cas 1220020-85-8|| where to buy 4-(4-Chloro-2-nitrophenoxy)piperidine hydrochloride [chemenu.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. openmedscience.com [openmedscience.com]
- 11. biotech.com [biotech.com]
- 12. ICH Q7 Guidance - Zamann Pharma Support GmbH [zamann-pharma.com]
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- 14. mastercontrol.com [mastercontrol.com]
- 15. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 16. This compound CAS#: 1189653-33-5 [chemicalbook.com]
- 17. 1189653-33-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 18. 1189653-33-5|this compound|BLD Pharm [bldpharm.com]
- 19. This compound [myskinrecipes.com]
- 20. resolvemass.ca [resolvemass.ca]
- 21. ORGANIC SPECTROSCOPY INTERNATIONAL: 4-(2-fluoro-4-nitrophenyl)morpholine [orgspectroscopyint.blogspot.com]
- 22. who.int [who.int]
- 23. 4-(2,4-Difluorophenoxy)piperidine hydrochloride | C11H14ClF2NO | CID 42948943 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Introduction: The Imperative for Analytical Rigor
In the landscape of pharmaceutical development, the journey from a promising molecule to a therapeutic agent is paved with data. The integrity of this data is paramount, and it begins with the analytical methods used to characterize and quantify active pharmaceutical ingredients (APIs) and their intermediates. One such intermediate, 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (CAS: 1189653-33-5, Formula: C₁₁H₁₄ClFN₂O₃), presents a typical analytical challenge.[1][2] Its structure, featuring a fluorinated nitrophenyl ether linked to a piperidine ring, necessitates robust, validated analytical methods to ensure purity, stability, and consistency.
This guide moves beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide an in-depth, logical framework for the cross-validation of analytical methods for this specific compound. We will explore not just the "how" but the critical "why" behind our experimental choices. Cross-validation is the documented process of confirming that a validated analytical method produces consistent and reliable results across different laboratories, instruments, or even different analytical principles.[3][4] This process is a cornerstone of method transfer and a regulatory expectation, ensuring that the data underpinning a drug's quality is reproducible and trustworthy throughout its lifecycle.[5][6]
This document is structured to serve as both a strategic guide and a practical handbook, grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) guidelines.[7][8]
Chapter 1: The Lifecycle of an Analytical Method: A Foundation of Quality
An analytical method is not a static entity; it is a dynamic process that evolves throughout the drug development lifecycle.[5] Its journey from conception to retirement must be governed by a systematic, risk-based approach to ensure it remains fit for its intended purpose.[9][10] The objective of validating an analytical procedure is to demonstrate this fitness for purpose.[8]
The core validation characteristics, as defined by ICH Q2(R2), form the bedrock of any reliable method.[11][12][13] These include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][14]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[12]
-
Range: The interval between the upper and lower concentrations of an analyte for which the procedure has demonstrated suitable precision, accuracy, and linearity.[9][11]
-
Accuracy: The closeness of test results to the true value, often determined through recovery studies.[12][14]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at two levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
-
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]
The following diagram illustrates the lifecycle of an analytical method, highlighting the critical juncture where cross-validation occurs.
References
- 1. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 2. calpaclab.com [calpaclab.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. database.ich.org [database.ich.org]
- 10. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 11. m.youtube.com [m.youtube.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. propharmagroup.com [propharmagroup.com]
"4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" vs non-fluorinated analogue
An Objective Comparison for Drug Discovery Professionals: 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride vs. its Non-fluorinated Analogue
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for optimizing pharmacokinetic and pharmacodynamic properties.[1][2] The substitution of a hydrogen atom with fluorine, while seemingly minor due to their comparable van der Waals radii, imparts profound changes to a molecule's electronic profile, metabolic stability, and binding affinity.[3][4] This guide provides a detailed, data-driven comparison between This compound and its non-fluorinated parent, 4-(4-nitrophenoxy)piperidine hydrochloride .
Through an analysis of their physicochemical properties, synthetic considerations, and, most critically, their metabolic fate, we will illustrate the tangible benefits and mechanistic underpinnings of ortho-fluorination on this particular chemical scaffold. The experimental protocols provided are designed to serve as self-validating systems, enabling researchers to replicate and confirm these findings, thereby grounding theoretical advantages in practical, reproducible data.
Part 1: Physicochemical Profile—The Electronic Influence of Fluorine
The introduction of a fluorine atom at the ortho-position to the ether linkage dramatically alters the molecule's electronic landscape. Fluorine, as the most electronegative element, exerts a powerful electron-withdrawing inductive effect, which influences the acidity of the piperidine nitrogen and the overall lipophilicity of the compound.[5]
| Property | 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl | 4-(4-nitrophenoxy)piperidine HCl | Rationale for Difference |
| Molecular Formula | C₁₁H₁₄ClFN₂O₃[6] | C₁₁H₁₅ClN₂O₃[7] | Addition of one fluorine atom. |
| Molecular Weight | 276.69 g/mol [6] | 258.70 g/mol | Mass of the additional fluorine atom. |
| Predicted pKa | ~7.8 - 8.2 | ~8.5 - 8.9 | The electron-withdrawing fluorine atom reduces the basicity (lowers the pKa) of the distal piperidine nitrogen.[3][5] |
| Predicted LogP | ~2.0 - 2.4 | ~1.7 - 2.1 | Fluorine substitution generally increases lipophilicity (LogP).[4][8] |
| Disclaimer: pKa and LogP values are estimations based on established principles. The experimental protocols below provide a means for precise determination. |
Part 2: Synthesis and Reactivity Considerations
Both compounds can be synthesized via a nucleophilic aromatic substitution (SNA) reaction, where the hydroxyl group of 4-hydroxypiperidine displaces a leaving group on the nitro-activated phenyl ring.
Caption: General synthetic workflow for the target compounds.
Causality in Synthesis: The presence of the ortho-fluoro group on the electrophile (e.g., 2,4-dinitrofluorobenzene) further activates the aromatic ring towards nucleophilic attack, in addition to the activation provided by the nitro group. This can lead to faster reaction kinetics and potentially milder required reaction conditions compared to the synthesis of the non-fluorinated analogue from a less activated precursor like 1-chloro-4-nitrobenzene.
Part 3: The Critical Impact of Fluorination on Metabolic Stability
A primary driver for introducing fluorine in drug design is to enhance metabolic stability.[9] Cytochrome P450 (CYP) enzymes, particularly in the liver, are responsible for the oxidative metabolism of many xenobiotics.[10] A common metabolic pathway is aromatic hydroxylation. For the non-fluorinated analogue, the ortho-position on the phenoxy ring is electronically susceptible to such oxidation.
By substituting a hydrogen atom at this position with fluorine, the metabolic pathway is effectively blocked. The carbon-fluorine (C-F) bond is significantly stronger (~116 kcal/mol) than a carbon-hydrogen (C-H) bond (~100 kcal/mol), making it highly resistant to enzymatic cleavage by CYP450s.[4] This modification is anticipated to dramatically increase the compound's half-life and bioavailability.
Caption: Fluorine as a metabolic shield.
Part 4: Experimental Protocols for Comparative Analysis
To empirically validate the predicted differences, the following standardized protocols are provided.
Protocol 1: Experimental Determination of pKa and LogP
This protocol establishes the fundamental physicochemical properties that govern solubility, permeability, and receptor interactions.
A. pKa Determination (Potentiometric Titration) [11]
-
Preparation: Prepare 10 mM solutions of each compound in deionized water. Calibrate a pH meter with standard buffers (pH 4.0, 7.0, 10.0).
-
Titration: Place 50 mL of the compound solution in a jacketed beaker at 25°C. Titrate with a standardized 0.1 M HCl solution, adding 0.1 mL increments.
-
Data Acquisition: Record the pH after each addition of titrant.
-
Analysis: Plot the first derivative (ΔpH/ΔV) against the volume of titrant added. The peak of this curve corresponds to the equivalence point. The pKa is the pH at which half of the volume to the equivalence point has been added.
-
Rationale: This method directly measures the buffering capacity of the ionizable piperidine nitrogen, providing an accurate, empirical pKa value, which is crucial for predicting behavior in physiological pH ranges.[12]
-
B. LogP Determination (Shake-Flask Method) [11]
-
System Preparation: Prepare a biphasic system of n-octanol and phosphate buffer (pH 7.4), pre-saturating each phase with the other.
-
Partitioning: Dissolve a known amount of each compound in the aqueous phase to a final concentration of 1 mM. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Vigorously shake the mixture for 1 hour at room temperature to allow for partitioning, then centrifuge to ensure complete phase separation.
-
Quantification: Carefully remove an aliquot from the aqueous phase. Determine the concentration of the compound using UV-Vis spectrophotometry or LC-MS.
-
Calculation: Calculate the concentration in the octanol phase by subtraction from the initial concentration. LogP is calculated as log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
-
Rationale: This "gold standard" method directly measures the partitioning of a compound between a lipophilic and an aqueous phase, providing a critical indicator of its likely ability to cross biological membranes.
-
Protocol 2: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, providing a direct measure of metabolic stability.[13][14]
Caption: Workflow for the liver microsomal stability assay.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of both test compounds and a positive control (e.g., verapamil) in DMSO.
-
Prepare the NADPH regenerating system (containing β-NADP, glucose-6-phosphate, and G6P dehydrogenase) in phosphate buffer (100 mM, pH 7.4).
-
Thaw pooled human liver microsomes (HLMs) on ice.
-
-
Incubation Procedure:
-
In a 96-well plate, add phosphate buffer.
-
Add the test compound to achieve a final concentration of 1 µM.
-
Add the HLM solution (final concentration ~0.5 mg/mL protein) and pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time-Point Quenching:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., tolbutamide).
-
Self-Validation Check: A "-NADPH" control well should be run for each compound, where buffer is added instead of the regenerating system. The compound concentration in this well should not decrease over time, confirming that disappearance is metabolism-dependent.
-
-
Sample Analysis:
-
Centrifuge the plate at 4,000 rpm for 15 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis: [14]
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line is the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
-
Part 5: Anticipated Outcomes and Strategic Implications
The experimental data are expected to confirm the theoretical advantages of the fluorinated analogue.
| Parameter | 4-(2-Fluoro-4-nitrophenoxy)piperidine HCl | 4-(4-nitrophenoxy)piperidine HCl | Implication for Drug Development |
| Microsomal t½ | High (e.g., > 60 min) | Low (e.g., < 15 min) | The fluorinated compound is predicted to have a longer in vivo half-life, potentially allowing for less frequent dosing. |
| Intrinsic Clearance | Low | High | Lower clearance suggests reduced first-pass metabolism, leading to higher oral bioavailability for the fluorinated analogue. |
| pKa | Lower | Higher | The lower basicity of the fluorinated compound may reduce off-target interactions with aminergic receptors and improve cell permeability.[5] |
| LogP | Higher | Lower | Increased lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets, but must be balanced to maintain solubility. |
Conclusion
The comparison between this compound and its non-fluorinated counterpart serves as a classic, instructive example of modern medicinal chemistry strategy. The single ortho-fluoro substitution is predicted to confer significant advantages, most notably a dramatic increase in metabolic stability by shielding a vulnerable site from CYP450-mediated oxidation.[1][10] This is complemented by beneficial modulations of pKa and lipophilicity. The provided experimental frameworks offer a robust pathway for researchers to empirically verify these properties, reinforcing the principle that small atomic changes can lead to profound improvements in a compound's drug-like potential. For drug development professionals, understanding and applying such strategies is fundamental to the successful optimization of lead candidates into viable therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 7. 4-(4-Nitrophenoxy)piperidine hydrochloride | C11H15ClN2O3 | CID 22591401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. pKa and log p determination | PPTX [slideshare.net]
- 12. escholarship.org [escholarship.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Synthesis of 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride
Introduction
4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. The core structure, featuring a piperidine ring linked to a substituted phenyl ether, presents a specific synthetic challenge: the formation of the aryl-ether bond. The electronic properties of the aromatic ring, dictated by the fluoro and nitro substituents, are the determining factors in the selection of an efficient and scalable synthetic strategy.
This guide provides a comparative analysis of the most viable synthetic routes to this compound, with a focus on the underlying chemical principles, experimental considerations, and a critical evaluation of their respective advantages and disadvantages. The insights presented herein are intended to assist researchers and drug development professionals in making informed decisions for their synthetic campaigns.
Core Synthetic Challenge: Aryl Ether Bond Formation
The central transformation in the synthesis of the target molecule is the formation of the C(aryl)-O bond. The two primary retrosynthetic disconnections for this ether linkage suggest two major synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and a modified Williamson Ether Synthesis. This guide will delve into a comparative analysis of these two approaches.
Route 1: Nucleophilic Aromatic Substitution (SNAr) - The Predominant Pathway
The most direct and industrially favored route to 4-(2-Fluoro-4-nitrophenoxy)piperidine is the Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the highly electron-deficient nature of the aromatic ring, which is activated by the presence of two strong electron-withdrawing groups: the nitro group (NO₂) and the fluorine atom.
Mechanistic Rationale
The SNAr mechanism is a two-step addition-elimination process.[1]
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile, in this case, the alkoxide generated from 4-hydroxypiperidine, on the electron-deficient aromatic ring. The attack occurs at the carbon atom bearing a suitable leaving group.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic system and, crucially, onto the nitro group, which provides significant stabilization.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of a leaving group. In the case of 1,2-difluoro-4-nitrobenzene as a starting material, the fluorine atom is an excellent leaving group in this context.
The presence of the nitro group, particularly ortho or para to the leaving group, is critical for the activation of the ring towards nucleophilic attack and for the stabilization of the Meisenheimer intermediate.[2]
Visualizing the SNAr Pathway
Caption: SNAr synthesis of the target ether.
Experimental Protocol: SNAr Route
Materials:
-
1,2-Difluoro-4-nitrobenzene
-
4-Hydroxypiperidine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (e.g., 2M in diethyl ether)
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in anhydrous DMF, cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of 1,2-difluoro-4-nitrobenzene (1.05 eq) in anhydrous DMF dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of hydrochloric acid (1.1 eq) dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.
Route 2: Modified Williamson Ether Synthesis - A Plausible Alternative
The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide. A direct application to form an aryl ether with an aryl halide is generally not feasible due to the low reactivity of aryl halides in SN2 reactions. However, a modified approach where the piperidine moiety acts as the leaving group is a theoretical possibility, though less common for this specific transformation.
Mechanistic Considerations
This route would involve the reaction of 2-fluoro-4-nitrophenol with a piperidine derivative bearing a good leaving group at the 4-position, such as a tosylate or mesylate.
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of 2-fluoro-4-nitrophenol, forming a more nucleophilic phenoxide.
-
Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, displacing the leaving group from the 4-position of the piperidine ring in an SN2-type reaction.
Visualizing the Modified Williamson Ether Synthesis Pathway
Caption: Modified Williamson ether synthesis route.
Comparative Analysis of Synthetic Routes
| Feature | Route 1: Nucleophilic Aromatic Substitution (SNAr) | Route 2: Modified Williamson Ether Synthesis |
| Starting Materials | 1,2-Difluoro-4-nitrobenzene & 4-Hydroxypiperidine | 2-Fluoro-4-nitrophenol & 4-Tosyloxy-N-Boc-piperidine |
| Key Transformation | Nucleophilic attack on an activated aromatic ring. | SN2 displacement at a saturated carbon. |
| Activation | Electron-withdrawing groups (NO₂, F) activate the aryl ring. | A good leaving group (e.g., OTs, OMs) is required on the piperidine ring. |
| Number of Steps | Typically a one-pot reaction followed by salt formation. | Requires preparation of the activated piperidine, ether formation, and deprotection. |
| Scalability | High. The reaction is generally robust and high-yielding. | Moderate. The multi-step nature can be less efficient for large-scale production. |
| Potential Issues | Exothermic reaction with strong bases like NaH. Potential for side reactions if other nucleophilic sites are present. | Steric hindrance at the 4-position of the piperidine ring can slow the reaction. Elimination as a side reaction is possible. |
| Reported Yields | Generally high for analogous reactions. | Can be variable depending on the leaving group and reaction conditions. |
Conclusion and Recommendation
Based on the principles of organic synthesis and the available literature on related transformations, the Nucleophilic Aromatic Substitution (SNAr) route is the superior and recommended method for the synthesis of this compound.
Key advantages of the SNAr route include:
-
High Atom Economy: It is a more convergent synthesis with fewer steps.
-
Robustness and Scalability: The reaction is well-precedented for similar substrates and is amenable to large-scale production.
-
Favorable Kinetics: The strong activation provided by the nitro and fluoro groups facilitates the reaction under relatively mild conditions.
The modified Williamson ether synthesis, while a viable alternative on paper, introduces additional synthetic steps (preparation of the activated piperidine and subsequent deprotection), which reduces the overall efficiency and yield.
For researchers and professionals in drug development, the SNAr approach offers a more reliable, efficient, and cost-effective pathway to this important synthetic intermediate.
References
Benchmarking a Novel CNS Candidate: A Comparative Analysis of 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
Introduction
The quest for novel therapeutics for central nervous system (CNS) disorders is a continuous endeavor in modern pharmacology. The piperidine scaffold is a privileged structure in CNS drug discovery, forming the core of numerous approved medications. This guide introduces a novel compound, 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride (hereafter referred to as Compound X), and outlines a comprehensive benchmarking strategy against established CNS drugs. The presence of a fluorinated nitrophenoxy moiety attached to a piperidine ring suggests potential interactions with key CNS targets, such as monoamine transporters, which are implicated in the pathophysiology of depression, anxiety, and other neuropsychiatric conditions.
This document serves as a technical guide for researchers, scientists, and drug development professionals. It details a proposed series of in vitro and in vivo assays to elucidate the pharmacological profile of Compound X. By comparing its hypothetical performance against well-characterized drugs—Fluoxetine (a selective serotonin reuptake inhibitor, SSRI) and Bupropion (a norepinephrine-dopamine reuptake inhibitor, NDRI)—we aim to build a robust preclinical data package to guide its future development. The experimental design emphasizes scientific integrity, with self-validating protocols and a clear rationale for each step.
Rationale for Experimental Design
The selection of assays is driven by the structural alerts within Compound X. The phenoxy-piperidine motif is a common feature in ligands for the serotonin transporter (SERT) and dopamine transporter (DAT). Therefore, our initial characterization will focus on these two key targets. Furthermore, assessing blood-brain barrier (BBB) permeability is critical for any CNS drug candidate. Following the initial in vitro profiling, we will proceed to in vivo behavioral models to assess potential antidepressant-like and cognitive effects.
In Vitro Characterization
Monoamine Transporter Binding Affinity
The initial step is to determine if Compound X directly interacts with SERT and DAT. This will be achieved through competitive radioligand binding assays.
Experimental Protocol: SERT and DAT Radioligand Binding Assays
-
Preparation of Membranes: Membranes from HEK293 cells stably expressing human SERT or DAT will be used.[1][2][3]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Radioligands:
-
Procedure: a. In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and varying concentrations of Compound X or the reference compounds (Fluoxetine for SERT, Bupropion for DAT). b. To determine non-specific binding, a high concentration of a known inhibitor (e.g., 10 µM imipramine for SERT, 10 µM nomifensine for DAT) is used.[4][5] c. Add the cell membrane preparation to initiate the binding reaction. d. Incubate the plates for 60-120 minutes at room temperature or 4°C to reach equilibrium.[3] e. Terminate the assay by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethylenimine (PEI) to reduce non-specific binding.[2] f. Wash the filters rapidly with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The data will be analyzed using non-linear regression to determine the IC50 (the concentration of the compound that inhibits 50% of specific binding). The Ki (inhibition constant) will be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Hypothetical Data Summary: Monoamine Transporter Binding Affinity
| Compound | SERT Ki (nM) | DAT Ki (nM) | Selectivity (DAT Ki / SERT Ki) |
| Compound X | 25 | 500 | 20 |
| Fluoxetine | 1 | 2500 | 2500 |
| Bupropion | 5000 | 50 | 0.01 |
This hypothetical data suggests that Compound X has a moderate affinity for SERT and is 20-fold selective for SERT over DAT.
Blood-Brain Barrier (BBB) Permeability
A critical factor for any CNS drug is its ability to cross the BBB. An in vitro BBB model using human cerebral microvascular endothelial cells (hCMEC/D3) provides a valuable initial assessment.[6]
Experimental Protocol: In Vitro BBB Permeability Assay
-
Cell Culture: Culture hCMEC/D3 cells on Transwell inserts until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed, indicating tight junction integrity.[6]
-
Procedure: a. Add Compound X, Fluoxetine, or Bupropion to the apical (blood) side of the Transwell insert. b. At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain) side. c. Analyze the concentration of the compounds in the basolateral samples using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the apical chamber.
Hypothetical Data Summary: In Vitro BBB Permeability
| Compound | Papp (x 10-6 cm/s) | Predicted CNS Penetration |
| Compound X | 8.5 | High |
| Fluoxetine | 10.2 | High |
| Bupropion | 12.5 | High |
This hypothetical data suggests that Compound X has good BBB permeability, comparable to established CNS drugs.
In Vivo Behavioral Profiling
Following promising in vitro results, the next logical step is to assess the effects of Compound X in validated animal models of CNS function. All animal procedures should be conducted in accordance with institutional and national guidelines for animal welfare.
Forced Swim Test (FST) for Antidepressant-Like Activity
The FST is a widely used behavioral assay to screen for potential antidepressant efficacy.[7][8][9] The test is based on the principle that animals will become immobile when placed in an inescapable stressful situation, and that this immobility is reduced by antidepressant treatment.[10][11][12]
Experimental Protocol: Forced Swim Test in Mice
-
Animals: Male C57BL/6 mice will be used.
-
Apparatus: A transparent cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.[8]
-
Procedure: a. Acclimate the mice to the testing room for at least 60 minutes before the test.[7] b. Administer Compound X, Fluoxetine, Bupropion, or vehicle (e.g., saline) intraperitoneally (i.p.) 30-60 minutes before the test. c. Gently place each mouse into the water-filled cylinder for a 6-minute session.[8][9] d. Record the entire session with a video camera. e. Score the duration of immobility during the last 4 minutes of the test.[8][9] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
Data Analysis: Compare the mean immobility time between the different treatment groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for comparison with the vehicle group.
Hypothetical Data Summary: Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) |
| Vehicle | - | 150 ± 10 |
| Compound X | 10 | 95 ± 8 |
| Fluoxetine | 20 | 80 ± 7 |
| Bupropion | 20 | 100 ± 9* |
*p < 0.05 compared to Vehicle
These hypothetical results indicate that Compound X significantly reduces immobility time in the FST, suggesting potential antidepressant-like activity.
Novel Object Recognition (NOR) Test for Cognitive Effects
The NOR test is used to assess recognition memory in rodents.[13][14][15] It is based on the natural tendency of rodents to spend more time exploring a novel object than a familiar one.[16] This test can reveal potential cognitive-enhancing or impairing effects of a compound.
Experimental Protocol: Novel Object Recognition Test in Mice
-
Animals: Male C57BL/6 mice.
-
Apparatus: An open-field arena (e.g., 40x40x40 cm).[17] A set of two identical objects (familiar) and one different object (novel).
-
Procedure: a. Habituation: Allow each mouse to explore the empty arena for 10 minutes on two consecutive days.[15] b. Familiarization Phase (Day 3): Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object. Exploration is defined as the nose being oriented towards the object within a 2 cm distance.[15] c. Test Phase (Day 3, after a retention interval of e.g., 4 hours): Administer Compound X, Fluoxetine, Bupropion, or vehicle 30 minutes before the test phase. Replace one of the familiar objects with a novel object. Allow the mouse to explore for 5-10 minutes and record the time spent exploring the familiar and novel objects.[16][17]
-
Data Analysis: Calculate a discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the mouse remembers the familiar object and prefers the novel one. Compare the DI between treatment groups using a one-way ANOVA.
Hypothetical Data Summary: Novel Object Recognition Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Discrimination Index (DI) |
| Vehicle | - | 0.35 ± 0.05 |
| Compound X | 10 | 0.38 ± 0.06 |
| Fluoxetine | 20 | 0.33 ± 0.05 |
| Bupropion | 20 | 0.40 ± 0.07 |
These hypothetical results suggest that at the tested dose, Compound X does not impair recognition memory.
Visualizations
Caption: A flowchart of the proposed experimental workflow for Compound X.
Caption: The mechanism of action of a hypothetical SERT inhibitor like Compound X.
Conclusion
This guide outlines a structured and scientifically rigorous approach to the preclinical benchmarking of a novel CNS candidate, this compound (Compound X). Based on the hypothetical data presented, Compound X demonstrates a promising profile as a selective serotonin reuptake inhibitor with good CNS permeability and potential antidepressant-like efficacy, without adversely affecting recognition memory at the tested dose.
The proposed experimental workflow provides a clear path for elucidating the compound's mechanism of action and its potential therapeutic utility. The combination of in vitro target engagement and BBB permeability studies with in vivo behavioral assessments forms a solid foundation for further preclinical development, including more extensive safety pharmacology and toxicology studies. This comprehensive approach is essential for making informed decisions in the long and complex process of CNS drug discovery.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. medical.researchfloor.org [medical.researchfloor.org]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: The Mouse Forced Swim Test [jove.com]
- 10. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 11. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 12. herbmedpharmacol.com [herbmedpharmacol.com]
- 13. BehaviorCloud Protocols - Novel Object Recognition | BehaviorCloud [behaviorcloud.com]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Novel object recognition test [bio-protocol.org]
- 16. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mmpc.org [mmpc.org]
A Senior Application Scientist's Guide to High-Purity 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quality of starting materials is paramount. The seemingly minor impurities in a chemical building block can lead to significant downstream consequences, including altered biological activity, challenging purification, and compromised intellectual property. This guide provides an in-depth comparison of commercial sources of high-purity "4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" (CAS No. 1189653-33-5), a versatile building block in modern medicinal chemistry. We will delve into the critical aspects of purity assessment, provide a practical experimental protocol for its application, and explore viable alternatives.
The Significance of Purity: More Than Just a Number
This compound is a valuable scaffold in the synthesis of novel therapeutics, particularly for central nervous system (CNS) targets. The piperidine moiety is a common feature in many CNS-active drugs, and the substituted phenoxy group allows for diverse chemical modifications. The presence of the nitro group offers a handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of amides, ureas, and other functionalities. The fluorine atom can enhance metabolic stability and binding affinity.
However, the synthetic route to this compound can introduce impurities that may impact its reactivity and the biological profile of its derivatives. Potential impurities could include regioisomers, starting materials, or byproducts from the synthetic process. Therefore, rigorous analytical characterization is not just a quality control measure but a critical component of reproducible and reliable research.
Commercial Supplier Comparison for High-Purity this compound
Several chemical suppliers offer this compound, with purity claims typically ranging from ≥95% to over 98%. While a higher stated purity is often desirable, it is the transparency and detail of the analytical data provided that truly distinguishes a reliable supplier. Below is a comparison of offerings from prominent suppliers.
| Supplier | Stated Purity | Analytical Data Availability |
| Synblock | NLT 98%[1] | Mentions availability of MSDS, NMR, HPLC, LC-MS[1] |
| CP Lab Safety | 95%[2] | Product page with basic specifications |
| BLD Pharm | Purity/Specification available | Product page with basic specifications[3] |
| MySkinRecipes | ≥95% | Product page with basic specifications |
| Laibo Chem | ≥95%[4] | Product page with basic specifications |
| 2A Biotech | Not specified | Product page with basic specifications[5] |
| Ambeed | Not specified | Mentions availability of NMR, HPLC, LC-MS, UPLC[6] |
| Fluorochem | 95.0%+ | Product page with basic specifications |
Expert Insight: A stated purity of ">98%" should be corroborated by high-resolution analytical data. Researchers should prioritize suppliers who provide access to actual Certificates of Analysis (CoA), HPLC chromatograms, and NMR spectra. While not always publicly available on the website, reputable suppliers will provide this information upon request.
Deconstructing the Certificate of Analysis: A Representative Example
Since publicly accessible Certificates of Analysis for this specific compound are scarce, we present a representative CoA to illustrate the key analytical data points researchers should expect for a high-purity batch.
Certificate of Analysis (Representative Example)
| Product Name: | This compound |
| CAS Number: | 1189653-33-5 |
| Molecular Formula: | C₁₁H₁₄ClFN₂O₃ |
| Molecular Weight: | 276.69 g/mol |
| Appearance: | White to off-white solid |
| Purity (HPLC): | 98.7% (at 254 nm) |
| ¹H NMR: | Conforms to structure |
| Mass Spectrometry: | [M+H]⁺ = 241.1 (free base) |
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for purity assessment, separating the main compound from any impurities.
Representative HPLC Method:
-
Column: C18 reverse-phase column (e.g., Inertsil C18, 250 x 4.6 mm)[7]
-
Mobile Phase: A gradient of water with 0.1% phosphoric acid (A) and acetonitrile (B).
-
Flow Rate: 1.0 mL/min[7]
-
Detection: UV at 254 nm
-
Column Temperature: 30°C[7]
A high-purity sample should exhibit a single major peak with minimal secondary peaks. The area percentage of the main peak is used to quantify the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy confirm the chemical structure of the compound. The proton NMR of this compound is expected to show characteristic signals for the aromatic protons, the piperidine ring protons, and the exchangeable proton of the hydrochloride salt.
Expected ¹H NMR (400 MHz, DMSO-d₆) Chemical Shifts (δ):
-
~8.0-7.2 ppm: Multiplets corresponding to the three aromatic protons.
-
~4.8 ppm: A multiplet for the proton at the 4-position of the piperidine ring.
-
~3.2-3.0 ppm: Multiplets for the equatorial and axial protons at the 2 and 6 positions of the piperidine ring.
-
~2.1-1.8 ppm: Multiplets for the equatorial and axial protons at the 3 and 5 positions of the piperidine ring.
-
Broad singlet: A signal for the N-H proton of the piperidinium chloride.
The absence of significant unassigned peaks is indicative of high purity.
Experimental Protocol: Application in a Suzuki-Miyaura Cross-Coupling Reaction
To demonstrate the utility of high-purity this compound, we provide a detailed protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in drug discovery.[1] In this example, we will couple the title compound with a boronic acid to synthesize a diaryl ether derivative.
Step-by-Step Methodology
-
Reaction Setup: To a dry round-bottom flask, add this compound (1.0 mmol, 1.0 equiv), the desired aryl boronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Causality: The hydrochloride salt needs to be neutralized by a base for the piperidine to be in its free base form, which is necessary for solubility and to avoid interference with the catalytic cycle. Potassium carbonate is a common and effective base for Suzuki couplings. An excess of the boronic acid is used to ensure complete consumption of the starting material.
-
-
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)), (0.05 mmol, 5 mol%).
-
Causality: The choice of a palladium catalyst with a phosphine ligand is crucial for an efficient Suzuki coupling.[1] PdCl₂(dppf) is a robust and versatile catalyst for a wide range of substrates.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures a successful reaction.
-
-
Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL).
-
Causality: A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.[1] Degassing the solvent removes dissolved oxygen.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: Heating accelerates the reaction rate. Monitoring the reaction progress is essential to determine the reaction endpoint and prevent the formation of degradation products.
-
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Causality: This standard aqueous work-up removes the inorganic salts and water-soluble impurities.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl ether product.
-
Causality: Flash chromatography is a standard technique for purifying organic compounds based on their polarity, ensuring the final product is of high purity.
-
Performance Comparison with Alternative Building Blocks
While this compound is a versatile building block, other commercially available piperidine derivatives can be considered for similar applications. The choice of an alternative will depend on the desired final product and the specific synthetic strategy.
Alternative 1: 4-(4-Nitrophenoxy)piperidine hydrochloride
-
Key Difference: Lacks the fluorine atom.
-
Potential Application: Useful when the electronic and metabolic effects of fluorine are not desired.
-
Performance Consideration: May be less expensive. The absence of the ortho-fluoro substituent might alter the conformation of the phenoxy ring, which could impact biological activity.
Alternative 2: 4-(2,4-Difluorophenoxy)piperidine hydrochloride
-
Key Difference: Contains an additional fluorine atom and lacks the nitro group.
-
Potential Application: Suitable when enhanced metabolic stability and specific electronic properties conferred by two fluorine atoms are desired, but a handle for further functionalization via the nitro group is not needed.
-
Performance Consideration: The synthetic route would need to be adapted as the nitro group is not available for subsequent reactions.
Alternative 3: 4-(2-Methyl-4-nitrophenoxy)piperidine hydrochloride
-
Key Difference: The fluorine atom is replaced by a methyl group.
-
Potential Application: The methyl group can serve as a steric and electronic modulator.
-
Performance Consideration: The steric bulk of the methyl group ortho to the ether linkage might hinder reactivity in certain coupling reactions compared to the smaller fluorine atom.
Conclusion
The selection of a high-purity chemical building block is a critical first step in any successful synthetic campaign. For this compound, researchers should prioritize suppliers who provide comprehensive analytical data to substantiate their purity claims. Understanding the potential impurities and having access to reliable analytical methods are essential for reproducible and high-quality research. The provided experimental protocol for a Suzuki-Miyaura cross-coupling reaction demonstrates the utility of this versatile building block in the synthesis of complex molecules relevant to drug discovery. By carefully considering the properties of this and alternative building blocks, researchers can make informed decisions to accelerate their research and development efforts.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. 1189653-33-5|this compound|BLD Pharm [bldpharm.com]
- 4. This compound , Package: 5g , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]
- 5. 2abiotech.net [2abiotech.net]
- 6. 1189653-33-5 | this compound | Inorganic Salts | Ambeed.com [ambeed.com]
- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-analysis of "4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride" synthesis
An In-Depth Cost-Analysis of Synthetic Routes to 4-(2-Fluoro-4-nitrophenoxy)piperidine Hydrochloride
For researchers, scientists, and professionals in drug development, the synthesis of key intermediates is a critical step where efficiency, purity, and cost must be carefully balanced. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This guide provides an in-depth, objective comparison of two primary synthetic routes to this compound, focusing on a detailed cost analysis supported by experimental rationale and data.
Introduction to Synthetic Strategies
The core structure of this compound is formed by an ether linkage between a piperidine ring and a nitrophenyl group. This structure is most commonly assembled via a nucleophilic aromatic substitution (SNAr) reaction. The fluorine atom on the aromatic ring is activated by the strongly electron-withdrawing nitro group in the para position, making it an excellent leaving group for nucleophilic attack by the hydroxyl group of a piperidinol derivative.
This guide will compare two logical synthetic pathways:
-
Route 1: Direct SNAr Coupling. A straightforward, one-step approach involving the direct reaction of 4-hydroxypiperidine with 2-fluoro-4-nitrophenol.
-
Route 2: Boc-Protected SNAr Synthesis. A multi-step, controlled approach that utilizes a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen to prevent side reactions, followed by deprotection.
Route 1: Direct Nucleophilic Aromatic Substitution (SNAr)
This route represents the most direct pathway to the target molecule. It relies on the deprotonation of 4-hydroxypiperidine to form a potent nucleophile, which then displaces the fluorine atom on 2-fluoro-4-nitrophenol.
Mechanism and Experimental Rationale
The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can solvate the cationic counter-ion of the base without interfering with the nucleophile. A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of 4-hydroxypiperidine, forming the corresponding alkoxide. Sodium hydride (NaH) is a common and cost-effective choice for this transformation.[3] The secondary amine of the piperidine ring is less acidic than the hydroxyl group and is generally not deprotonated under these conditions, though it can potentially act as a competing nucleophile, leading to N-arylation byproducts. This potential for side-product formation is the primary drawback of this direct approach.
Experimental Protocol: Route 1
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous DMF at 0 °C under an inert nitrogen atmosphere, a solution of 4-hydroxypiperidine (1.2 equivalents) in anhydrous DMF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
A solution of 2-fluoro-4-nitrophenol (1.0 equivalent) in anhydrous DMF is then added slowly to the reaction mixture.
-
The mixture is allowed to warm to room temperature and then heated to 60-70 °C for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting phenol.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of water.
-
The crude product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The resulting crude oil (the free base) is purified by column chromatography.
-
The purified free base is dissolved in diethyl ether, and a solution of hydrochloric acid in ether (or dioxane) is added dropwise with stirring to precipitate the hydrochloride salt.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.
Visualizing the Workflow: Route 1
Caption: Workflow for the direct SNAr synthesis of the target compound.
Cost Analysis: Route 1 (10-gram Scale)
| Reagent/Solvent | M.W. ( g/mol ) | Moles Req. | Mass/Vol Req. | Supplier Price (USD) | Cost (USD) | Source |
| 2-Fluoro-4-nitrophenol | 157.10 | 0.055 mol | 8.65 g | ~$53 / 100g | $4.58 | [4] |
| 4-Hydroxypiperidine | 101.15 | 0.066 mol | 6.68 g | ~$183 / 100g | $12.22 | |
| Sodium Hydride (60%) | 24.00 (NaH) | 0.061 mol | 2.53 g | ~$43 / 100g | $1.09 | [5] |
| Solvents (DMF, EtOAc, etc.) | - | - | ~250 mL | - | ~$15.00 | (Estimate) |
| Total Estimated Cost | $32.89 | |||||
| Note: Calculations assume a theoretical yield of 75% for a 10g batch of the free base. Prices are based on listed catalog values for research quantities and are subject to change. |
Route 2: Boc-Protected SNAr Synthesis
This strategy introduces protection/deprotection steps to circumvent the potential side reactions associated with the free secondary amine of piperidine. By protecting the nitrogen with a Boc group, the SNAr reaction proceeds cleanly with only the hydroxyl group acting as the nucleophile.
Mechanism and Experimental Rationale
The synthesis begins with N-Boc-4-hydroxypiperidine, which is either commercially available or can be prepared by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O).[6][7][8] The subsequent SNAr reaction is analogous to Route 1, using a strong base like potassium tert-butoxide (t-BuOK) or sodium hydride to form the alkoxide. Potassium tert-butoxide is often preferred in this context as it is highly soluble in common organic solvents like THF.
Following the successful coupling, the Boc group must be removed. This is readily achieved under acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) is highly effective for this deprotection.[9] The reaction is typically rapid and clean. The final step involves either direct isolation of the hydrochloride salt from an HCl solution or a salt-exchange step after the initial workup.
Experimental Protocol: Route 2
-
SNAr Coupling: To a solution of N-Boc-4-hydroxypiperidine (1.0 equivalent) in anhydrous THF at 0 °C, potassium tert-butoxide (1.2 equivalents) is added portion-wise under a nitrogen atmosphere. The mixture is stirred for 20 minutes.
-
A solution of 2-fluoro-4-nitrophenol (1.0 equivalent) in anhydrous THF is added dropwise.
-
The reaction is stirred at room temperature for 8-12 hours, or until completion as monitored by TLC.
-
The reaction is quenched with saturated aqueous ammonium chloride solution and the product is extracted with ethyl acetate. The organic layers are combined, washed with brine, dried, and concentrated to yield crude N-Boc-4-(2-fluoro-4-nitrophenoxy)piperidine. The product is typically pure enough for the next step but can be purified by chromatography if necessary.
-
Boc Deprotection: The crude Boc-protected intermediate is dissolved in dichloromethane (DCM).
-
Trifluoroacetic acid (TFA, 5-10 equivalents) is added dropwise at 0 °C. The solution is stirred at room temperature for 1-2 hours.
-
The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer containing the free base is dried and concentrated.
-
Salt Formation: The final product is obtained by following Step 8 from the Route 1 protocol (dissolving in ether and adding HCl solution).
Visualizing the Workflow: Route 2
Caption: Workflow for the Boc-protected synthesis of the target compound.
Cost Analysis: Route 2 (10-gram Scale)
| Reagent/Solvent | M.W. ( g/mol ) | Moles Req. | Mass/Vol Req. | Supplier Price (USD) | Cost (USD) | Source |
| 2-Fluoro-4-nitrophenol | 157.10 | 0.052 mol | 8.17 g | ~$53 / 100g | $4.33 | [4] |
| N-Boc-4-hydroxypiperidine | 201.26 | 0.052 mol | 10.47 g | ~$76 / 100g | $7.96 | [6] |
| Potassium tert-butoxide | 112.21 | 0.062 mol | 6.96 g | ~$64 / 100g | $4.45 | |
| Trifluoroacetic Acid (TFA) | 114.02 | 0.260 mol | 29.6 g | ~$68 / 100mL | $13.35 | |
| Solvents (THF, DCM, etc.) | - | - | ~400 mL | - | ~$20.00 | (Estimate) |
| Total Estimated Cost | $50.09 | |||||
| Note: Calculations assume a theoretical yield of 85% for the coupling and 90% for the deprotection for a 10g batch of the free base. Prices are based on listed catalog values and are subject to change. |
Comparison and Guide Summary
The choice between these two synthetic routes depends heavily on the specific priorities of the laboratory or production facility, including scale, purity requirements, and cost constraints.
| Parameter | Route 1: Direct SNAr | Route 2: Boc-Protected Synthesis | Analysis |
| Number of Steps | 2 (Coupling, Salt Formation) | 3 (Coupling, Deprotection, Salt Formation) | Route 1 is more convergent and operationally simpler. |
| Estimated Cost (10g scale) | ~$33 | ~$50 | Route 1 is significantly more cost-effective, primarily due to the lower cost of 4-hydroxypiperidine vs. its Boc-protected counterpart and avoiding the expensive TFA reagent.[6] |
| Purity & Yield | Moderate to Good. Risk of N-arylation byproducts may lower yield and require more rigorous purification. | Good to Excellent. The protecting group strategy generally leads to a cleaner reaction profile and higher isolated yields of the desired O-arylated product. | |
| Scalability | Moderate. Controlling exotherms with NaH can be challenging on a larger scale. Byproduct formation may become more problematic. | Excellent. The process is more controlled, making it generally more robust and scalable. | |
| Safety Considerations | Sodium hydride is highly flammable and reacts violently with water.[5] | Potassium tert-butoxide is also flammable and corrosive. Trifluoroacetic acid is highly corrosive. Both routes require careful handling of reagents. |
Conclusion and Recommendation
Route 1 (Direct SNAr) is the more economical and faster option, making it well-suited for initial lab-scale synthesis, proof-of-concept studies, or when cost is the primary driver. However, researchers must be prepared for potentially lower yields and the need for careful chromatographic purification to remove N-arylation byproducts.
Route 2 (Boc-Protected Synthesis) , while more expensive and longer, offers a more robust, reliable, and scalable method. The higher cost, driven by the protected starting material and the deprotection reagent, is offset by higher purity and potentially higher overall yields. This route is highly recommended for larger-scale production or when a high-purity final product is critical for subsequent steps, such as in GMP (Good Manufacturing Practice) environments. The use of commercially available N-Boc-4-hydroxypiperidine makes this route highly accessible.[6][7]
Ultimately, the decision rests on a balance between upfront cost and the desired process outcome. For early-stage research, the speed and low cost of Route 1 may be preferable, while for process development and scale-up, the control and reliability of Route 2 provide a significant advantage.
References
- 1. CAS 1189653-33-5 | this compound - Synblock [synblock.com]
- 2. This compound CAS#: 1189653-33-5 [chemicalbook.com]
- 3. Sodium hydride, 55-60% suspension in mineral oil - Manufacturers & suppliers with worldwide shipping [ottokemi.com]
- 4. 403-19-0 Cas No. | 2-Fluoro-4-nitrophenol | Apollo [store.apolloscientific.co.uk]
- 5. Sodium hydride price,buy Sodium hydride - chemicalbook [m.chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemshuttle.com [chemshuttle.com]
- 8. 368271000 [thermofisher.com]
- 9. eqipped.com [eqipped.com]
Safety Operating Guide
Definitive Disposal Protocol for 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride
A Senior Application Scientist's Guide to Safety, Compliance, and Environmental Stewardship
As researchers dedicated to advancing drug development, our work inherently involves the synthesis and handling of novel chemical entities. Among these, compounds like 4-(2-Fluoro-4-nitrophenoxy)piperidine hydrochloride demand our utmost respect, not only for their potential therapeutic value but also for their intrinsic hazards. The structural combination of a nitrophenol group, a halogenated aromatic ring, and a piperidine moiety strongly suggests that this compound should be managed as a hazardous substance. Nitrophenols are known for their toxicity, and piperidine derivatives can be reactive and irritating.[1][2]
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Its purpose is to ensure the safety of laboratory personnel, maintain strict regulatory compliance, and prevent environmental contamination. Following these procedures is not merely a suggestion but a critical component of responsible scientific practice.
Pre-Disposal Safety Assessment: Knowledge Before Action
Before handling the waste, a thorough understanding of its risks is essential. This proactive assessment is the foundation of a safe disposal workflow.
-
Consult the Safety Data Sheet (SDS): The SDS is the primary source of information. It provides specific details on hazards, handling precautions, and emergency procedures. For a novel or custom-synthesized compound, an SDS may not be available. In such cases, the hazards must be inferred from its structural components and an internal risk assessment must be performed and documented.
-
Personal Protective Equipment (PPE): Based on the anticipated hazards of toxicity and irritation, the following PPE is mandatory when handling this waste:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Always check the glove manufacturer's compatibility chart.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes.
-
-
Engineering Controls: All handling and preparation of this chemical waste must be conducted inside a certified chemical fume hood to minimize inhalation exposure.[3][4]
Anticipated Hazard Profile
This table summarizes the expected hazards based on the chemical's structural analogs. This information is critical for informing safe handling and disposal decisions.
| Hazard Category | Anticipated Risk & Rationale | Recommended Handling & PPE |
| Acute Toxicity (Oral/Dermal) | High. Piperidine and nitrophenol derivatives are classified as toxic or harmful if swallowed or in contact with skin.[2][5][6] | Avoid all direct contact. Use mandatory PPE. Wash hands thoroughly after handling. |
| Skin/Eye Irritation | Severe. The hydrochloride salt and piperidine base are known to be corrosive or severe irritants to skin and eyes.[5][7] | Wear chemical safety goggles and appropriate gloves. In case of contact, flush the affected area immediately with water. |
| Environmental Hazard | High. Nitrophenols are recognized as being toxic to aquatic life.[2] Direct release to the environment must be strictly avoided.[6][8] | Do not dispose of down the drain or in regular trash.[9] All waste must be collected for hazardous disposal. |
| Chemical Reactivity | Moderate. Incompatible with strong oxidizing agents and strong acids.[1][10] Contact could lead to vigorous reactions. | Segregate from incompatible chemicals during storage. |
Step-by-Step Disposal Protocol
This protocol is divided into three critical phases: in-lab waste management, decontamination, and preparation for final disposal.
Phase 1: In-Lab Waste Management & Segregation
Proper management begins at the point of generation. The goal is to safely contain the waste and prevent dangerous reactions.
-
Waste Characterization: All waste containing this compound, including pure compound, contaminated solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as Hazardous Chemical Waste .[11][12]
-
Select an Appropriate Waste Container:
-
Labeling: The waste container label is a critical communication tool. It must be filled out completely before any waste is added and include:
-
Segregation: Store the waste container in a designated Satellite Accumulation Area (SAA), which is typically inside a fume hood or a ventilated cabinet.[10]
-
Container Management: Keep the waste container closed at all times except when adding waste.[11][13] This is a common regulatory violation and a significant safety risk.
Phase 2: Spill and Decontamination Procedures
Accidents can happen. A clear, rehearsed plan is essential for a safe and effective response.
For a Small Spill (<5g) inside a Fume Hood:
-
Alert Personnel: Notify others in the immediate area.
-
Isolate: Ensure the fume hood sash is lowered. Restrict access to the area.
-
Don PPE: Wear the full PPE as described in Section 1.
-
Contain & Absorb: Gently cover the solid spill with an absorbent material designed for chemical spills (e.g., vermiculite or sand).
-
Collect: Carefully sweep the absorbed material into a designated hazardous waste container using non-sparking tools.
-
Decontaminate:
-
Wipe the spill area with a cloth dampened with a detergent solution (e.g., Luminox®).[14]
-
Follow with a rinse using a cloth dampened with 70% ethanol or isopropanol.
-
Wipe the area dry with a clean cloth.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, cloths, gloves) are considered hazardous waste and must be placed in the solid hazardous waste container.
For a Large Spill or a Spill Outside a Fume Hood:
-
EVACUATE the immediate area.
-
ALERT your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean it up yourself.
Phase 3: Final Disposal - The Professional Hand-Off
Laboratory personnel are responsible for the safe collection and storage of waste, not its ultimate disposal.
-
Monitor Waste Levels: Keep track of the amount of waste in your SAA container.
-
Schedule Pickup: Once the container is full, or if it has been in storage for an extended period (typically not to exceed one year for SAAs), contact your institution's EHS department to arrange for a waste pickup.[10]
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and regulations like the Resource Conservation and Recovery Act (RCRA).[9][13][15]
-
Final Disposal Method: The EHS-contracted professional waste disposal service will transport the waste for final destruction, which is typically accomplished via high-temperature incineration at a licensed facility.[2][8] This is the most effective method for destroying complex organic molecules and preventing environmental release.
Disposal Decision Workflow
The following diagram illustrates the critical decision points and procedural flow for managing waste of this compound.
Caption: Waste management workflow for this compound.
Regulatory Framework: The Rules of Engagement
Adherence to this protocol ensures compliance with key federal regulations that govern laboratory safety and hazardous waste.
-
OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard mandates the creation of a Chemical Hygiene Plan (CHP), employee training, availability of SDSs, and use of PPE and engineering controls to protect laboratory workers from hazardous chemicals.[3][16][17]
-
EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): RCRA provides the framework for the "cradle-to-grave" management of hazardous waste.[9][11] This includes proper waste identification, segregation, container management in Satellite Accumulation Areas, and disposal through licensed facilities.[12][13]
By integrating these procedural steps into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance, fostering a culture of responsibility that protects you, your colleagues, and the environment.
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. osha.gov [osha.gov]
- 4. compliancy-group.com [compliancy-group.com]
- 5. peptide.com [peptide.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. danielshealth.com [danielshealth.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. pfw.edu [pfw.edu]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. epa.gov [epa.gov]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. mastercontrol.com [mastercontrol.com]
- 17. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
